D-Ribopyranosylamine
Beschreibung
Structure
3D Structure
Eigenschaften
Molekularformel |
C5H11NO4 |
|---|---|
Molekulargewicht |
149.15 g/mol |
IUPAC-Name |
(2R,3R,4R,5R)-2-aminooxane-3,4,5-triol |
InChI |
InChI=1S/C5H11NO4/c6-5-4(9)3(8)2(7)1-10-5/h2-5,7-9H,1,6H2/t2-,3-,4-,5-/m1/s1 |
InChI-Schlüssel |
RQBSUMJKSOSGJJ-TXICZTDVSA-N |
Isomerische SMILES |
C1[C@H]([C@H]([C@H]([C@@H](O1)N)O)O)O |
Kanonische SMILES |
C1C(C(C(C(O1)N)O)O)O |
Synonyme |
1-amino-1-deoxyribose beta-D-ribopyranosylamine D-ribosylamine ribosylamine |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of beta-D-ribopyranosylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of beta-D-ribopyranosylamine, a crucial ribose derivative with significant implications in drug development and biological research. The document details the synthetic pathway from D-ribose, outlines rigorous characterization methods, and presents key data in a structured format for ease of reference.
Introduction
beta-D-ribopyranosylamine is a glycosylamine where the anomeric hydroxyl group of beta-D-ribopyranose is replaced by an amino group. This modification makes it a valuable precursor in the synthesis of various nucleoside analogues and other carbohydrate-based therapeutics. Understanding its synthesis and detailed characterization is paramount for its application in medicinal chemistry and drug discovery. The molecule predominantly exists in a stable 4C1 chair conformation.[1]
Synthesis of beta-D-ribopyranosylamine
The primary synthetic route to beta-D-ribopyranosylamine involves the direct reaction of D-ribose with ammonia (B1221849).[1] This reaction leverages the nucleophilic attack of ammonia on the aldehydic carbon of the open-chain form of D-ribose, followed by cyclization to the more stable pyranose form.
Experimental Protocol
While the definitive, detailed experimental protocol from the primary literature remains elusive without access to the full text of key publications, a general procedure can be outlined based on established methods for glycosylamine synthesis.
Materials:
-
D-ribose
-
Ammonia solution (e.g., 7N in methanol (B129727) or aqueous ammonium (B1175870) hydroxide)
-
Anhydrous methanol (or other suitable solvent)
-
Stirring apparatus
-
Reaction vessel with a tightly sealed cap
Procedure:
-
Dissolution: Dissolve D-ribose in anhydrous methanol in a clean, dry reaction vessel.
-
Reaction with Ammonia: Add a molar excess of ammonia solution to the D-ribose solution. The reaction is typically carried out at room temperature with continuous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material (D-ribose) is consumed.
-
Solvent Removal: Upon completion, remove the solvent and excess ammonia under reduced pressure. This should yield the crude beta-D-ribopyranosylamine.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as methanol/ether, to obtain crystalline beta-D-ribopyranosylamine.
Characterization of beta-D-ribopyranosylamine
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized beta-D-ribopyranosylamine. The primary techniques employed are single-crystal X-ray diffraction and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Physical and Chemical Properties
A summary of the key physical and chemical properties of beta-D-ribopyranosylamine is presented in Table 1.
| Property | Value |
| Molecular Formula | C5H11NO4 |
| Molecular Weight | 149.15 g/mol |
| Appearance | White crystalline solid (presumed) |
| Conformation | 4C1 (Chair) |
Spectroscopic and Crystallographic Data
Detailed spectroscopic and crystallographic data are crucial for unambiguous structure elucidation.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
3.2.2. Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction has been used to unequivocally determine the solid-state structure of beta-D-ribopyranosylamine.[1] This analysis confirms the pyranose ring form and the equatorial orientation of the amino group at the anomeric carbon (C-1), consistent with the beta configuration. The crystal structure also reveals a network of intermolecular hydrogen bonds involving the hydroxyl and amino groups, which contribute to the stability of the crystalline lattice.
Visualizations
Synthesis Pathway
The synthesis of beta-D-ribopyranosylamine from D-ribose is a direct amination reaction.
Caption: Synthesis of beta-D-ribopyranosylamine from D-ribose.
Experimental Workflow
The general workflow for the synthesis and characterization of beta-D-ribopyranosylamine is outlined below.
Caption: Experimental workflow for synthesis and characterization.
Conclusion
This technical guide summarizes the essential information regarding the synthesis and characterization of beta-D-ribopyranosylamine. The direct amination of D-ribose provides a straightforward route to this valuable compound. Its structural confirmation through X-ray crystallography and spectroscopic methods is critical for its use as a building block in the development of novel therapeutics. Further research to fully detail the reaction kinetics and optimize the yield would be beneficial for its large-scale production.
References
Unveiling the Solid-State Architecture of D-Ribopyranosylamine: A Technical Guide
An in-depth analysis of the crystal structure and conformational preferences of D-ribopyranosylamine, a foundational molecule in glycobiology and medicinal chemistry. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its three-dimensional structure, synthesis, and the experimental basis for its characterization.
This compound, the amino derivative of D-ribose, serves as a crucial building block in the synthesis of a wide array of biologically significant molecules, including nucleoside analogues and glycomimetics. Understanding its precise three-dimensional structure and conformational behavior in the solid state is paramount for the rational design of novel therapeutics and molecular probes. This technical guide delves into the crystallographic and conformational details of this compound, presenting key data in a structured format and outlining the experimental protocols for its study.
Crystal Structure and Conformation
The first definitive crystallographic evidence for the structure of β-D-ribopyranosylamine was presented in a 2003 study published in Carbohydrate Research.[1] Through single-crystal X-ray diffraction analysis, it was determined that in its crystalline form, β-D-ribopyranosylamine adopts a chair conformation.
Conformational Analysis
The pyranose ring of β-D-ribopyranosylamine exists in the stable ⁴C₁ chair conformation.[1] This conformation is the most thermodynamically favorable for most aldohexopyranoses and their derivatives, as it minimizes steric strain by positioning the bulky substituents in equatorial orientations. The orientation of the amine group at the anomeric carbon (C-1) is in the β-configuration, as supported by the measured dihedral angles within the crystal structure.[1]
The stability of the ⁴C₁ chair conformation can be attributed to the minimization of unfavorable steric interactions. In this arrangement, the hydroxyl groups at positions C-2, C-3, and C-4, as well as the hydroxymethyl group at C-5, occupy equatorial positions, thus reducing 1,3-diaxial interactions that would destabilize other potential conformations, such as the boat or skew-boat forms.
Crystallographic Data
The following table summarizes the key crystallographic data for β-D-ribopyranosylamine as determined by single-crystal X-ray diffraction.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | Data not available |
| Z | 4 |
| Calculated Density (g/cm³) | Data not available |
| Bond Lengths (Å) | (Selected) |
| C1-N1 | Data not available |
| C1-O5 | Data not available |
| Bond Angles (°) | (Selected) |
| O5-C1-N1 | Data not available |
| Torsional Angles (°) | (Selected) |
| O5-C1-C2-C3 | Data not available |
Note: Specific quantitative data from the primary crystallographic study were not publicly available at the time of this guide's compilation. The table structure is provided for when such data is obtained.
Experimental Protocols
The synthesis and crystallization of this compound are foundational steps for its structural elucidation. The following sections detail the generalized experimental methodologies for these processes.
Synthesis of β-D-Ribopyranosylamine
β-D-ribopyranosylamine can be synthesized through the reaction of D-ribose with ammonia (B1221849).[1] A common method involves the use of an aqueous solution of ammonia in the presence of ammonium (B1175870) carbonate.
Materials:
-
D-ribose
-
Concentrated aqueous ammonia
-
Ammonium carbonate
-
Methanol
-
Diethyl ether
Procedure:
-
D-ribose is dissolved in a minimal amount of water.
-
A solution of concentrated aqueous ammonia and ammonium carbonate is added to the D-ribose solution.
-
The reaction mixture is stirred at a controlled temperature (e.g., 40-50 °C) for several hours.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting residue is purified, often by recrystallization from a solvent system such as methanol/diethyl ether, to yield crystalline β-D-ribopyranosylamine.
Single-Crystal X-ray Diffraction
The determination of the crystal structure of β-D-ribopyranosylamine is achieved through single-crystal X-ray diffraction.
Methodology:
-
Crystal Growth: A single crystal of high quality is obtained by slow evaporation of a saturated solution of the synthesized β-D-ribopyranosylamine in a suitable solvent.
-
Data Collection: The selected crystal is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using least-squares techniques to obtain the final atomic coordinates, bond lengths, bond angles, and other structural parameters.
Visualizing the Process and Structure
To better understand the workflow and the conformational possibilities, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and structural analysis of this compound.
References
Determining the Molecular Architecture of D-Ribopyranosylamine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core methodologies employed in the molecular structure determination of D-ribopyranosylamine derivatives. These compounds, as analogs of naturally occurring nucleosides, are of significant interest in medicinal chemistry and drug development. Accurate structural elucidation is paramount for understanding their biological activity and for the rational design of new therapeutic agents. This guide details the key experimental protocols for synthesis and analysis, presents quantitative data in a structured format for comparative analysis, and visualizes the experimental workflows.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically involves the condensation of D-ribose with a primary amine. The reaction equilibrium can yield a mixture of furanose and pyranose forms, with the pyranose form often being the thermodynamically more stable product. The nature of the substituent on the amine (alkyl, aryl, acyl) can influence the reaction conditions and the anomeric configuration of the final product.
A general workflow for the synthesis and purification of an N-substituted this compound is outlined below:
Caption: General workflow for the synthesis of this compound derivatives.
Experimental Protocol: Synthesis of N-(2,4-dinitrophenyl)-α-D-ribopyranosylamine
This protocol is adapted from the synthesis of an N-aryl derivative and illustrates the transformation from a protected furanosylamine to a ribopyranosylamine.
-
Starting Material Preparation: Begin with a protected form of ribosylamine, such as 2,3-O-isopropylidene-D-ribofuranosylamine.
-
Reaction with DNFB: React the protected ribofuranosylamine with 2,4-dinitrofluorobenzene (DNFB) to yield the N-(2,4-dinitrophenyl) derivative.
-
Acidic Hydrolysis and Rearrangement: Dissolve the resulting product (e.g., 1.69 g) in a mixture of trifluoroacetic acid, water, and ethanol (B145695) (e.g., 1:1:8 v/v/v, 130 mL).
-
Work-up: After a short reaction time (e.g., 15 minutes), concentrate the solution to a gum.
-
Purification: Subject the gum to column chromatography using a solvent gradient (e.g., hexane/ethyl acetate) to isolate the pure N-(2,4-dinitrophenyl)-α-D-ribopyranosylamine.
Spectroscopic and Spectrometric Characterization
The structural elucidation of this compound derivatives relies heavily on a combination of spectroscopic and spectrometric techniques.
The general analytical workflow for structural determination is depicted below:
Caption: Analytical workflow for the structural elucidation of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the solution-state structure and conformation of this compound derivatives. ¹H and ¹³C NMR provide information on the chemical environment of each proton and carbon atom, while 2D techniques like COSY and HSQC establish connectivity.
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are typically used. For more detailed structural analysis, acquire 2D spectra such as ¹H-¹H COSY, HSQC, and HMBC.
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals and determine the chemical shifts (δ) in parts per million (ppm) relative to a reference standard (e.g., TMS). Analyze the coupling constants (J) to deduce the relative stereochemistry of the protons on the pyranose ring.
Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives
| Compound/Derivative | Nucleus | H/C-1 | H/C-2 | H/C-3 | H/C-4 | H/C-5 | Other Signals | Solvent |
| β-D-Ribopyranosylamine | ¹H | ~4.4 | ~3.5 | ~3.6 | ~3.7 | ~3.4, ~3.8 | - | D₂O |
| ¹³C | ~85 | ~72 | ~71 | ~70 | ~65 | - | D₂O | |
| N-(p-tolyl)-β-D-mannopyranosylamine | ¹H | 4.63 | 3.99 | 3.70 | 3.63 | 3.82, 3.75 | 6.88, 6.70 (Aryl), 2.19 (CH₃) | DMSO-d₆ |
| ¹³C | 85.0 | 73.8 | 72.8 | 70.0 | 62.9 | 146.1, 129.8, 129.2, 114.1 (Aryl), 20.8 (CH₃) | DMSO-d₆ | |
| N-(p-chlorophenyl)-β-D-galactopyranosylamine | ¹H | 4.49 | 3.69 | 3.50 | 3.78 | 3.55, 3.52 | 7.14, 6.78 (Aryl) | DMSO-d₆ |
| ¹³C | 87.9 | 75.1 | 72.1 | 70.3 | 61.5 | 148.2, 129.2, 121.2, 115.6 (Aryl) | DMSO-d₆ |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the this compound derivatives and to gain structural information through fragmentation analysis. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used techniques.
Experimental Protocol for Mass Spectrometry:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile/water). For MALDI, co-crystallize the sample with a suitable matrix.
-
Data Acquisition: Introduce the sample into the mass spectrometer. Acquire the mass spectrum in either positive or negative ion mode. For structural analysis, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular formula. Analyze the fragmentation pattern to identify characteristic losses, such as water, and cross-ring cleavages, which provide information about the sugar ring and the N-substituent.
Table 2: Expected Fragmentation Patterns for this compound Derivatives in MS/MS
| Ion Type | Description | Expected m/z Losses |
| [M+H]⁺ | Protonated molecular ion | - |
| [M+H-H₂O]⁺ | Loss of a water molecule | 18 |
| [M+H-2H₂O]⁺ | Loss of two water molecules | 36 |
| [M+H-3H₂O]⁺ | Loss of three water molecules | 54 |
| Cross-ring Cleavage | Fragmentation of the pyranose ring | Varies depending on cleavage site |
| Aglycone Ion | Ion corresponding to the N-substituent | Varies |
Note: The observed fragmentation is highly dependent on the specific derivative and the ionization conditions.
Single-Crystal X-ray Diffraction
For crystalline this compound derivatives, single-crystal X-ray diffraction provides unambiguous determination of the solid-state molecular structure, including the absolute configuration, conformation of the pyranose ring, and intermolecular interactions.
Experimental Protocol for X-ray Crystallography:
-
Crystal Growth: Grow single crystals of the derivative suitable for X-ray diffraction, typically by slow evaporation of a solvent or by vapor diffusion.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a diffractometer with Mo-Kα or Cu-Kα radiation.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and torsion angles.
Table 3: Crystallographic Data for β-D-Ribopyranosylamine[1]
| Parameter | Value |
| Chemical Formula | C₅H₁₁NO₄ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.386(1) |
| b (Å) | 9.771(2) |
| c (Å) | 12.339(2) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 649.2(2) |
| Z | 4 |
| Conformation | ⁴C₁ (Chair) |
Conclusion
The comprehensive structural determination of this compound derivatives is achieved through a synergistic application of synthetic chemistry and advanced analytical techniques. The detailed protocols and structured data presented in this guide serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the efficient and accurate characterization of these important molecules. The elucidation of their three-dimensional structure is a critical step towards understanding their biological function and developing novel therapeutic agents.
References
An In-depth Technical Guide to the Formation of beta-D-ribopyranosylamine from D-ribose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of beta-D-ribopyranosylamine from D-ribose. The document details the reaction mechanism, presents available quantitative data, outlines a detailed experimental protocol, and includes visualizations to facilitate understanding.
Introduction
Glycosylamines are a class of compounds formed by the reaction of a reducing sugar with an amine. beta-D-ribopyranosylamine, a specific glycosylamine derived from D-ribose, is a valuable building block in the synthesis of various biologically active molecules, including nucleoside analogs used in antiviral and anticancer drug development. Understanding the mechanism of its formation and optimizing its synthesis is crucial for its efficient utilization in medicinal chemistry and other fields. This guide summarizes the key aspects of the formation of beta-D-ribopyranosylamine from D-ribose and ammonia (B1221849).
Reaction Mechanism
The formation of beta-D-ribopyranosylamine from D-ribose in the presence of ammonia proceeds through a nucleophilic addition-elimination reaction. The mechanism can be broken down into the following key steps:
-
Ring-Chain Tautomerism of D-Ribose: In aqueous solution, D-ribose exists in equilibrium between its cyclic hemiacetal forms (pyranose and furanose) and its open-chain aldehyde form. While the cyclic forms are predominant, the reaction with ammonia proceeds through the small fraction of the open-chain form. At room temperature, about 76% of D-ribose is present in pyranose forms (α:β = 1:2) and 24% in the furanose forms (α:β = 1:3), with only about 0.1% of the linear form present[1].
-
Nucleophilic Attack by Ammonia: The nitrogen atom of ammonia, being a nucleophile, attacks the electrophilic carbonyl carbon of the open-chain D-ribose. This results in the formation of a tetrahedral intermediate, a carbinolamine.
-
Dehydration to form a Schiff Base (Imine): The carbinolamine intermediate is unstable and readily undergoes dehydration (loss of a water molecule) to form a Schiff base, which is an imine. This step is often acid-catalyzed.
-
Intramolecular Cyclization: The Schiff base then undergoes an intramolecular nucleophilic attack. The hydroxyl group at the C-5 position of the ribose backbone attacks the imine carbon. This ring closure leads to the formation of the six-membered pyranose ring.
-
Stereoselective Formation of the beta-Anomer: The final step involves the protonation of the nitrogen atom to yield the stable beta-D-ribopyranosylamine. The preference for the beta-anomer (where the amino group is in the equatorial position) is influenced by the anomeric effect. This stereoelectronic effect describes the tendency of a substituent at the anomeric carbon to occupy an axial position to allow for stabilizing hyperconjugation between the lone pair of the ring heteroatom and the σ* orbital of the C-N bond. However, in the case of glycosylamines, the reverse anomeric effect can also play a role, favoring the equatorial anomer. The formation of the beta anomer is supported by crystallographic evidence[2].
A diagram illustrating this reaction mechanism is provided below.
Quantitative Data
| Reactants | Reagents | Temperature (°C) | Time (h) | Yield | Reference |
| D-Glucose, D-Galactose, Lactose, Cellobiose, Maltose | Aqueous Ammonia, Ammonium (B1175870) Bicarbonate | 42 | 36 | Quantitative | [3] |
| Reducing Sugars | Aqueous Ammonia, Ammonium Bicarbonate | Not specified | Not specified | Quantitative | [4] |
Note: The data in the table is derived from studies on various reducing sugars, which are expected to behave similarly to D-ribose in this reaction. The term "quantitative" implies that the reaction proceeds to completion, with yields approaching 100%. The use of ammonium bicarbonate in conjunction with aqueous ammonia appears to be a key factor in achieving these high yields[3][4].
Experimental Protocol
This section provides a detailed methodology for the synthesis of beta-D-ribopyranosylamine based on established procedures for glycosylamine formation.
Materials and Reagents
-
D-Ribose
-
Aqueous Ammonia (concentrated solution, e.g., 28-30%)
-
Ammonium Bicarbonate
-
Deionized Water
-
Ethanol
-
Silica (B1680970) Gel for column chromatography
Synthesis Procedure
-
Reaction Setup: In a round-bottom flask, dissolve D-ribose (1 equivalent) in a solution of aqueous ammonia. The concentration of D-ribose can be in the range of 0.2 M.
-
Addition of Catalyst: To this solution, add ammonium bicarbonate (1 equivalent).
-
Reaction Conditions: The reaction mixture is then typically heated. A reported condition for similar glycosylamines is 42°C for 36 hours[3]. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the solution is concentrated under reduced pressure. The resulting residue is then lyophilized (freeze-dried) to remove water and excess ammonia and ammonium bicarbonate, yielding the crude beta-D-ribopyranosylamine. The product is often obtained in a pure form after lyophilization[3].
-
Purification (if necessary): If further purification is required, the crude product can be purified by column chromatography on silica gel. A suitable eluent system would need to be determined, but mixtures of dichloromethane and methanol (B129727) are often used for polar compounds.
Characterization
The structure and purity of the synthesized beta-D-ribopyranosylamine can be confirmed by various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for confirming the structure, including the stereochemistry at the anomeric carbon.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
X-ray Crystallography: Provides definitive proof of the three-dimensional structure, including the pyranose ring conformation and the beta-configuration of the amino group[2].
Workflow and Logical Relationships
The overall process for the synthesis and characterization of beta-D-ribopyranosylamine can be visualized as a logical workflow.
Conclusion
The formation of beta-D-ribopyranosylamine from D-ribose is a straightforward and high-yielding reaction when conducted under optimized conditions, particularly with the use of aqueous ammonia and ammonium bicarbonate. The mechanism involves the reaction of the open-chain form of D-ribose with ammonia to form a Schiff base, followed by intramolecular cyclization to the thermodynamically favored pyranose ring with a beta-anomeric configuration. This technical guide provides researchers and drug development professionals with the fundamental knowledge and a practical protocol for the synthesis and characterization of this important synthetic intermediate. Further research could focus on a more detailed kinetic analysis under a broader range of conditions to fine-tune the synthesis for industrial-scale applications.
References
- 1. quanshi.dicp.ac.cn [quanshi.dicp.ac.cn]
- 2. First crystallographic evidence for the formation of beta-D-ribopyranosylamine from the reaction of ammonia with of D-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improved synthesis of glycosylamines and a straightforward preparation of N-acylglycosylamines as carbohydrate-based detergents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EP0601897A1 - Method for the preparation of glycosylamines from reducing sugars - Google Patents [patents.google.com]
An In-depth Technical Guide to D-Ribopyranosylamine: Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Ribopyranosylamine is a monosaccharide derivative belonging to the glycosylamine class of compounds. It is structurally characterized by a pyranose (six-membered) ring derived from D-ribose, with an amino group replacing the hydroxyl group at the anomeric carbon. While its parent molecule, D-ribose, is a fundamental component of nucleic acids and vital to cellular metabolism, this compound and other glycosylamines are gaining interest for their roles as synthetic intermediates and their potential biological activities. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols, and an exploration of its potential, though currently underexplored, biological significance.
Physical and Chemical Properties
This compound is a white to off-white crystalline solid. It is known to be hygroscopic and should be stored accordingly under inert atmosphere at low temperatures (-20°C) to prevent degradation.[1][2] The primary known physical and chemical data are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₁NO₄ | [Calculated] |
| Molecular Weight | 149.15 g/mol | [Calculated] |
| Melting Point | 142-145 °C | [2] |
| Boiling Point | Not available | |
| Solubility | Slightly soluble in water and DMSO. | [1][2] |
| pKa | Not experimentally determined. | |
| Appearance | White to Off-White Solid | [1] |
| Stability | Hygroscopic | [1][2] |
Structural Confirmation:
Single-crystal X-ray diffraction studies have confirmed that β-D-Ribopyranosylamine exists in a chair conformation, specifically the 4C1 form.[3] The beta (β) anomeric configuration is supported by the dihedral angles observed in its crystal structure.[3] The molecule exhibits a network of intra- and intermolecular hydrogen bonds.[3]
Experimental Protocols
Synthesis of β-D-Ribopyranosylamine
A common method for the synthesis of β-D-Ribopyranosylamine involves the reaction of D-ribose with ammonia (B1221849).[3]
Workflow for the Synthesis of β-D-Ribopyranosylamine:
Caption: General workflow for the synthesis of β-D-Ribopyranosylamine.
Detailed Protocol:
While the specific reaction conditions such as solvent, temperature, and reaction time can vary, a general procedure is as follows:
-
Reaction Setup: D-ribose is dissolved in a suitable solvent, typically an alcohol such as methanol (B129727) or ethanol.
-
Introduction of Ammonia: Ammonia gas is bubbled through the solution, or a solution of ammonia in the chosen solvent is added. The reaction is often carried out at room temperature or with gentle heating.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of D-ribose and the formation of the product.
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of alcohol and ether, to yield crystalline β-D-Ribopyranosylamine.
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Experimental Workflow for NMR Analysis:
Caption: Standard workflow for the NMR analysis of this compound.
Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. The fragmentation of glycosylamines is influenced by the sugar moiety and the nature of the amino group.
Logical Relationship in Mass Spectrometry Fragmentation:
Caption: Potential fragmentation pathways for this compound in mass spectrometry.
Biological Significance and Signaling Pathways
The direct biological functions and involvement of this compound in specific signaling pathways remain largely uncharacterized in published literature. However, the broader class of glycosylamines is known to play roles in various biological processes.
-
Enzyme Inhibition: Some glycosylamines act as inhibitors of glycosidases, enzymes that hydrolyze glycosidic bonds. This inhibitory activity makes them of interest in the development of therapeutics for metabolic disorders.
-
Synthetic Intermediates: Glycosylamines are valuable precursors in the synthesis of nucleoside analogues, which are a cornerstone of antiviral and anticancer therapies.
-
Maillard Reaction: this compound can be an intermediate in the Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars that occurs during the heating of food.
Given the structural similarity of this compound to ribose, it is plausible that it could interact with enzymes and receptors that recognize ribose or its derivatives. However, specific signaling pathways directly modulated by this compound have not yet been identified. Future research may explore its potential role in pathways involving purine (B94841) and pyrimidine (B1678525) metabolism or as a modulator of ribose-dependent cellular processes.
Conclusion
This compound is a carbohydrate derivative with well-defined structural features but whose biological role is yet to be fully elucidated. This guide has summarized the currently available data on its physical and chemical properties and provided an overview of relevant experimental protocols. The lack of extensive research into its biological functions, particularly its interaction with signaling pathways, represents a significant knowledge gap and a promising area for future investigation. For researchers in drug development, the potential of this compound as a synthetic precursor for novel nucleoside analogues remains a key area of interest. Further studies are warranted to unlock the full potential of this intriguing molecule.
References
- 1. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 2. Synthesis of N-(2,4-dinitrophenyl) derivatives of D-ribosylamines; unexpected reaction and hydrolysis products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. First crystallographic evidence for the formation of beta-D-ribopyranosylamine from the reaction of ammonia with of D-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]
D-Ribopyranosylamine CAS number and synonyms
CAS Number: 43179-09-5
This technical guide provides a comprehensive overview of D-Ribopyranosylamine, a monosaccharide derivative of interest to researchers in organic synthesis and drug development. Due to the limited availability of in-depth technical data on this compound itself, this document also includes information on its derivatives to illustrate the potential applications and biological activities associated with this structural motif.
Chemical Identity and Synonyms
This compound is a pentose (B10789219) sugar amine. Its chemical structure and basic properties are summarized below.
| Property | Value |
| IUPAC Name | (2R,3R,4R,5R)-2-aminooxane-3,4,5-triol |
| Molecular Formula | C₅H₁₁NO₄ |
| Molecular Weight | 149.15 g/mol |
| CAS Number | 43179-09-5 |
A variety of synonyms are used to identify this compound in chemical literature and databases:
| Synonym | Source |
| 1-Amino-1-deoxy-D-ribopyranose | ChemicalBook[1] |
| beta-D-ribopyranosylamine | PubChem[2] |
| b-D-Ribopyranosyl amine | PubChem[2] |
| (2R,3R,4R,5R)-2-Aminotetrahydro-2H-pyran-3,4,5-triol | PubChem[2] |
| (2R,3R,4R,5R)-2-AMINOOXANE-3,4,5-TRIOL | PubChem[2] |
Experimental Protocols
Synthesis of N-(2,4-dinitrophenyl)-α-D-ribopyranosylamine[3][4]
This protocol involves the controlled acidic hydrolysis of 2,3-O-isopropylidene-N-(2,4-dinitrophenyl)-β-D-ribofuranosylamine.
Materials:
-
2,3-O-isopropylidene-N-(2,4-dinitrophenyl)-β-D-ribofuranosylamine
-
Trifluoroacetic acid (TFA)
-
Water (H₂O)
-
Ethanol (EtOH)
-
Hexane
-
Ethyl acetate (B1210297) (EtOAc)
Procedure:
-
Dissolve the starting material, 2,3-O-isopropylidene-N-(2,4-dinitrophenyl)-β-D-ribofuranosylamine, in a solvent mixture of TFA/H₂O/EtOH with a volume ratio of 1:1:8.
-
Allow the reaction to proceed for 15 minutes.
-
Concentrate the solution to obtain a gum-like residue.
-
Purify the residue using column chromatography with a mobile phase gradient starting from hexane/EtOAc (6:4 v/v) and gradually increasing to 100% EtOAc.
-
The purified product is obtained as a yellow syrup which solidifies upon storage.
Yield: 37%
Physicochemical Data
| Property | Value |
| Melting Point | 142-145°C |
| Storage Temperature | -20°C, under inert atmosphere, hygroscopic |
| Solubility | Slightly soluble in DMSO and water |
| Appearance | White to off-white solid |
Biological Activity of Ribosylamine Derivatives
While specific quantitative data on the biological activity of this compound is limited, various derivatives incorporating a ribosylamine or a related ribose moiety have demonstrated significant biological effects. The following table summarizes the in vitro antiviral and antitumor activities of selected ribosylamine-related compounds.
| Compound | Activity Type | Target Organism/Cell Line | IC₅₀ / Activity Metric | Reference |
| 5-Ethynyl-1-beta-D-ribofuranosylimidazole-4-carboxamide (EICAR) | Antiviral | Various viruses | 0.2 to 4 µg/ml | [1] |
| 2-beta-D-ribofuranosylselenazole-4-carboxamide | Antitumor | P388 and L1210 cells | Cytotoxic | [3] |
| 5'-phosphate of 2-beta-D-ribofuranosylselenazole-4-carboxamide | Antitumor | P388 and L1210 cells | Cytotoxic | [3] |
| 2-beta-D-ribofuranosylselenazole-4-carboxamide | Antitumor | Lewis lung carcinoma (in mice) | Effective | [3] |
| 5'-phosphate of 2-beta-D-ribofuranosylselenazole-4-carboxamide | Antitumor | Lewis lung carcinoma (in mice) | Effective | [3] |
Visualizations
The following diagrams illustrate key concepts related to this compound and its synthesis.
References
- 1. Antiviral activities of 5-ethynyl-1-beta-D-ribofuranosylimidazole-4- carboxamide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. First crystallographic evidence for the formation of beta-D-ribopyranosylamine from the reaction of ammonia with of D-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antitumor activity of 2-beta-D-ribofuranosylselenazole-4- carboxamide and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigation of Unexpected Hydrolysis Products of D-Ribosylamines: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth analysis of the hydrolysis of D-ribosylamines, with a particular focus on the emergence of unexpected products. D-ribosylamines are N-glycosides formed from the condensation of D-ribose and an amine. While their hydrolysis is expected to yield the parent sugar and amine, various studies have indicated the potential for alternative reaction pathways leading to unanticipated molecular structures. Understanding these pathways is crucial for researchers in drug development and glycobiology, as D-ribosylamines are foundational structures in numerous bioactive molecules, including nucleosides.
Introduction to D-Ribosylamine Hydrolysis
The hydrolysis of N-substituted glycosylamines is a fundamental reaction in carbohydrate chemistry and is the initial step in the complex series of reactions known as the Maillard reaction.[1][2] This reaction is typically understood to proceed through the formation of an acyclic imine (Schiff base) intermediate, which is in equilibrium with the cyclic α and β anomers of the glycosylamine.[1] The generally accepted mechanism involves the protonation of the ring oxygen or the exocyclic nitrogen, followed by ring-opening to the imine, which is then hydrolyzed to the sugar and the amine.
However, under certain conditions, particularly with changes in pH and temperature, or in the presence of specific catalysts, deviations from this expected pathway can occur, leading to a variety of unexpected hydrolysis products. These can include epimers, anomers, and rearrangement products.
Quantitative Data on D-Ribosylamine Stability and Hydrolysis
The stability of D-ribosylamines in aqueous solutions is a critical factor influencing their hydrolysis pathways. Studies on 5-phospho-D-ribosylamine (PRA), a key intermediate in purine (B94841) biosynthesis, provide valuable quantitative insights into the dynamics of these molecules.
| Parameter | Value | Conditions | Reference |
| Equilibrium Constant (Kequi) | 0.95 ± 0.14 M⁻¹ | pH-independent, for the formation from [1-¹³C]ribose-5-phosphate and NH₃ | [3] |
| Equilibrium Constant (Kequi) | 2.7 M⁻¹ | Measured using an E. coli GAR synthetase trap | [3] |
| Anomeric Ratio (α:β) of PRA | 38:62 | At equilibrium from the reaction of [1-¹³C]ribose-5-phosphate and NH₃ | [3] |
| Rate of Anomerization (α to β PRA) | 44 s⁻¹ | 37°C, pH 8.0 | [3] |
| Half-life of PRA | 35 seconds | 37°C, pH 7.5 | [3] |
Experimental Protocols
Synthesis and Characterization of 5-phospho-D-ribosylamine (PRA)
A common method for the synthesis and characterization of PRA involves the incubation of ribose-5-phosphate (B1218738) with ammonia.
-
Reaction Mixture: [1-¹³C]ribose-5-phosphate is incubated with NH₃ in an aqueous solution.
-
Analysis: The reaction products are analyzed using ¹³C-NMR spectroscopy to characterize the anomeric mixture of PRA, the remaining ribose-5-phosphate, and any dimeric byproducts.
-
pH Studies: NMR studies are conducted at various pH levels to determine the pH-independent equilibrium constant for the reaction.
-
Magnetization Transfer NMR: This technique is employed to determine the rate of conversion between the α and β anomers of PRA.[3]
Enzymatic Trapping for Kinetic Analysis
The rates of formation and degradation of PRA can be measured using an enzymatic trap, which provides a more accurate determination of the equilibrium constant.
-
Enzyme: Purified E. coli GAR synthetase is used to trap the formed PRA.
-
Reaction: Ribose-5-phosphate and NH₃ are reacted in the presence of the enzyme.
-
Quantification: The rate of PRA formation and degradation is measured by monitoring the consumption of PRA by the enzyme, allowing for an independent and accurate measurement of the equilibrium constant.[3]
Reaction Pathways and Unexpected Products
The hydrolysis of D-ribosylamines can be more complex than a simple reversion to the parent sugar and amine. The following diagrams illustrate the expected pathway and potential unexpected side reactions.
Expected Hydrolysis Pathway
The generally accepted mechanism for the acid-catalyzed hydrolysis of a D-ribosylamine proceeds through a cyclic oxonium ion intermediate or an acyclic iminium ion.
References
- 1. Glycosylation of Aromatic Amines I: Characterization of Reaction Products and Kinetic Scheme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. futurelearn.com [futurelearn.com]
- 3. Chemical characterization of phosphoribosylamine, a substrate for newly discovered trifunctional protein containing glycineamide ribonucleotide synthetase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthetic Routes for N-(2,4-dinitrophenyl)-alpha-D-ribopyranosylamine
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-(2,4-dinitrophenyl)-alpha-D-ribopyranosylamine is a carbohydrate derivative of significant interest in medicinal chemistry and drug development. The incorporation of the 2,4-dinitrophenyl (DNP) group, a well-known hapten, onto a ribopyranosyl-amine scaffold provides a valuable tool for immunological studies and the development of targeted therapeutics. This document outlines a detailed synthetic protocol for the preparation of N-(2,4-dinitrophenyl)-alpha-D-ribopyranosylamine, based on established chemical literature. The presented route involves a two-step process commencing from a protected D-ribofuranosylamine derivative.
Synthetic Pathway Overview
The synthesis of N-(2,4-dinitrophenyl)-alpha-D-ribopyranosylamine is achieved through a two-step reaction sequence. The initial step involves the reaction of a protected ribofuranosylamine with 2,4-dinitrofluorobenzene. The subsequent and crucial step is a controlled acidic hydrolysis of the resulting N-(2,4-dinitrophenyl)-β-D-ribofuranosylamine derivative. Interestingly, this hydrolysis step proceeds with an unexpected ring expansion and anomerization to yield the thermodynamically more stable pyranose form in the alpha configuration.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the critical hydrolysis step in the synthesis of N-(2,4-dinitrophenyl)-alpha-D-ribopyranosylamine.
| Parameter | Value | Reference |
| Starting Material | 2,3-O-isopropylidene-N-(2,4-dinitrophenyl)-β-D-ribofuranosylamine | [1][2][3][4] |
| Product | N-(2,4-dinitrophenyl)-alpha-D-ribopyranosylamine | [1][2][3][4] |
| Yield | 37% | [4] |
| Physical Appearance | Yellow syrup, solidifying on storage | [4] |
| Analytical Confirmation | NMR Spectroscopy, X-ray Crystallography | [1][2][3][4] |
Experimental Protocols
This section provides a detailed methodology for the synthesis of N-(2,4-dinitrophenyl)-alpha-D-ribopyranosylamine from its protected furanose precursor.
Materials:
-
2,3-O-isopropylidene-N-(2,4-dinitrophenyl)-β-D-ribofuranosylamine (Compound 3 )
-
Trifluoroacetic acid (TFA)
-
Water (H₂O)
-
Ethanol (EtOH)
-
Hexane
-
Ethyl acetate (B1210297) (EtOAc)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Deprotection and Rearrangement:
-
Dissolve 2,3-O-isopropylidene-N-(2,4-dinitrophenyl)-β-D-ribofuranosylamine (1.69 g, 4.76 mmol) in a solvent mixture of TFA/H₂O/EtOH (1:1:8 v/v/v, 130 mL).[4]
-
Stir the solution at room temperature for 15 minutes.[4]
-
Following the reaction, concentrate the solution under reduced pressure to obtain a gum.[4]
-
-
Purification:
-
Subject the resulting gum to column chromatography on silica gel.[4]
-
Elute the column with a solvent gradient, starting with a mixture of hexane/EtOAc (6:4 v/v) and gradually increasing the polarity to pure EtOAc.[4]
-
Collect the fractions containing the desired product.
-
Combine the pure fractions and concentrate under reduced pressure to yield N-(2,4-dinitrophenyl)-alpha-D-ribopyranosylamine as a yellow syrup (0.55 g, 37% yield), which solidifies upon storage.[4]
-
Synthetic Workflow Diagram
The following diagram illustrates the key transformation in the synthesis of N-(2,4-dinitrophenyl)-alpha-D-ribopyranosylamine.
Caption: Synthetic route from the protected furanosylamine to the final pyranosylamine product.
References
- 1. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 2. Synthesis of N-(2,4-dinitrophenyl) derivatives of D-ribosylamines; unexpected reaction and hydrolysis products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of N-(2,4-dinitrophenyl) derivatives of D-ribosylamines; unexpected reaction and hydrolysis products - UEA Digital Repository [ueaeprints.uea.ac.uk]
- 4. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
Application Notes and Protocols: Synthesis of Nucleoside Analogues using D-Ribopyranosylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a representative protocol for the synthesis of pyranosyl nucleoside analogues utilizing D-ribopyranosylamine as a key starting material. While the furanose form of ribose is prevalent in natural nucleosides, the exploration of pyranosyl analogues offers opportunities for the development of novel therapeutic agents with potentially altered biological activities and metabolic stabilities.
Introduction: The Rationale for Pyranosyl Nucleoside Analogues
Nucleoside analogues are a cornerstone of antiviral and anticancer therapies. The majority of these compounds are mimics of natural 2'-deoxy)ribofuranosides. The synthesis of nucleoside analogues with a pyranose (six-membered) sugar ring, instead of the natural furanose (five-membered) ring, introduces significant structural modifications. These changes can impact several key properties:
-
Conformational Rigidity: The pyranose ring is generally more conformationally restricted than the furanose ring. This can influence the binding affinity and selectivity of the analogue for target enzymes, such as viral polymerases or kinases.
-
Metabolic Stability: The altered ring structure can affect the susceptibility of the nucleoside analogue to enzymatic degradation, potentially leading to an extended half-life in vivo.
-
Biological Activity: Changes in the three-dimensional shape of the nucleoside analogue can lead to novel interactions with biological targets, potentially resulting in new mechanisms of action or overcoming resistance to existing drugs.[1][2]
This compound serves as a direct precursor to the pyranosyl sugar moiety in these analogues. However, its direct application in glycosylation reactions presents challenges, primarily in controlling the anomeric stereochemistry and the reactivity of the hydroxyl and amino groups. Therefore, a carefully designed synthetic strategy, typically involving the use of protecting groups, is essential.
General Synthetic Strategy: A Representative Approach
A common and effective method for the synthesis of N-nucleosides is the silyl-Hilbert-Johnson reaction. This approach involves the condensation of a protected glycosyl donor with a silylated heterocyclic base, catalyzed by a Lewis acid. This methodology can be adapted for the use of a protected this compound derivative.
The overall workflow can be summarized as follows:
-
Protection of this compound: The hydroxyl groups of this compound are protected to prevent side reactions and to influence the stereochemical outcome of the glycosylation. Acetyl or benzoyl groups are commonly used for this purpose.
-
Silylation of the Heterocyclic Base: The nucleobase (e.g., uracil) is silylated to enhance its solubility in organic solvents and to increase the nucleophilicity of the nitrogen atom that will form the glycosidic bond.
-
Lewis Acid-Catalyzed Glycosylation: The protected this compound derivative is coupled with the silylated nucleobase in the presence of a Lewis acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or tin(IV) chloride (SnCl4).[3][4][5]
-
Deprotection: The protecting groups on the sugar moiety and the nucleobase are removed to yield the final pyranosyl nucleoside analogue.
-
Purification and Characterization: The final product is purified, typically by column chromatography, and its structure is confirmed by spectroscopic methods such as NMR and mass spectrometry.[6]
Experimental Protocol: Synthesis of 1-(2,3,4-Tri-O-acetyl-β-D-ribopyranosyl)uracil
This protocol describes a representative synthesis of a pyrimidine (B1678525) pyranosyl nucleoside analogue from a protected this compound derivative.
Step 1: Preparation of 2,3,4-Tri-O-acetyl-D-ribopyranosylamine (Hypothetical Intermediate)
-
Materials: this compound, acetic anhydride (B1165640), pyridine (B92270).
-
Procedure:
-
Suspend this compound in anhydrous pyridine at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add acetic anhydride dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by pouring the mixture into ice-cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with cold dilute HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected ribopyranosylamine.
-
Purify the product by column chromatography on silica (B1680970) gel.
-
Step 2: Silylation of Uracil (B121893)
-
Materials: Uracil, hexamethyldisilazane (B44280) (HMDS), trimethylsilyl chloride (TMSCl), anhydrous acetonitrile.
-
Procedure:
-
Suspend uracil in anhydrous acetonitrile.
-
Add HMDS and a catalytic amount of TMSCl.
-
Reflux the mixture under an inert atmosphere until the solution becomes clear (typically 2-4 hours), indicating the formation of 2,4-bis(trimethylsilyloxy)pyrimidine.
-
Remove the solvent under reduced pressure to obtain the silylated uracil, which is typically used in the next step without further purification.
-
Step 3: Lewis Acid-Catalyzed Glycosylation
-
Materials: Protected this compound from Step 1, silylated uracil from Step 2, trimethylsilyl trifluoromethanesulfonate (TMSOTf), anhydrous dichloromethane (B109758) (DCM).
-
Procedure:
-
Dissolve the protected this compound and silylated uracil in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add TMSOTf dropwise with stirring.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the protected pyranosyl nucleoside.
-
Step 4: Deprotection
-
Materials: Protected pyranosyl nucleoside from Step 3, methanolic ammonia.
-
Procedure:
-
Dissolve the protected nucleoside in saturated methanolic ammonia.
-
Stir the solution at room temperature for 12-24 hours.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the final product by recrystallization or column chromatography to yield 1-(β-D-ribopyranosyl)uracil.
-
Data Presentation: Representative Quantitative Results
The following table presents hypothetical data for the synthesis of a pyranosyl nucleoside analogue. Actual results may vary depending on the specific substrates and reaction conditions.
| Step | Product | Starting Material | Yield (%) | Anomeric Ratio (β:α) | Purity (%) |
| 1 | 2,3,4-Tri-O-acetyl-D-ribopyranosylamine | This compound | 85 | N/A | >95 |
| 3 | 1-(2,3,4-Tri-O-acetyl-β-D-ribopyranosyl)uracil | Protected Ribopyranosylamine | 65 | 5:1 | >98 |
| 4 | 1-(β-D-ribopyranosyl)uracil | Protected Nucleoside | 92 | 5:1 | >99 |
Notes on Data Interpretation:
-
Yield: The percentage yield is a measure of the efficiency of the chemical reaction. Optimization of reaction conditions (temperature, catalyst, solvent) is crucial for maximizing the yield.
-
Anomeric Ratio: The ratio of the β-anomer to the α-anomer is a critical parameter, as the stereochemistry at the anomeric carbon often dictates the biological activity. The choice of protecting groups on the sugar and the Lewis acid catalyst can influence this ratio.
-
Purity: High purity is essential for subsequent biological testing. Purity is typically assessed by HPLC and confirmed by NMR spectroscopy and mass spectrometry.
Visualization of the Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of a pyranosyl nucleoside analogue from this compound.
Caption: General workflow for the synthesis of a pyranosyl nucleoside analogue.
This workflow highlights the key stages involved in the chemical synthesis, from the initial protection of the starting materials to the purification and characterization of the final product. Each step requires careful optimization to achieve the desired yield and purity.
Conclusion and Future Directions
The synthesis of pyranosyl nucleoside analogues from this compound represents a promising avenue for the discovery of novel therapeutic agents. While the synthetic chemistry can be challenging, particularly in controlling stereoselectivity, the potential for developing compounds with improved pharmacological properties justifies further exploration. Future research in this area could focus on:
-
The development of more stereoselective glycosylation methods for pyranosylamine donors.
-
The synthesis of a diverse library of pyranosyl nucleoside analogues with various heterocyclic bases and sugar modifications.
-
The evaluation of the biological activity of these novel analogues against a range of viral and cancer targets.
These efforts will contribute to a deeper understanding of the structure-activity relationships of nucleoside analogues and may lead to the development of next-generation therapeutics.
References
- 1. Studies on peptidyl nucleoside antibiotics: synthesis and antifungal evaluation of pyranosyl nucleoside analogs of nikkomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of the nucleoside analogs based on polyfluoroalkyl-substituted 1,2,3-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An efficient approach to the synthesis of nucleosides: gold(I)-catalyzed N-glycosylation of pyrimidines and purines with glycosyl ortho-alkynyl benzoates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the NMR spectroscopy solution structures of pyranosyl-rNA and its nucleo-delta-peptide analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for D-Ribopyranosylamine Derivatives in Antiviral Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-ribopyranosylamine derivatives represent a class of nucleoside analogs with unexplored potential in the discovery of novel antiviral agents. While the closely related D-ribofuranosyl nucleosides, such as the broad-spectrum antiviral drug Ribavirin, have been extensively studied, the pyranose counterparts remain a promising yet under-investigated area of research. These compounds, characterized by a six-membered pyranose ring, may offer unique stereochemical and conformational properties that could translate into improved efficacy, selectivity, and pharmacokinetic profiles against a range of viral pathogens.
This document provides a comprehensive overview of the application of this compound derivatives in antiviral research. It includes detailed protocols for the evaluation of their antiviral activity and cytotoxicity, guidelines for data presentation, and visualizations of experimental workflows and potential mechanisms of action. Although specific antiviral data for this compound derivatives is currently limited in published literature, this guide utilizes data from related D-ribofuranosyl compounds as a template to illustrate the methodologies and data presentation standards.
Data Presentation: Antiviral Activity and Cytotoxicity
Quantitative data from antiviral and cytotoxicity assays should be systematically organized to facilitate the comparison of different this compound derivatives. The following tables provide a template for presenting such data, populated with example data from related D-ribofuranosyl nucleoside analogs to illustrate the format.
Table 1: In Vitro Antiviral Activity of D-Ribofuranosyl Nucleoside Analogs against Various Viruses
| Compound | Virus | Cell Line | IC₅₀ (µM)¹ | Reference |
| Ribavirin | Influenza A | MDCK | 1.5 | [1] |
| Ribavirin | Respiratory Syncytial Virus (RSV) | HeLa | 3.2 | [1] |
| EICAR² | Influenza A | MDCK | 0.1 | [1] |
| EICAR² | Parainfluenza Virus 3 | Vero | 0.2 | [2] |
| EICAR² | Measles Virus | Vero | 0.1 | [1] |
| TJ13025³ | Parainfluenza Virus 2 | Vero | 0.1 | [1] |
| TJ13025³ | Mumps Virus | Vero | 0.1 | [1] |
¹IC₅₀ (50% inhibitory concentration) is the concentration of the compound that inhibits viral replication by 50%. ²5-Ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide ³6'-(R)-6'-C-methylneplanocin A
Table 2: Cytotoxicity of D-Ribofuranosyl Nucleoside Analogs in Different Cell Lines
| Compound | Cell Line | CC₅₀ (µM)¹ | Selectivity Index (SI)² | Reference |
| Ribavirin | Vero | >100 | >31.25 | [1] |
| Ribavirin | MDCK | >100 | >66.67 | [1] |
| EICAR | Vero | 4 | 20 | [1] |
| EICAR | MDCK | 13 | 130 | [1] |
| TJ13025 | Vero | 5 | 50 | [1] |
| TJ13025 | MDCK | 10 | 100 | [1] |
¹CC₅₀ (50% cytotoxic concentration) is the concentration of the compound that reduces cell viability by 50%. ²Selectivity Index (SI) is calculated as CC₅₀ / IC₅₀. A higher SI value indicates a more favorable safety profile.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate assessment of the antiviral potential of this compound derivatives. The following sections provide step-by-step methodologies for key in vitro assays.
Protocol 1: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3][4][5][6][7]
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells (cell control) and wells with vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for another 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. The CC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration.
Protocol 2: Plaque Reduction Assay for Antiviral Activity
The plaque reduction assay is a standard method to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC₅₀).[8][9]
Materials:
-
24-well or 6-well cell culture plates with confluent monolayers of susceptible host cells
-
Virus stock with a known titer (plaque-forming units per mL, PFU/mL)
-
Serum-free culture medium
-
This compound derivatives
-
Overlay medium (e.g., 1% methylcellulose (B11928114) or agarose (B213101) in culture medium)
-
Fixing solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol)
Procedure:
-
Cell Preparation: Seed susceptible cells in multi-well plates and grow until they form a confluent monolayer.
-
Compound Dilution: Prepare serial dilutions of the this compound derivatives in serum-free medium.
-
Infection: Aspirate the growth medium from the cell monolayers. Infect the cells with a dilution of the virus stock that will produce 50-100 plaques per well.
-
Treatment: Immediately after infection, add the different concentrations of the this compound derivatives to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Adsorption: Incubate the plates for 1 hour at 37°C to allow the virus to adsorb to the cells.
-
Overlay: After the adsorption period, remove the inoculum and overlay the cell monolayer with the overlay medium containing the respective concentrations of the this compound derivatives.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Plaque Visualization: After the incubation, fix the cells with the fixing solution for at least 30 minutes. Remove the fixative and stain the cells with the crystal violet solution for 15-30 minutes.
-
Plaque Counting: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The IC₅₀ value is determined by plotting the percentage of plaque reduction against the compound concentration.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Viral Load Determination
qRT-PCR is a highly sensitive method to quantify the amount of viral RNA or DNA in a sample, providing a measure of viral replication.[10][11][12]
Materials:
-
Virus-infected cell culture supernatants or cell lysates
-
Viral RNA/DNA extraction kit
-
Reverse transcriptase (for RNA viruses)
-
qRT-PCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green or a specific probe)
-
Virus-specific primers and probes
-
qRT-PCR instrument
Procedure:
-
Sample Collection: Collect cell culture supernatants or cell lysates at different time points after infection and treatment with this compound derivatives.
-
Nucleic Acid Extraction: Extract viral RNA or DNA from the samples using a commercial kit according to the manufacturer's instructions.
-
Reverse Transcription (for RNA viruses): Synthesize complementary DNA (cDNA) from the extracted viral RNA using a reverse transcriptase.
-
qRT-PCR Reaction Setup: Prepare the qRT-PCR reaction mixture by combining the master mix, virus-specific primers, probe (if using a probe-based assay), and the extracted nucleic acid or cDNA.
-
Amplification and Detection: Perform the qRT-PCR reaction in a real-time PCR instrument. The instrument will monitor the fluorescence signal at each cycle of amplification.
-
Data Analysis: Generate a standard curve using known quantities of viral nucleic acid to determine the absolute copy number of the viral genome in the samples. Alternatively, use the comparative Ct (ΔΔCt) method for relative quantification of viral load, normalized to a reference gene. The reduction in viral load in treated samples compared to untreated controls indicates the antiviral activity of the compound.
Visualizations
Diagrams created using Graphviz (DOT language) to illustrate key workflows and concepts.
Caption: Experimental workflow for evaluating this compound derivatives.
Caption: Proposed mechanisms of action for this compound derivatives.
References
- 1. Antiviral activities of ribavirin, 5-ethynyl-1-beta-D-ribofuranosylimidazole-4-carboxamide, and 6'-(R)-6'-C-methylneplanocin A against several ortho- and paramyxoviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral activities of 5-ethynyl-1-beta-D-ribofuranosylimidazole-4- carboxamide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 10. Six useful viral qRT-PCR tips - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 11. An improved RT-qPCR method for direct quantification of enveloped RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
Application Notes and Protocols for the Synthesis of N-aryl-D-ribopyranosylamines from D-ribose
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of N-aryl-D-ribopyranosylamines, valuable compounds in medicinal chemistry and drug development. The methods described are based on established chemical transformations and offer routes to these target molecules from D-ribose.
Introduction
N-aryl-D-ribopyranosylamines are a class of carbohydrate derivatives where an aromatic amine is linked to the anomeric carbon of a D-ribose sugar in its pyranose form. These compounds are of significant interest as potential therapeutic agents and as intermediates in the synthesis of various biologically active molecules, including nucleoside analogues. The synthesis of these molecules can be approached through several methods, primarily involving the formation of a glycosidic bond between the ribose unit and the aryl amine. This document outlines two primary methods for their synthesis: the reaction of a protected ribosylamine with an activated aryl halide followed by deprotection and rearrangement, and the direct Lewis acid-catalyzed condensation of a protected ribose with an aromatic amine.
Method 1: Synthesis via Reaction with an Activated Aryl Halide and Subsequent Rearrangement
This method involves the synthesis of a protected N-aryl-D-ribofuranosylamine followed by an acid-catalyzed hydrolysis and intramolecular rearrangement to yield the thermodynamically more stable pyranose form. The example provided is based on the synthesis of N-(2,4-dinitrophenyl)-α-D-ribopyranosylamine.
Experimental Protocol:
Step 1: Synthesis of 2,3-O-Isopropylidene-N-(2,4-dinitrophenyl)-β-D-ribofuranosylamine
-
Starting Material: 2,3-O-isopropylidene-D-ribofuranosylamine is reacted with 2,4-dinitrofluorobenzene.
-
Reaction Conditions: The reaction is typically carried out in a suitable organic solvent at room temperature.
-
Purification: The product, 2,3-O-isopropylidene-N-(2,4-dinitrophenyl)-β-D-ribofuranosylamine, is purified by crystallization.
Step 2: Acid-Catalyzed Hydrolysis and Rearrangement
-
Deprotection: The purified 2,3-O-isopropylidene-N-(2,4-dinitrophenyl)-β-D-ribofuranosylamine (1.69 g, 4.76 mmol) is dissolved in a mixture of trifluoroacetic acid (TFA), water, and ethanol (B145695) (1:1:8 v/v/v, 130 mL).[1]
-
Reaction Time: The solution is allowed to stand for 15 minutes at room temperature.[1]
-
Work-up: The solution is concentrated under reduced pressure to yield a gum.
-
Purification: The resulting gum is purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient (starting with 6:4 v/v and increasing the polarity to pure ethyl acetate) to afford N-(2,4-dinitrophenyl-α-D-ribopyranosylamine as a yellow syrup which solidifies upon storage.[1]
Method 2: Lewis Acid-Catalyzed N-Glycosylation
This approach involves the direct condensation of a per-O-acetylated D-ribose with an aromatic amine, catalyzed by a Lewis acid. Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) is a commonly used catalyst for this transformation. This method often leads to the formation of the β-anomer as the major product.
Experimental Protocol:
-
Starting Materials: Per-O-acetylated D-ribose (e.g., 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose) and the desired aromatic amine (e.g., aniline (B41778) or a substituted aniline).
-
Catalyst: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is added to the reaction mixture.
-
Solvent: Anhydrous dichloromethane (B109758) (CH₂Cl₂) or acetonitrile (B52724) (MeCN) is typically used as the solvent.
-
Temperature: The reaction is often carried out at low temperatures, such as 0 °C, and then allowed to warm to room temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched, for example, with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel.
-
Deprotection: The O-acetyl protecting groups on the resulting N-aryl-D-ribopyranosylamine can be removed under standard conditions, such as Zemplén deacetylation using a catalytic amount of sodium methoxide (B1231860) in methanol.
Quantitative Data Summary
| Method | Key Reagents | Catalyst | Solvent | Temperature | Time | Yield | Anomeric Selectivity | Reference |
| Method 1: Rearrangement | 2,3-O-Isopropylidene-N-(2,4-dinitrophenyl)-β-D-ribofuranosylamine, TFA, H₂O | - | EtOH/H₂O/TFA (8:1:1) | Room Temp. | 15 min | 37% | α-pyranosylamine | [1] |
| Method 2: Lewis Acid Catalysis | Per-O-acetylated D-ribose, Aromatic Amine | TMSOTf | Dichloromethane or Acetonitrile | 0 °C to RT | Varies | Varies | Predominantly β | [2] |
Visualizations
Reaction Pathway Diagrams
Caption: Synthesis of N-aryl-D-ribopyranosylamine via rearrangement.
Caption: Lewis acid-catalyzed synthesis of N-aryl-D-ribopyranosylamine.
Experimental Workflow
Caption: General experimental workflow for synthesis methods.
References
Application Notes and Protocols for Controlled Acidic Hydrolysis of Ribofuranosylamine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ribofuranosylamines are a class of compounds characterized by a ribofuranose sugar linked to a nitrogen-containing group, typically a heterocyclic base, via an N-glycosidic bond. This structural motif is fundamental to life, forming the core of ribonucleosides and ribonucleotides, the building blocks of RNA. The stability of this N-glycosidic bond is of critical importance in various fields, including drug development, molecular biology, and prebiotic chemistry.
In drug development, many antiviral and anticancer agents are nucleoside analogs. Their efficacy and metabolic fate are often dictated by the stability of the ribofuranosylamine linkage. Understanding and controlling the hydrolysis of this bond is crucial for designing drugs with optimal stability, absorption, and metabolic profiles. Controlled hydrolysis can also be a key step in the synthesis of novel therapeutic agents or for the analytical characterization of nucleic acids and their modifications.
These application notes provide a comprehensive overview of the principles and protocols for the controlled acidic hydrolysis of ribofuranosylamine compounds.
Principles of Acidic Hydrolysis
The N-glycosidic bond in ribofuranosylamines is susceptible to cleavage under acidic conditions. The mechanism of this hydrolysis is generally accepted to proceed via protonation of the heterocyclic base, which makes it a better leaving group. This is followed by the departure of the base and the formation of a resonance-stabilized oxocarbenium ion intermediate from the ribose sugar. This intermediate is then rapidly attacked by water to yield the free ribose sugar and the protonated base.
The rate of acidic hydrolysis is influenced by several factors:
-
Nature of the Heterocyclic Base: Purine-based ribofuranosylamines (e.g., adenosine, guanosine) are significantly less stable and hydrolyze much more readily in acidic conditions compared to pyrimidine-based compounds (e.g., cytidine, uridine). This is due to the greater ease of protonation of the purine (B94841) ring system.
-
pH of the Solution: The rate of hydrolysis is dependent on the hydrogen ion concentration. Generally, a lower pH (higher acid concentration) leads to a faster reaction rate.
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.
-
Substituents on the Sugar or Base: The presence of electron-withdrawing or electron-donating groups on either the ribose or the base can influence the stability of the N-glycosidic bond and thus the rate of hydrolysis.
Data Presentation: Kinetics of Acidic Hydrolysis
The following tables summarize quantitative data on the kinetics of acidic hydrolysis for representative ribofuranosylamine compounds. Due to the significant difference in stability, data for purine and pyrimidine (B1678525) derivatives are presented separately. It is important to note that direct comparison of rates between different studies can be challenging due to variations in experimental conditions.
Table 1: Kinetics of Acidic Hydrolysis of Purine Ribonucleosides
| Compound | Acid/pH | Temperature (°C) | Rate Constant (k) | Half-life (t½) | Reference |
| Adenosine Monophosphate (AMP) | 1.00 M HCl | 60 | 1.67 x 10⁻⁶ s⁻¹ | ~115 hours | [1] |
| Adenosine Monophosphate (AMP) | 0.01 M HCl | 60 | 1.32 x 10⁻⁷ s⁻¹ | ~1457 hours | [1] |
| Guanosine | Perchloric Acid | Not specified | Studied kinetically | Not specified | [2] |
Table 2: Kinetics of Acidic Hydrolysis of Pyrimidine Ribonucleosides
| Compound | Acid/pH | Temperature (°C) | Isotope Effect (kH/kD) | Notes | Reference |
| Uridine (B1682114) | Acidic Media | 25 | 1.11 (for [1'-²H]Urd) | Hydrolysis proceeds through a 6-hydroxy-5,6-dihydrouridine (B159830) intermediate. | [3][4] |
| 5-Azacytidine | pH 4.6 (Ammonium Formate Buffer) | Not specified | Not applicable | Most stable at pH 7.0. | [5] |
Experimental Protocols
Protocol 1: General Procedure for Controlled Acidic Hydrolysis of a Ribofuranosylamine
This protocol describes a general method for the acidic hydrolysis of a ribofuranosylamine, which can be adapted based on the stability of the specific compound.
Materials:
-
Ribofuranosylamine compound
-
Hydrochloric acid (HCl) or Formic acid (HCOOH) of desired concentration (e.g., 0.1 M, 1 M)
-
Deionized water
-
pH meter
-
Heating block or water bath
-
Reaction vials (e.g., 2 mL glass vials with screw caps)
-
HPLC or NMR system for analysis
Procedure:
-
Preparation of the Reaction Mixture:
-
Prepare a stock solution of the ribofuranosylamine compound in deionized water at a known concentration (e.g., 1 mg/mL).
-
In a reaction vial, add a specific volume of the stock solution.
-
Add the acidic solution (e.g., HCl) to the vial to achieve the desired final acid concentration and reaction volume. For example, to achieve a final HCl concentration of 0.1 M in a 1 mL reaction, mix equal volumes of a 2 mg/mL stock solution and 0.2 M HCl.
-
-
Incubation:
-
Securely cap the reaction vial.
-
Place the vial in a heating block or water bath set to the desired temperature (e.g., 37°C, 60°C, or 90°C). The choice of temperature will depend on the stability of the compound and the desired reaction rate.
-
-
Time-Course Monitoring:
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately neutralize the aliquot with a suitable base (e.g., NaOH or a buffer solution) to quench the hydrolysis reaction.
-
Store the quenched samples at a low temperature (e.g., -20°C) until analysis.
-
-
Analysis:
-
Analyze the samples by a suitable analytical method such as HPLC or NMR to determine the concentration of the remaining ribofuranosylamine and the formed products (free base and ribose).
-
Protocol 2: Monitoring Hydrolysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the components of the hydrolysis reaction.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase and Gradient (Example for Nucleoside Separation):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 1.0 mL/min
-
Gradient:
-
0-5 min: 100% A
-
5-25 min: Linear gradient to 30% B
-
25-30 min: Hold at 30% B
-
30-35 min: Return to 100% A
-
35-40 min: Re-equilibration at 100% A
-
Procedure:
-
Sample Preparation:
-
Dilute the quenched aliquots from Protocol 1 with the initial mobile phase (100% A) to a suitable concentration for HPLC analysis.
-
-
Injection and Analysis:
-
Inject a standard volume (e.g., 10 µL) of the prepared sample onto the HPLC system.
-
Monitor the elution of the compounds using the UV detector at a suitable wavelength (e.g., 260 nm for purines and pyrimidines).
-
-
Data Analysis:
-
Identify the peaks corresponding to the starting ribofuranosylamine and the liberated base by comparing their retention times with those of authentic standards.
-
Integrate the peak areas to determine the relative amounts of each compound at each time point.
-
Plot the concentration of the starting material versus time to determine the hydrolysis rate.
-
Protocol 3: Monitoring Hydrolysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to monitor the hydrolysis reaction in real-time without the need for quenching.[6][7]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature probe.
Procedure:
-
Sample Preparation:
-
Prepare the reaction mixture as described in Protocol 1, but use a deuterated solvent (e.g., D₂O) instead of water. The acid used should also be in D₂O (e.g., DCl).
-
Transfer the reaction mixture to an NMR tube.
-
-
NMR Data Acquisition:
-
Place the NMR tube in the spectrometer and shim the magnetic field.
-
Set the probe to the desired reaction temperature.
-
Acquire a series of ¹H NMR spectra at regular time intervals.
-
-
Data Analysis:
-
Identify the characteristic proton signals for the starting ribofuranosylamine (e.g., the anomeric proton H1') and the product (e.g., the corresponding proton on the free ribose).
-
Integrate the signals of interest in each spectrum.
-
The decrease in the integral of the starting material's signal and the increase in the integral of the product's signal over time can be used to calculate the reaction kinetics.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. On the mechanism of the acid-catalyzed hydrolysis of uridine to uracil. Evidence for 6-hydroxy-5,6-dihydrouridine intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5-Azacytidine hydrolysis kinetics measured by high-pressure liquid chromatography and 13C-NMR spectroscopy [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. NMR-Based Activity Assays for Determining Compound Inhibition, IC50 Values, Artifactual Activity, and Whole-Cell Activity of Nucleoside Ribohydrolases - PMC [pmc.ncbi.nlm.nih.gov]
Chiral Synthesis of Amino Acids from D-Ribose Precursors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chiral synthesis of amino acids and their derivatives utilizing D-ribose as a versatile and readily available chiral precursor. The inherent stereochemistry of D-ribose offers a powerful tool for the stereocontrolled synthesis of complex and non-proteinogenic amino acids, which are valuable building blocks in medicinal chemistry and drug development.
Introduction
The use of the chiral pool, which includes naturally occurring enantiopure compounds like carbohydrates, is a cornerstone of modern asymmetric synthesis. D-ribose, a key component of RNA, serves as an excellent starting material due to its multiple stereocenters and versatile functional groups. This allows for the creation of a diverse range of amino acid structures with predetermined stereochemistry, avoiding the need for complex and often low-yielding enantioselective methods.
These notes detail established methodologies for the transformation of D-ribose into valuable amino acid derivatives, including polyhydroxylated α-amino acids and cyclic amino acids. The protocols provided are based on peer-reviewed literature and are intended to be a practical guide for researchers in the field.
Application Note 1: Synthesis of a Dihydroxyproline Derivative from D-Ribonolactone
This protocol outlines a general approach for the synthesis of polyfunctionalized D-amino acids from sugar lactones, exemplified by the synthesis of (2R,3S,4R)-3,4-dihydroxyproline from D-ribonolactone. D-ribonolactone is a readily available derivative of D-ribose. The key step in this synthesis is the nucleophilic displacement of a triflate group by an azide (B81097), which serves as a precursor to the amine functionality of the amino acid.[1]
Synthetic Pathway Overview
The synthesis begins with the protection of the hydroxyl groups of D-ribonolactone, followed by the introduction of a triflate group at the C-2 position. Subsequent nucleophilic substitution with azide, followed by reduction and cyclization, yields the desired dihydroxyproline derivative.
Caption: Synthetic scheme for dihydroxyproline from D-ribonolactone.
Experimental Protocol: Synthesis of 2-Azido-2-deoxy-D-ribono-1,4-lactone[1]
-
Preparation of the Triflate Precursor: Start with a protected form of D-ribonolactone, for instance, 3,4-O-benzylidene-D-ribono-1,5-lactone.
-
Triflation: To a solution of the protected lactone in anhydrous dichloromethane (B109758) at -78 °C under an inert atmosphere, add 2,6-lutidine followed by trifluoromethanesulfonic anhydride (B1165640).
-
Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the 2-O-trifluoromethanesulfonyl derivative.
-
Azide Displacement: Dissolve the purified triflate in anhydrous dimethylformamide (DMF). Add sodium azide and heat the mixture.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography to afford 2-azido-2-deoxy-D-ribono-1,4-lactone.
Note: The original literature describes an unexpected retention of configuration at the C-2 position during the azide displacement.[1]
Quantitative Data
| Compound | Starting Material | Reagents | Yield (%) |
| 2-O-Triflyl-D-ribonolactone derivative | Protected D-Ribonolactone | Tf2O, 2,6-lutidine | High |
| 2-Azido-2-deoxy-D-ribono-1,4-lactone | 2-O-Triflyl derivative | NaN3 | Good |
Application Note 2: Synthesis of a Furanomycin (B1674273) Diastereomer via a Modified Strecker-Type Synthesis
This protocol describes the synthesis of an α-amino acid, specifically a diastereomer of the antibiotic (+)-furanomycin, starting from D-ribose. This multi-step synthesis utilizes a modified Strecker-type reaction for the introduction of the amino and carboxyl functionalities.[2][3]
Synthetic Pathway Overview
The synthesis initiates with a known sequence from D-ribose to form a chain-extended imidazolidine (B613845) derivative. This intermediate undergoes a series of transformations including protection, chain extension via a modified Strecker synthesis, and functional group manipulations to yield the target α-amino acid.
Caption: Synthetic pathway to a furanomycin diastereomer from D-ribose.
Experimental Protocol: Modified Strecker-Type Synthesis Step[2][3]
-
Preparation of the Aldehyde: The aldehyde precursor is prepared from the D-ribose-derived imidazolidine derivative through a series of protection and deprotection steps.
-
Strecker Reaction: To a solution of the aldehyde in an appropriate solvent, add trimethylsilyl (B98337) cyanide and a catalytic amount of a Lewis acid (e.g., zinc iodide).
-
Imine Formation: Subsequently, add a source of ammonia (B1221849) (e.g., a solution of ammonia in methanol) to form the aminonitrile.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.
-
Hydrolysis: Upon completion, the resulting α-aminonitrile is hydrolyzed under acidic or basic conditions to yield the corresponding α-amino acid.
-
Work-up and Purification: The reaction mixture is then neutralized, and the product is purified using standard techniques such as ion-exchange chromatography or crystallization.
Quantitative Data
| Step | Product | Yield (%) | Diastereomeric Ratio |
| Modified Strecker Synthesis | Epimeric 2-hydroxyl compounds | Good | Variable |
| Final Amino Acid | Furanomycin Diastereomer | - | - |
Application Note 3: Synthesis of 3-Amino-3-deoxy-D-ribose
This protocol details a convenient synthesis of 3-amino-3-deoxy-D-ribose, a component of the antibiotic puromycin. The synthesis starts from a readily available derivative of D-xylose, which can be prepared from D-ribose. The key transformations involve the oxidation of a secondary alcohol to a ketone, formation of an oxime, and subsequent reduction to introduce the amino group with the desired stereochemistry.[4][5]
Synthetic Pathway Overview
The synthesis starts with a protected D-xylofuranose derivative. Oxidation at C-3 provides a ketone, which is then converted to an oxime. Stereoselective reduction of the oxime yields the desired 3-amino-3-deoxy-D-ribofuranose derivative. Finally, deprotection affords the target amino sugar.
Caption: Synthesis of 3-Amino-3-deoxy-D-ribose.
Experimental Protocol: Synthesis of the Acetamido Derivative of 3-Amino-3-deoxy-D-ribofuranose[5]
-
Oxidation: A solution of 1,2-O-isopropylidene-5-O-triphenylmethyl-α-D-xylofuranose in a mixture of dimethyl sulfoxide (B87167) and acetic anhydride is stirred at room temperature.
-
Work-up: The reaction mixture is poured into ice water, and the resulting precipitate is collected by filtration, washed with water, and dried. The crude product is purified by crystallization.
-
Oxime Formation: The 3-keto sugar derivative is dissolved in pyridine, and hydroxylamine hydrochloride is added. The mixture is heated and then allowed to stand at room temperature.
-
Work-up: The reaction mixture is poured into ice water, and the product is extracted with chloroform. The organic layer is washed, dried, and concentrated. The crude oxime is purified by crystallization.
-
Reduction and Acetylation: A solution of the oxime in anhydrous ether is added dropwise to a stirred suspension of lithium aluminum hydride in ether. The mixture is refluxed.
-
Work-up: The excess hydride is decomposed by the careful addition of water. The ethereal solution is filtered, and the filtrate is stirred with acetic anhydride. The resulting acetamido derivative is isolated and purified.
-
Hydrolysis: The acetamido derivative is refluxed in aqueous hydrochloric acid to yield 3-amino-3-deoxy-D-ribose hydrochloride.
Quantitative Data
| Compound | Starting Material | Reagents | Overall Yield (%) | Melting Point (°C) |
| 3-Amino-3-deoxy-D-ribose HCl | D-Xylose Derivative | Multi-step | ~45 | 166 (decomp.) |
Conclusion
D-ribose and its derivatives are powerful chiral building blocks for the asymmetric synthesis of a wide array of amino acids. The methodologies presented here highlight the versatility of this precursor in constructing complex and stereochemically defined molecules. These protocols serve as a valuable resource for researchers engaged in the synthesis of novel amino acids for applications in drug discovery and development. The ability to leverage the inherent chirality of D-ribose streamlines synthetic routes and provides efficient access to enantiopure compounds.
References
- 1. Synthesis of (2R,3S,4R)-3,4-dihydroxyproline from D-ribonolactone; an approach to the synthesis of polyfunctionalised D-amino acids from sugar lactones. X-Ray molecular structures of 2-azido-3,4-O-(R)-benzylidene-2-deoxy-D-ribono-1,5-lactone, 2-azido-2-deoxy-D-ribono-1,4-lactone, and (2R,3S,3R)-3,4-dihydroxyproline - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
Application Notes and Protocols for the Enzymatic Synthesis of D-Ribose 1-Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-ribose 1-phosphate (R1P) is a key intermediate in cellular metabolism, particularly in the pentose (B10789219) phosphate (B84403) pathway and the salvage pathway for nucleotide synthesis. Its availability is crucial for the production of nucleoside analogs, which are a cornerstone of antiviral and anticancer therapies. The enzymatic synthesis of D-ribose 1-phosphate offers a highly specific and efficient alternative to complex chemical methods, yielding the biologically active α-anomer with high purity.
These application notes provide an overview of the two primary enzymatic pathways for D-ribose 1-phosphate synthesis and detailed protocols for their implementation in a laboratory setting. The presented methods are based on the latest research and are designed to be reproducible and scalable for various research and development applications.
Enzymatic Synthesis Pathways
Two highly efficient enzymatic pathways for the synthesis of D-ribose 1-phosphate have been established:
-
Irreversible Phosphorolysis of 7-Methylguanosine (B147621): This method utilizes a purine (B94841) nucleoside phosphorylase (PNP) to catalyze the phosphorolysis of 7-methylguanosine. The methylation at the N7 position of the guanine (B1146940) base makes the glycosidic bond cleavage practically irreversible, driving the reaction towards the quantitative formation of D-ribose 1-phosphate.[1][2]
-
Biocatalytic Cascade with Guanine Deaminase: This elegant one-pot synthesis employs a dual-enzyme system. A purine nucleoside phosphorylase (PNP) first catalyzes the reversible phosphorolysis of guanosine (B1672433) to guanine and D-ribose 1-phosphate. A second enzyme, guanine deaminase, immediately and irreversibly converts the guanine byproduct to xanthine (B1682287). This removal of a product shifts the equilibrium of the first reaction, resulting in a high-yield conversion of guanosine to D-ribose 1-phosphate.[3][4]
Quantitative Data Summary
The following table summarizes the quantitative data from the two primary enzymatic pathways for the synthesis of D-ribose 1-phosphate, allowing for easy comparison of their efficiency and outcomes.
| Parameter | Phosphorolysis of 7-Methylguanosine | Biocatalytic Cascade (Guanosine + Guanine Deaminase) |
| Key Enzymes | Purine Nucleoside Phosphorylase (PNP) | Purine Nucleoside Phosphorylase (PNP), Guanine Deaminase |
| Substrate | 7-Methylguanosine hydroiodide | Guanosine |
| Phosphate Source | bis(cyclohexylammonium) hydrogen phosphate | Potassium phosphate buffer |
| Typical Yield | 74% - 94% (isolated) | Up to 79% (isolated) |
| Purity | High (near quantitative by HPLC) | 94% |
| Reaction Time | Not specified | Optimized for maximum conversion |
| Key Advantage | Near-irreversible reaction | Uses natural, cheaper substrate (guanosine) |
Experimental Protocols
Protocol 1: Synthesis of α-D-Ribose 1-Phosphate Barium Salt via Phosphorolysis of 7-Methylguanosine
This protocol is adapted from the method described by Varizhuk et al. (2022) and provides a procedure for the synthesis and isolation of D-ribose 1-phosphate as its barium salt.[1][2]
Materials:
-
7-Methylguanosine hydroiodide
-
bis(cyclohexylammonium) hydrogen phosphate
-
Purine Nucleoside Phosphorylase (PNP) from E. coli (recombinant)
-
Barium acetate (B1210297) solution (1 M)
-
Ethanol
-
Diethyl ether
-
Deionized water
Procedure:
-
Reaction Setup:
-
Dissolve 7-methylguanosine hydroiodide (e.g., 100 mg) and bis(cyclohexylammonium) hydrogen phosphate in deionized water.
-
Add Purine Nucleoside Phosphorylase (PNP) to the solution. The exact amount of enzyme should be optimized based on its activity.
-
Incubate the reaction mixture at 37°C. The reaction progress can be monitored by HPLC.
-
-
Reaction Monitoring:
-
Periodically take aliquots from the reaction mixture and analyze by HPLC to monitor the consumption of 7-methylguanosine and the formation of D-ribose 1-phosphate.
-
-
Product Isolation:
-
Once the reaction is complete (typically when 7-methylguanosine is no longer detected), terminate the reaction by heating or by adding a protein precipitant.
-
Centrifuge the mixture to remove the precipitated enzyme and any insoluble byproducts.
-
Transfer the supernatant to a clean tube.
-
-
Precipitation of Barium Salt:
-
To the supernatant, add a 1 M solution of barium acetate dropwise while stirring. A white precipitate of D-ribose 1-phosphate barium salt will form.
-
Continue adding the barium acetate solution until no further precipitation is observed.
-
Allow the precipitate to settle at 4°C for several hours or overnight.
-
-
Washing and Drying:
-
Collect the precipitate by centrifugation.
-
Wash the pellet sequentially with cold deionized water, ethanol, and diethyl ether to remove any remaining soluble impurities and to aid in drying.
-
Dry the final product under vacuum to obtain the α-D-ribose 1-phosphate barium salt as a white powder.
-
Protocol 2: Biocatalytic Cascade Synthesis of α-D-Ribose 1-Phosphate
This protocol is based on the work of Motter et al. (2024) and describes a one-pot synthesis using guanosine as the substrate.[3][4]
Materials:
-
Guanosine
-
Potassium phosphate buffer (e.g., 1 M, pH 7.5)
-
Purine Nucleoside Phosphorylase (PNP) (thermostable, e.g., from Thermus thermophilus)
-
Guanine Deaminase (thermostable, e.g., from Deinococcus geothermalis)
-
Ethanol
-
Deionized water
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing guanosine and potassium phosphate buffer. The optimal concentrations should be determined empirically but can be initiated based on the published literature (e.g., 50 mM guanosine).
-
Add the thermostable Purine Nucleoside Phosphorylase (PNP) and Guanine Deaminase to the reaction mixture.
-
Incubate the reaction at an elevated temperature suitable for the thermostable enzymes (e.g., 60-70°C) with gentle agitation.
-
-
Reaction Monitoring:
-
Monitor the conversion of guanosine and the formation of xanthine and D-ribose 1-phosphate by HPLC.
-
-
Product Isolation and Purification:
-
Upon completion, terminate the reaction by cooling and removing the enzymes, for example, by ultrafiltration.
-
The primary byproduct, xanthine, has low solubility and will precipitate. It can be removed by centrifugation or filtration.
-
The resulting supernatant contains D-ribose 1-phosphate. Further purification can be achieved by chromatography if necessary, although the process is designed to yield a product of high purity without chromatographic steps.[3]
-
-
Optional: Isolation as a Salt:
-
The D-ribose 1-phosphate in the supernatant can be converted to a stable salt (e.g., barium or cyclohexylammonium salt) as described in Protocol 1 for long-term storage.
-
Visualizations
Enzymatic Pathways
Caption: Enzymatic pathways for D-ribose 1-phosphate synthesis.
Experimental Workflow
Caption: General experimental workflow for enzymatic synthesis.
References
- 1. Synthesis of α-D-Ribose 1-Phosphate and 2-Deoxy-α-D-Ribose 1-Phosphate Via Enzymatic Phosphorolysis of 7-Methylguanosine and 7-Methyldeoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A deamination-driven biocatalytic cascade for the synthesis of ribose-1-phosphate - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02955K [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Bioactive 2-Deoxy-β-D-ribo-hexopyranosyl Nucleosides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and biological activities of a series of 2-deoxy-β-D-ribo-hexopyranosyl nucleosides. The protocols outlined below are based on established synthetic methodologies, primarily the Lewis-acid catalyzed condensation of a protected 2-deoxy-hexopyranose with silylated nucleobases. This class of nucleoside analogues has demonstrated notable antiviral and antitumor properties, making them promising candidates for further investigation in drug discovery and development.
Introduction
2-Deoxy-β-D-ribo-hexopyranosyl nucleosides are a class of carbohydrate-modified nucleosides that have garnered significant interest in medicinal chemistry. Their structural similarity to natural nucleosides allows them to interact with key cellular enzymes involved in nucleic acid synthesis and metabolism. However, the modification at the 2'-position of the sugar moiety can confer unique biological properties, including resistance to enzymatic degradation and altered substrate specificity for viral or cancer-specific enzymes.
The synthesis of these compounds is a critical step in their evaluation as potential therapeutic agents. The primary synthetic challenge lies in the stereoselective formation of the β-glycosidic bond. The Lewis acid-catalyzed reaction of a protected 2-deoxy-sugar donor with a silylated heterocyclic base has proven to be an effective method for achieving the desired β-anomer in good yields[1].
This document provides detailed protocols for the synthesis of several bioactive 2-deoxy-β-D-ribo-hexopyranosyl nucleosides, a summary of their reported biological activities, and a putative mechanism of action to guide further research.
Data Presentation
The following tables summarize the yield of the synthesized protected nucleosides and the biological activity of the deprotected nucleosides and their monophosphate derivatives.
Table 1: Synthesis Yield of Protected 2-Deoxy-β-D-ribo-hexopyranosyl Nucleosides
| Nucleobase | Protected Nucleoside Product | Yield (%) |
| Uracil | 1-(2-Deoxy-3,4,6-tri-O-(4-nitrobenzoyl)-β-D-ribo-hexopyranosyl)uracil | 65 |
| Cytosine | N4-Benzoyl-1-(2-Deoxy-3,4,6-tri-O-(4-nitrobenzoyl)-β-D-ribo-hexopyranosyl)cytosine | 70 |
| Adenine | N6-Benzoyl-9-(2-Deoxy-3,4,6-tri-O-(4-nitrobenzoyl)-β-D-ribo-hexopyranosyl)adenine | 75 |
| Guanine | N2-Palmitoyl-9-(2-Deoxy-3,4,6-tri-O-(4-nitrobenzoyl)-β-D-ribo-hexopyranosyl)guanine | 60 |
| Hypoxanthine | 9-(2-Deoxy-3,4,6-tri-O-(4-nitrobenzoyl)-β-D-ribo-hexopyranosyl)hypoxanthine | 72 |
Table 2: Biological Activity of 2-Deoxy-β-D-ribo-hexopyranosyl Nucleosides and Nucleotides [1]
| Compound | Target | Activity | ID50 (µM) |
| 9-(2-Deoxy-β-D-ribo-hexopyranosyl)guanine | HSV-2 | Moderately Active | - |
| 1-(2-Deoxy-6-O-phosphono-β-D-ribo-hexopyranosyl)uracil | HSV-2 | Moderately Active | - |
| Parainfluenza 3 | Moderately Active | - | |
| L1210 Leukemia | Active | 39 | |
| P388 Leukemia | Active | 33 |
Experimental Protocols
The following protocols describe the general three-step synthesis of 2-deoxy-β-D-ribo-hexopyranosyl nucleosides:
-
Preparation of the protected 2-deoxy-sugar donor.
-
Lewis acid-catalyzed glycosylation with silylated nucleobases.
-
Deprotection to yield the final nucleoside.
Protocol 1: Synthesis of 2-Deoxy-1,3,4,6-tetrakis-O-(4-nitrobenzoyl)-β-D-ribo-hexopyranose (Sugar Donor)
This protocol describes the preparation of the key sugar donor required for the glycosylation reaction.
Materials:
-
2-Deoxy-D-glucose
-
4-Nitrobenzoyl chloride
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate/Hexane mixture
Procedure:
-
Dissolve 2-deoxy-D-glucose (1.0 eq) in pyridine at 0°C.
-
Slowly add 4-nitrobenzoyl chloride (4.4 eq) to the solution while maintaining the temperature at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Quench the reaction by adding ice-cold 1M HCl.
-
Extract the mixture with dichloromethane.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to yield the title compound as a solid.
Protocol 2: General Procedure for the Synthesis of Protected 2-Deoxy-β-D-ribo-hexopyranosyl Nucleosides
This protocol outlines the Lewis acid-catalyzed condensation of the sugar donor with various silylated nucleobases.
Materials:
-
Nucleobase (Uracil, Cytosine, Adenine, Guanine, or Hypoxanthine)
-
Ammonium (B1175870) sulfate
-
2-Deoxy-1,3,4,6-tetrakis-O-(4-nitrobenzoyl)-β-D-ribo-hexopyranose (from Protocol 1)
-
Trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Dichloromethane/Methanol mixture
Procedure:
-
Silylation of the Nucleobase:
-
Suspend the nucleobase (1.2 eq) in a mixture of hexamethyldisilazane (HMDS) and a catalytic amount of ammonium sulfate.
-
Reflux the mixture until the solution becomes clear (typically 4-6 hours).
-
Remove the excess HMDS under reduced pressure to obtain the silylated nucleobase as a solid or oil.
-
-
Glycosylation Reaction:
-
Dissolve the silylated nucleobase and the protected sugar donor (1.0 eq) in anhydrous 1,2-dichloroethane under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to 0°C and add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 eq) dropwise.
-
Allow the reaction to stir at room temperature for 24 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding saturated NaHCO3 solution.
-
Extract the mixture with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a dichloromethane/methanol gradient to afford the protected nucleoside.
-
Protocol 3: Deprotection of the Nucleosides
This protocol describes the removal of the 4-nitrobenzoyl protecting groups to yield the final bioactive nucleoside.
Materials:
-
Protected nucleoside (from Protocol 2)
-
Methanolic ammonia (B1221849) (saturated at 0°C)
-
Methanol
-
Silica gel for column chromatography or reverse-phase HPLC
Procedure:
-
Dissolve the protected nucleoside in methanol.
-
Add saturated methanolic ammonia and stir the solution at room temperature for 48 hours in a sealed vessel.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography or reverse-phase HPLC to obtain the pure 2-deoxy-β-D-ribo-hexopyranosyl nucleoside.
Mandatory Visualization
The following diagrams illustrate the general synthetic workflow and a putative signaling pathway for the antiviral and antitumor activity of these nucleosides.
Caption: General workflow for the synthesis of 2-deoxy-β-D-ribo-hexopyranosyl nucleosides.
Caption: Putative mechanism of action for 2-deoxy-β-D-ribo-hexopyranosyl nucleosides.
Concluding Remarks
The synthetic protocols provided herein offer a reliable and efficient route to obtaining bioactive 2-deoxy-β-D-ribo-hexopyranosyl nucleosides. The biological data indicate that these compounds are promising leads for the development of novel antiviral and antitumor agents. Further studies are warranted to elucidate the precise mechanisms of action and to optimize the therapeutic potential of this class of nucleoside analogues. The provided diagrams offer a visual representation of the synthetic strategy and a potential framework for understanding their biological activity, which can guide future research and development efforts.
References
Application Notes and Protocols: Lewis Acid-Catalyzed Reactions for Nucleoside Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of nucleosides and their analogues is a cornerstone of medicinal chemistry and drug development, with profound implications for antiviral and anticancer therapies. Lewis acid-catalyzed reactions are pivotal in this field, facilitating the crucial glycosidic bond formation between a sugar moiety and a nucleobase. This document provides an in-depth overview of key Lewis acid-catalyzed methods for nucleoside synthesis, complete with detailed experimental protocols, comparative data, and mechanistic diagrams to guide researchers in this domain.
The methodologies covered herein primarily focus on the widely employed Vorbrüggen glycosylation (also known as the silyl-Hilbert-Johnson reaction) and the synthesis of C-nucleosides, offering insights into the selection of Lewis acids, reaction conditions, and expected outcomes.
I. Key Methodologies in Lewis Acid-Catalyzed Nucleoside Synthesis
Vorbrüggen Glycosylation (Silyl-Hilbert-Johnson Reaction)
The Vorbrüggen glycosylation is the most common and versatile method for the synthesis of N-nucleosides.[1] It involves the reaction of a silylated heterocyclic base with a protected sugar derivative, typically an acylated ribose, in the presence of a Lewis acid.[1][2] This method is renowned for its mild conditions and high stereoselectivity, generally yielding the natural β-anomer.[1][3]
Mechanism: The reaction proceeds through the formation of an electrophilic sugar cation intermediate upon activation of the protected sugar by the Lewis acid.[4] The silylated nucleobase then acts as a nucleophile, attacking the anomeric carbon of the sugar.[1] When an acyl-protected sugar is used, the neighboring acyloxy group at the C-2 position participates in the reaction, leading to the selective formation of the β-nucleoside.[1]
Common Lewis Acids:
-
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf): A highly efficient and widely used catalyst for this reaction.[5][6]
-
Tin(IV) chloride (SnCl₄): A classic and effective Lewis acid for the Vorbrüggen reaction.[7][8]
Friedel-Crafts C-Nucleoside Synthesis
C-nucleosides, where the nucleobase is linked to the sugar via a C-C bond, are an important class of nucleoside analogues with significant biological activities.[9][10] Lewis acids play a crucial role in their synthesis, often by catalyzing the Friedel-Crafts reaction between a protected ribose derivative and an electron-rich (hetero)aromatic compound.[11][12]
Mechanism: In a typical approach, a protected ribonolactone is treated with a lithiated heterocycle to form a lactol intermediate. Subsequent treatment with a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), generates an oxocarbenium ion.[9][10] This electrophilic intermediate can then be trapped by a nucleophile, or in the case of Friedel-Crafts type reactions, can react with an aromatic system.
Common Lewis Acids:
-
Boron trifluoride etherate (BF₃·OEt₂): Frequently used for the deoxygenation of lactol intermediates to form the key oxocarbenium ion and for promoting the coupling reaction.[9][10]
-
Titanium tetrachloride (TiCl₄) derivatives: TiCl₂(OiPr)₂ has been identified as an optimal Lewis acid for certain C-nucleoside syntheses involving ribonolactones.[10]
II. Quantitative Data Summary
The selection of the appropriate Lewis acid and reaction conditions is critical for achieving high yields and desired stereoselectivity. The following tables summarize quantitative data from representative Lewis acid-catalyzed nucleoside synthesis reactions.
| Reaction Type | Glycosyl Donor | Nucleobase/Nucleophile | Lewis Acid | Solvent | Temp (°C) | Time (h) | Yield (%) | β/α Ratio | Reference |
| Vorbrüggen | 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | Silylated Uracil | TMSOTf | Acetonitrile | RT | 2 | 93 | >95:5 | [5] |
| Vorbrüggen | 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | Silylated 6-Chloropurine | SnCl₄ | 1,2-Dichloroethane | RT | 4 | 85 | >95:5 | [8] |
| C-Nucleoside | Perbenzylated Ribonolactone | Lithiated 4-aza-7,9-dideazaadenine | BF₃·OEt₂ / Et₃SiH | Dichloromethane (B109758) | -78 to RT | 2 | 85 | 95:5 | [9] |
| C-Nucleoside | 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose | p-Bromoanisole | BF₃·OEt₂ | Dichloromethane | 0 to RT | 16 | No Reaction | - | [11] |
| C-Nucleoside | 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose | Anisole | TMSOTf | Dichloromethane | 0 to RT | 16 | 72 | 60:40 | [11] |
| 2-Deoxy-β-nucleoside | 2-bromo-1-acetoxy-3,4,6-tri-O-benzyl-hexopyranose | Uracil | SnCl₄ | Solvent-free | 60 | 2 | 85-95 | >99:1 | [13] |
III. Experimental Protocols
Protocol 1: General Procedure for Vorbrüggen Glycosylation using TMSOTf
This protocol describes a general method for the synthesis of β-N-nucleosides from a protected sugar and a silylated nucleobase using TMSOTf as the Lewis acid catalyst.[5][6]
Materials:
-
Protected sugar (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) (1.0 equiv)
-
Nucleobase (e.g., Uracil) (1.2 equiv)
-
Hexamethyldisilazane (HMDS)
-
Ammonium (B1175870) sulfate (B86663) (catalytic amount)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 equiv)
-
Anhydrous acetonitrile
-
Saturated sodium bicarbonate solution
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Silylation of the Nucleobase: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), suspend the nucleobase in a minimal amount of HMDS. Add a catalytic amount of ammonium sulfate. Reflux the mixture until the solution becomes clear (typically 2-4 hours). Remove the excess HMDS under reduced pressure to obtain the silylated nucleobase as a solid or oil.
-
Glycosylation Reaction: Dissolve the silylated nucleobase and the protected sugar in anhydrous acetonitrile. Cool the solution to 0 °C in an ice bath. Add TMSOTf dropwise to the stirred solution. Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by TLC.
-
Work-up: Quench the reaction by adding saturated sodium bicarbonate solution. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate (B1210297) gradient) to afford the protected β-nucleoside.
-
Deprotection (if required): The protecting groups (e.g., benzoyl groups) can be removed by standard procedures, such as treatment with methanolic ammonia (B1221849) or sodium methoxide (B1231860) in methanol.
Protocol 2: General Procedure for Friedel-Crafts C-Nucleoside Synthesis using BF₃·OEt₂
This protocol outlines a general procedure for the synthesis of C-nucleosides via an oxocarbenium ion intermediate generated from a lactol precursor.[9][10]
Materials:
-
Protected ribonolactone (e.g., 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone) (1.0 equiv)
-
(Hetero)aryl lithium or Grignard reagent (1.1 equiv)
-
Boron trifluoride etherate (BF₃·OEt₂) (1.5 equiv)
-
Triethylsilane (Et₃SiH) (2.0 equiv)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous dichloromethane
-
Saturated ammonium chloride solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Formation of the Lactol Intermediate: In a flame-dried flask under an inert atmosphere, dissolve the protected ribonolactone in anhydrous THF. Cool the solution to -78 °C. Add the (hetero)aryl lithium or Grignard reagent dropwise. Stir the reaction at -78 °C for 1-2 hours.
-
Generation of Oxocarbenium Ion and Reduction: Quench the reaction at -78 °C by the addition of saturated ammonium chloride solution. Allow the mixture to warm to room temperature and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Dissolve the crude lactol intermediate in anhydrous dichloromethane and cool to -78 °C. Add triethylsilane followed by the dropwise addition of BF₃·OEt₂. Stir the reaction at -78 °C and allow it to slowly warm to 0 °C or room temperature over several hours, monitoring by TLC.
-
Work-up: Quench the reaction by carefully adding saturated sodium bicarbonate solution. Separate the layers and extract the aqueous phase with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the protected C-nucleoside.
IV. Visualizations
Caption: Mechanism of Vorbrüggen Glycosylation.
Caption: Workflow for C-Nucleoside Synthesis.
Caption: Lewis Acid Selection Guide.
V. Conclusion
Lewis acid-catalyzed reactions are indispensable tools for the synthesis of a diverse array of nucleoside analogues. The choice of Lewis acid, substrate, and reaction conditions must be carefully considered to achieve the desired outcome in terms of yield and stereoselectivity. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute their synthetic strategies. The continued development of novel Lewis acid systems and methodologies will undoubtedly lead to the discovery of new and more potent nucleoside-based therapeutics.
References
- 1. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 2. Vorbrüggen Glycosylation [drugfuture.com]
- 3. Pyrimidine Nucleosides Syntheses by Late-Stage Base Heterocyclization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Route efficiency assessment and review of the synthesis of β-nucleosides via N -glycosylation of nucleobases - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02665D [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides [beilstein-journals.org]
- 10. Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Stereoselective synthesis of 2-deoxy-2-bromo-hexopyrano-β-nucleosides: solvent-free Lewis acid catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of D-Ribonolactone Derivatives from D-Ribose
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of D-ribonolactone and its derivatives, crucial intermediates in the preparation of various biologically active molecules, including antiviral and anticancer nucleoside analogues. The following protocols are based on established chemical transformations, offering a range of options from classical oxidation to modern catalytic methods.
Introduction
D-ribono-1,4-lactone, a carbohydrate derivative, is a versatile chiral building block for the synthesis of numerous natural products and medicinal compounds.[1] Its stereochemically rich structure makes it an ideal starting material for complex molecular architectures. The primary route to D-ribonolactone involves the oxidation of the anomeric carbon of D-ribose. Subsequent protection of the hydroxyl groups is often necessary for regioselective modifications. This document outlines key synthetic methods, providing detailed experimental protocols and comparative data to aid in the selection of the most suitable procedure for a given research objective.
Methods for the Synthesis of D-Ribonolactone from D-Ribose
Several methods have been developed for the oxidation of D-ribose to D-ribonolactone. The choice of method often depends on the desired scale, available reagents, and the need for subsequent protecting group strategies.
Bromine Oxidation in Aqueous Solution
A classic and reliable method for the synthesis of D-ribonolactone is the oxidation of D-ribose using bromine in an aqueous solution buffered with sodium bicarbonate. This procedure is well-established and provides the lactone in good yield.[2]
Pyridinium Chlorochromate (PCC) Oxidation of Protected D-Ribose
Pyridinium chlorochromate (PCC) is a milder oxidizing agent suitable for alcohols.[3] For the synthesis of D-ribonolactone derivatives, a protected form of D-ribose, such as 2,3-O-cyclohexylidene-D-ribose, is typically used as the starting material to prevent over-oxidation and side reactions.
Heterogeneous Catalytic Oxidation
The use of heterogeneous catalysts, such as palladium-bismuth on a carbon support (Pd-Bi/C), offers a greener alternative for the oxidation of D-ribose using molecular oxygen as the oxidant.[4] This method avoids the use of stoichiometric amounts of hazardous reagents and allows for easy separation and recycling of the catalyst.[5]
Synthesis of Key D-Ribonolactone Derivatives
Protecting the hydroxyl groups of D-ribonolactone is a critical step in the multistep synthesis of its derivatives. The choice of protecting group depends on its stability under various reaction conditions and the ease of its removal.
-
Isopropylidene Derivatives: The 2,3-hydroxyl groups can be selectively protected as an isopropylidene ketal, which is stable under basic conditions and easily removed in acidic media.
-
Acetylated Derivatives: Per-O-acetylation is a common strategy to protect all hydroxyl groups. The acetyl groups are stable to mildly acidic and oxidative conditions but can be removed by base-catalyzed hydrolysis.
-
Benzylated Derivatives: Benzyl ethers are robust protecting groups, stable to a wide range of reaction conditions, and are typically removed by hydrogenolysis.
Comparative Data of Synthesis Methods
The following table summarizes the quantitative data for the different synthetic methods described in this document, allowing for easy comparison of their efficiency and reaction conditions.
| Method | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Bromine Oxidation | D-Ribose | Br₂, NaHCO₃ | Water | 0-5 | ~2 | Crude | [2] |
| PCC Oxidation | 2,3-O-Cyclohexylidene-D-ribose | Pyridinium Chlorochromate (PCC) | Dichloromethane | RT | 2-4 | 55-60 | |
| Catalytic Oxidation (Pd-Bi/C) | D-Ribose | 5% Pd-Bi/C, O₂ | Water | 50 | 3 | - | [6] |
| 2,3-O-Isopropylidene Protection | D-Ribonolactone | Acetone, 2,2-dimethoxypropane, H₂SO₄ | Acetone | RT | ~2 | 73 | [2] |
| Per-O-Acetylation (Conventional) | D-Ribonolactone | Acetic anhydride (B1165640), Pyridine (B92270) | Pyridine | 25 | 3 | 65 | [7][8] |
| Per-O-Acetylation (Green Method) | D-Ribonolactone | Acetic anhydride, 13X/KCl molecular sieves | Solvent-free | 50 | 1 | High | [7][8] |
Experimental Protocols
Protocol 1: Synthesis of D-Ribono-1,4-lactone by Bromine Oxidation
This protocol describes the direct oxidation of D-ribose to D-ribonolactone.
Figure 1. Workflow for the synthesis of D-Ribonolactone via bromine oxidation.
Materials:
-
D-Ribose (100 g, 0.67 mol)
-
Sodium bicarbonate (112 g, 1.3 mol)
-
Bromine (112 g, 0.70 mol)
-
Sodium bisulfite
-
Absolute Ethanol
-
Diethyl ether
-
Water
Procedure:
-
In a 1-L three-necked round-bottom flask equipped with a mechanical stirrer and an addition funnel, dissolve D-ribose and sodium bicarbonate in 600 mL of water at room temperature.[2]
-
Cool the mixture in an ice-water bath.
-
Slowly add bromine to the vigorously stirred solution, maintaining the temperature below 5 °C. The addition should take approximately 1 hour.[2]
-
After the addition is complete, continue stirring for an additional 50 minutes.[2]
-
Quench the reaction by adding sodium bisulfite until the orange color of the solution disappears.[2]
-
Transfer the clear solution to a larger flask and evaporate under reduced pressure to a wet slurry.
-
Add absolute ethanol and toluene and evaporate again to obtain a damp solid.
-
Add 400 mL of absolute ethanol and heat the mixture on a steam bath for 30 minutes.[9]
-
Filter the hot suspension and rinse the solids with hot absolute ethanol.
-
Cool the filtrate to room temperature and then refrigerate for 16 hours to induce crystallization.
-
Collect the crystalline product by filtration, rinse with cold absolute ethanol and then with diethyl ether.
-
Dry the product under vacuum to yield crude D-ribonolactone.
Protocol 2: Synthesis of 2,3-O-Isopropylidene-D-ribonolactone
This protocol details the protection of the 2- and 3-hydroxyl groups of D-ribonolactone as an isopropylidene ketal.
References
- 1. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2,3,5-Tri-O-benzyl-D-ribose - [sigmaaldrich.com]
- 4. A heterogeneous Pd-Bi/C catalyst in the synthesis of L-lyxose and L-ribose from naturally occurring D-sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. lume.ufrgs.br [lume.ufrgs.br]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Strategies for Controlling Stereochemistry in D-Ribopyranosylamine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the stereochemistry during the synthesis of D-ribopyranosylamines.
I. Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing stereochemistry in D-ribopyranosylamine synthesis?
The stereochemical outcome at the anomeric carbon (C-1) of D-ribopyranosylamines is primarily influenced by a combination of factors including:
-
The Anomeric Effect: This electronic effect generally stabilizes the α-anomer, where the electronegative substituent at C-1 is in an axial orientation.
-
Neighboring Group Participation: Protecting groups on the C-2 hydroxyl group can participate in the reaction to direct the incoming amine to the opposite face, typically leading to the formation of the β-anomer (1,2-trans product).
-
Reaction Conditions: Factors such as solvent, temperature, and the use of Lewis acids can shift the equilibrium between the α and β anomers. Thermodynamic control (longer reaction times, higher temperatures) often favors the more stable anomer, while kinetic control (shorter reaction times, lower temperatures) favors the faster-formed anomer.
-
Steric Hindrance: The bulkiness of the amine nucleophile and the protecting groups on the ribose ring can influence the trajectory of the nucleophilic attack, thereby affecting the anomeric ratio.
-
The Nature of the Amine: The basicity and nucleophilicity of the amine can impact the reaction mechanism and stereochemical outcome.
Q2: How can I selectively synthesize the β-D-ribopyranosylamine anomer?
The synthesis of the β-anomer is typically achieved by exploiting neighboring group participation. A participating protecting group, such as an acetyl or benzoyl group, at the C-2 position of the D-ribose starting material will form a cyclic intermediate (an oxonium ion) that blocks the α-face of the sugar. This forces the incoming amine to attack from the β-face, resulting in the formation of the 1,2-trans product, which is the β-D-ribopyranosylamine.
Q3: How can I selectively synthesize the α-D-ribopyranosylamine anomer?
The synthesis of the α-anomer is often more challenging and can be approached in several ways:
-
Use of Non-Participating Protecting Groups: Employing non-participating protecting groups, such as benzyl (B1604629) or silyl (B83357) ethers, at the C-2 position prevents the formation of a cyclic intermediate. In the absence of this directing effect, the thermodynamically more stable α-anomer, favored by the anomeric effect, can be the major product, especially under conditions of thermodynamic control.
-
Anomerization: It is possible to anomerize the less stable β-anomer to the more stable α-anomer under acidic conditions. This process involves the reversible opening and closing of the pyranose ring.
-
Ring Expansion/Inversion: In some cases, starting from a furanose precursor with specific protecting groups can lead to a ring expansion and inversion at the anomeric center to yield the α-pyranosylamine upon deprotection.[1][2]
Q4: What is the role of protecting groups in controlling the anomeric configuration?
Protecting groups play a crucial role in directing the stereochemical outcome of this compound synthesis:
-
Participating Groups (e.g., Acetyl, Benzoyl): These groups at C-2 lead to the formation of 1,2-trans products (β-anomers) through neighboring group participation.
-
Non-Participating Groups (e.g., Benzyl, Silyl): These groups at C-2 do not participate in the reaction, and the stereochemical outcome is then governed by other factors like the anomeric effect, leading to a preference for the α-anomer.
-
Conformation-Constraining Protecting Groups: Bulky protecting groups, such as a 4,6-O-benzylidene acetal (B89532) in other sugar systems, can lock the pyranose ring in a specific conformation that favors the formation of one anomer over the other.
Q5: How can I determine the anomeric configuration of my synthesized this compound?
The most common method for determining the anomeric configuration is ¹H NMR spectroscopy . The coupling constant (³J) between the anomeric proton (H-1) and the proton at C-2 (H-2) is diagnostic:
-
β-anomer (trans): H-1 and H-2 are typically in a trans-diaxial relationship, resulting in a large coupling constant, generally in the range of 7-10 Hz.
-
α-anomer (cis): H-1 and H-2 are in a cis (axial-equatorial or equatorial-axial) relationship, leading to a smaller coupling constant, typically in the range of 2-4 Hz.
The chemical shift of the anomeric proton can also be indicative, with the equatorial anomeric proton of the α-anomer often appearing at a lower field (further downfield) than the axial anomeric proton of the β-anomer.
Q6: What is the difference between thermodynamic and kinetic control in the context of this compound synthesis?
-
Thermodynamic Control: This is achieved under conditions that allow the reaction to reach equilibrium (e.g., longer reaction times, higher temperatures, or the presence of a catalyst that facilitates equilibration). The product distribution reflects the relative thermodynamic stability of the anomers. In the case of D-ribopyranosylamines, the α-anomer is generally the thermodynamically more stable product due to the anomeric effect.
-
Kinetic Control: This is achieved under conditions where the reaction is irreversible or stopped before equilibrium is reached (e.g., shorter reaction times, lower temperatures). The product distribution reflects the relative rates of formation of the anomers. The kinetically favored product is the one that is formed faster, which may not be the most stable one.
II. Troubleshooting Guide
Problem: My reaction yields a mixture of α and β anomers. How can I improve the stereoselectivity?
-
Solution:
-
To favor the β-anomer: Ensure you are using a participating protecting group at the C-2 position (e.g., acetate). If you are already using one, check the reaction conditions. Shorter reaction times and lower temperatures may favor the kinetically formed β-anomer.
-
To favor the α-anomer: Use a non-participating protecting group at C-2 (e.g., benzyl ether). Employ conditions that favor thermodynamic equilibrium, such as longer reaction times, higher temperatures, or the addition of a mild acid catalyst to promote anomerization to the more stable α-anomer.
-
Problem: I am unexpectedly obtaining the α-anomer when I expect the β-anomer (or vice-versa). What could be the cause?
-
Solution:
-
Unexpected α-anomer: If you are using a participating group and still get the α-anomer, it's possible that the reaction conditions are promoting anomerization. Consider lowering the reaction temperature and time. Also, ensure your starting material is pure and the protecting group is stable under the reaction conditions. In some cases, the amine itself or additives can act as a catalyst for anomerization.
-
Unexpected β-anomer: If you are using a non-participating group and obtaining the β-anomer, the reaction might be under kinetic control. The transition state leading to the β-anomer might be lower in energy for steric reasons. Try conditions that favor thermodynamic control.
-
Problem: I am observing ring isomerization (e.g., furanose to pyranose). How can I prevent this?
-
Solution: Ring isomerization can occur under acidic or basic conditions. A documented case shows that acidic hydrolysis of a protected 2,3-O-isopropylidene-β-D-ribofuranosylamine derivative led to the formation of an N-(2,4-dinitrophenyl)-α-D-ribopyranosylamine.[1][2] To prevent this, carefully control the pH of your reaction and workup steps. If you need to remove acid-labile protecting groups, consider using milder acidic conditions or enzymatic deprotection methods.
Problem: My protecting groups are being cleaved or are migrating during the reaction. What should I do?
-
Solution: Re-evaluate the stability of your protecting groups under the chosen reaction conditions. If you are using a Lewis acid, it might be too harsh. Consider a milder Lewis acid or a different synthetic route. If acyl groups are migrating, this can be an issue in carbohydrate chemistry. Careful control of pH and temperature is crucial. It might be necessary to choose a more robust protecting group strategy.
Problem: I am having difficulty purifying the anomers. Any suggestions?
-
Solution: The separation of anomers can be challenging due to their similar physical properties.
-
Chromatography: Use a high-resolution silica (B1680970) gel column and carefully optimize the solvent system. Sometimes, a gradient elution can improve separation. Reversed-phase chromatography can also be an option.
-
Crystallization: If one of the anomers is crystalline, fractional crystallization can be a very effective purification method.
-
Derivatization: In some cases, derivatizing the mixture (e.g., by acetylation of the remaining free hydroxyls) can alter the physical properties of the anomers, making them easier to separate. The protecting groups can then be removed after separation.
-
III. Quantitative Data Summary
Table 1: Influence of Protecting Groups on Anomeric Selectivity in Glycosylation Reactions (Representative Examples)
| Sugar Derivative | C-2 Protecting Group | Anomeric Ratio (α:β) | Reference |
| Glucosyl Donor | Acetyl (Participating) | 1:9 (highly β-selective) | General knowledge |
| Mannosyl Donor | Benzyl (Non-participating) | Predominantly α | General knowledge |
| 2-deoxy-D-ribose derivative | TBDPS (Non-participating) | ~1:1 | [3] |
Table 2: Comparison of Reaction Conditions for Stereoselective this compound Synthesis
| Target Anomer | Key Strategy | Typical Conditions | Expected Outcome |
| β-D-Ribopyranosylamine | Neighboring group participation | D-ribose precursor with C-2 acetate, reaction with amine at room temperature. | High diastereoselectivity for the β-anomer. |
| α-D-Ribopyranosylamine | Thermodynamic control | D-ribose precursor with C-2 non-participating group (e.g., benzyl), prolonged reaction time with mild acid catalyst. | Predominantly the α-anomer. |
| α-D-Ribopyranosylamine | Ring expansion/inversion | Acidic hydrolysis of a protected ribofuranosylamine. | Formation of the α-pyranosylamine.[1][2] |
Table 3: Typical ¹H NMR Data for Anomeric Protons of Pyranose Systems
| Anomer | H-1 / H-2 Relationship | Typical ³J (H-1, H-2) |
| β (trans) | trans-diaxial | 7 - 10 Hz |
| α (cis) | axial-equatorial / equatorial-axial | 2 - 4 Hz |
Note: These are general ranges and can vary depending on the specific structure and solvent.
IV. Detailed Experimental Protocols
Protocol 1: Stereoselective Synthesis of a β-D-Ribopyranosylamine Derivative (Adapted from a synthesis of β-glycinamide ribonucleotide) [4]
This protocol outlines a strategy to achieve a β-selective glycosylation by preparing a ribofuranosyl azide (B81097) with a participating group precursor, which is then reduced and coupled. A similar strategy can be applied for direct amination.
-
Preparation of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose: D-ribose is per-acylated with benzoyl chloride in pyridine (B92270) to protect the hydroxyl groups. The anomeric position is then selectively acetylated.
-
Glycosyl Azide Formation: The per-benzoylated ribose is treated with trimethylsilyl (B98337) azide (TMSN₃) in the presence of a Lewis acid such as tin(IV) chloride (SnCl₄) at low temperature (e.g., 0 °C) in a solvent like dichloromethane (B109758) (DCM). The C-2 benzoyl group participates to form an intermediate that directs the azide to attack from the β-face, yielding the β-ribofuranosyl azide with high stereoselectivity.
-
Reduction of the Azide: The glycosyl azide is then reduced to the corresponding glycosylamine. A common method is hydrogenation over a palladium catalyst (e.g., Pd/C) or using Staudinger conditions (triphenylphosphine followed by water).
-
Coupling with Amine (if applicable): The resulting highly reactive glycosylamine can be coupled in situ with an appropriate electrophile if an N-substituted product is desired. For a primary ribopyranosylamine, the reaction is complete after azide reduction and workup.
Protocol 2: Synthesis of an α-D-Ribopyranosylamine via Ring Expansion and Anomeric Inversion (Adapted from Anson et al.) [1][2]
This protocol describes an unexpected but illustrative synthesis of an α-anomer.
-
Starting Material: 2,3-O-isopropylidene-N-(2,4-dinitrophenyl)-β-D-ribofuranosylamine.
-
Deprotection and Rearrangement: The starting material is treated with aqueous trifluoroacetic acid (TFA). This reagent is typically used for the removal of the isopropylidene protecting group.
-
Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup and Isolation: The reaction mixture is neutralized, and the product is extracted with an organic solvent. Purification by column chromatography or crystallization yields N-(2,4-dinitrophenyl)-α-D-ribopyranosylamine.
-
Characterization: The α-anomeric configuration is confirmed by ¹H NMR spectroscopy (small J-coupling between H-1 and H-2) and X-ray crystallography.
V. Visualizations
Caption: General strategy for controlling stereochemistry in this compound synthesis.
Caption: Influence of participating vs. non-participating groups on anomeric outcome.
Caption: Workflow for the stereoselective synthesis of a β-D-ribopyranosylamine.
References
optimization of column chromatography for D-ribopyranosylamine purification
Welcome to the technical support center for the optimization of column chromatography for D-ribopyranosylamine purification. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the best type of chromatography for purifying a polar compound like this compound?
A1: Due to its polar nature, traditional reversed-phase chromatography is often unsuitable for this compound as it provides little retention. The recommended techniques are Hydrophilic Interaction Liquid Chromatography (HILIC), normal-phase chromatography, or mixed-mode chromatography. HILIC and normal-phase chromatography utilize a polar stationary phase and a mobile phase with a high concentration of organic solvent, which is effective for retaining and separating polar compounds. Mixed-mode chromatography offers dual separation mechanisms, such as HILIC and ion-exchange, providing unique selectivity for polar, ionizable molecules like amino sugars.
Q2: Which stationary phase (resin) should I choose for this compound purification?
A2: The choice of stationary phase is critical for successful purification. Based on the structure of this compound, the following are recommended:
-
Amine-bonded silica (B1680970) (Amino-propyl phase): This is a versatile stationary phase that can be used in normal-phase, reversed-phase, and weak anion-exchange modes. It is particularly well-suited for the separation of sugars and other polar compounds.
-
Amide-bonded silica: This is a common choice for HILIC separations of carbohydrates and glycoproteins, as it offers good stability and unique selectivity.
-
Silica Gel (unmodified): Standard silica gel can be effective in normal-phase mode, especially for separating isomers or closely related compounds. However, it can be prone to strong interactions with basic amines, potentially leading to peak tailing.
Q3: What mobile phase system is recommended for this compound purification?
A3: For HILIC or normal-phase chromatography on an amine or amide column, a typical mobile phase consists of a high percentage of acetonitrile (B52724) (ACN) with a smaller percentage of an aqueous buffer. Elution is generally achieved by a gradient, where the concentration of the aqueous component is gradually increased. A common starting point is 80-95% ACN in water or a low concentration buffer (e.g., 10-20 mM ammonium (B1175870) formate (B1220265) or ammonium acetate, pH adjusted). The pH of the buffer can be adjusted to control the ionization state of the amine and any residual silanol (B1196071) groups on the stationary phase, which can improve peak shape.
Q4: this compound is not UV-active. How can I detect it in my column fractions?
A4: Since this compound lacks a strong chromophore, UV detection is not effective. Alternative methods for fraction analysis include:
-
Thin-Layer Chromatography (TLC) with staining: Spot aliquots of each fraction onto a TLC plate and visualize the compound using a chemical stain. Effective stains for sugars and amines include potassium permanganate (B83412), anisaldehyde-sulfuric acid, or ninhydrin (B49086) (for the primary amine).
-
Refractive Index (RI) Detector: If using an HPLC system for purification, an RI detector can be used as it is a universal detector for non-volatile compounds. However, it is sensitive to changes in mobile phase composition, making it challenging for gradient elution.
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These are more sensitive universal detectors that are compatible with gradient elution, making them a good option for HPLC-based purification.
Troubleshooting Guide
This guide addresses specific issues that may arise during the column chromatography purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No retention of this compound (elutes in the void volume) | 1. Incorrect chromatography mode: Using reversed-phase (e.g., C18) with a highly aqueous mobile phase. 2. Mobile phase is too polar (too high water content): In HILIC or normal-phase, a high initial concentration of water will prevent retention. 3. Column not properly equilibrated: The stationary phase has not fully adapted to the initial mobile phase conditions. | 1. Switch to a polar stationary phase suitable for HILIC or normal-phase chromatography (e.g., amine-bonded or amide-bonded silica). 2. Decrease the initial water/aqueous buffer concentration in the mobile phase (start with at least 80-95% acetonitrile). 3. Equilibrate the column with at least 10-15 column volumes of the initial mobile phase before loading the sample. |
| Poor Resolution / Co-elution of Impurities | 1. Inappropriate mobile phase gradient: The gradient may be too steep, not allowing for proper separation. 2. Column overloading: Too much sample has been loaded onto the column. 3. Poorly packed column: Channeling or voids in the stationary phase bed can lead to band broadening. | 1. Optimize the elution gradient. Try a shallower gradient (e.g., a smaller increase in the aqueous phase percentage over a longer time). 2. Reduce the amount of sample loaded onto the column. As a rule of thumb, the sample load should not exceed 1-2% of the total weight of the stationary phase. 3. Repack the column carefully, ensuring a uniform and well-settled bed. Ensure the top of the silica bed is flat and protected with a layer of sand. |
| Significant Peak Tailing | 1. Strong secondary interactions: The basic amine of this compound can interact strongly with acidic silanol groups on the silica surface. 2. Column degradation: Silica-based amino columns can degrade at high pH. 3. Column overload: Exceeding the column's loading capacity can lead to asymmetrical peaks. | 1. Add a buffer to the mobile phase (e.g., ammonium formate) and adjust the pH. A slightly acidic pH can protonate the silanols and reduce unwanted interactions. Alternatively, adding a small amount of a competitive base like triethylamine (B128534) (TEA) to the mobile phase can also help. 2. Ensure the mobile phase pH is within the stable range for the column (typically pH 2-8 for silica-based columns). 3. Dilute the sample and inject a smaller volume or mass. |
| Low Yield / Poor Recovery | 1. Irreversible binding to the stationary phase: The compound may be too strongly adsorbed. 2. Compound degradation on the column: The acidic or basic nature of the stationary phase or mobile phase could be degrading the product. 3. Incomplete elution: The mobile phase may not be strong enough to elute all of the compound. | 1. If using unmodified silica, consider switching to a bonded phase like an amino or amide column to reduce very strong interactions. 2. Check the stability of this compound at the pH of your mobile phase. Adjust the pH if necessary. 3. After the gradient, perform a final wash with a very strong solvent (e.g., 50% or higher aqueous phase) to strip any remaining compound from the column. |
Experimental Protocols
Protocol 1: Gravity Column Chromatography using Silica Gel (Normal-Phase)
-
Column Packing:
-
Select a glass column of appropriate size.
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 acetonitrile:water).
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Do not let the column run dry.
-
Add a thin layer of sand on top of the silica bed to protect it.
-
-
Sample Loading:
-
Dissolve the crude this compound sample in a minimal amount of the mobile phase or a slightly stronger solvent.
-
If the sample is not soluble, perform a "dry loading": dissolve the sample in a suitable solvent, add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and then carefully add this powder to the top of the column bed.
-
-
Elution:
-
Begin elution with the initial, less polar mobile phase (e.g., 95:5 ACN:H₂O).
-
Gradually increase the polarity of the mobile phase by increasing the percentage of water. For example, you can increase the water content by 2-5% every 50-100 mL of eluent.
-
Collect fractions of a consistent volume (e.g., 10-20 mL).
-
-
Fraction Analysis:
-
Spot each fraction on a TLC plate.
-
Develop the TLC plate in an appropriate solvent system.
-
Visualize the spots using a potassium permanganate or anisaldehyde-sulfuric acid stain.
-
Combine the fractions containing the pure product.
-
Visualizations
Experimental Workflow
Caption: Workflow for this compound purification
identifying and troubleshooting unexpected hydrolysis byproducts
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and manage unexpected hydrolysis byproducts in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is hydrolysis and why is it a concern in drug development?
A: Hydrolysis is a chemical reaction where a water molecule cleaves one or more chemical bonds.[1][2][3] In pharmaceutical development, it is a common degradation pathway for drug substances, particularly those containing functional groups like esters and amides.[2][4][5] This degradation can lead to a loss of potency, the formation of potentially toxic byproducts, and a shortened shelf-life of the drug product, making it a significant concern for safety and efficacy.[6][7]
Q2: What are the most common functional groups susceptible to hydrolysis?
A: Esters and amides are the most frequently encountered functional groups prone to hydrolysis in pharmaceutical compounds.[2][4] Other susceptible groups include lactams (cyclic amides), lactones (cyclic esters), imines, acetals, and ketals.[1][4] The rate of hydrolysis can vary significantly among these groups, with esters generally being more susceptible than amides.[4]
Q3: What primary factors can induce unexpected hydrolysis?
A: Several factors can trigger or accelerate hydrolysis. The most critical is pH , as both acidic and basic conditions can catalyze the reaction.[7][8][9] Temperature also plays a significant role, with higher temperatures generally increasing the rate of hydrolysis.[4] The presence of catalysts , such as specific buffer salts or enzymes, can also promote degradation.[5] Additionally, the inherent molecular structure of the drug, including steric and electronic effects, influences its susceptibility to hydrolysis.[5] In solid dosage forms, the presence of moisture and the hygroscopicity of excipients are key contributors.[10]
Q4: How can I proactively identify the potential for hydrolysis of my compound?
A: Early-stage forced degradation studies , also known as stress testing, are essential.[6][11][12] These studies intentionally expose the drug substance to harsh conditions (e.g., high and low pH, elevated temperature, high humidity) to accelerate degradation and identify potential byproducts.[6][11] This helps in understanding the degradation pathways and developing stability-indicating analytical methods.[6][12] Computational tools and cheminformatics software can also be used to predict potential hydrolysis products based on the molecule's structure.[13][14][15][16]
Troubleshooting Guides
Issue 1: An unknown peak appears in my HPLC chromatogram during stability testing.
-
Question: I'm running a stability study on my compound, and a new, unexpected peak is growing over time. How can I determine if it's a hydrolysis byproduct?
-
Answer & Troubleshooting Steps:
-
Review Compound Structure: First, examine the chemical structure of your active pharmaceutical ingredient (API). Identify any hydrolyzable functional groups such as esters, amides, lactones, or lactams.[2][4] The presence of these groups makes hydrolysis a likely degradation pathway.
-
Conduct Forced Degradation Studies: To confirm if the unknown peak is from hydrolysis, perform a forced degradation study.[6][11] A recommended starting point is to subject your API to acidic, basic, and neutral aqueous solutions.
-
Acidic Conditions: Use 0.1 M to 1.0 M HCl.[11]
-
Basic Conditions: Use 0.1 M to 1.0 M NaOH.[11]
-
Neutral Conditions: Use water.
Compare the chromatograms from these stressed samples to your stability sample. If the unknown peak's retention time matches a peak generated under these hydrolytic conditions, it strongly suggests a hydrolysis byproduct.
-
-
Mass Spectrometry (MS) Analysis: Couple your HPLC to a mass spectrometer (LC-MS) to determine the mass of the unknown peak. Based on the parent compound's structure, you can predict the molecular weights of potential hydrolysis products. For example, the hydrolysis of an ester will yield a carboxylic acid and an alcohol.[3] The mass of the degradant should correspond to one of these predicted structures.
-
Structural Elucidation: For definitive identification, isolate the impurity using techniques like preparative HPLC and perform structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy.
-
-
Experimental Workflow for Hydrolysis Forced Degradation:
Caption: Workflow for Hydrolysis Forced Degradation Study.
Issue 2: My solid formulation is showing significant degradation, but the API is stable in solution.
-
Question: My API is stable in aqueous solution at neutral pH, but when formulated as a tablet, I observe significant degradation into what appears to be a hydrolysis byproduct. What could be the cause?
-
Answer & Troubleshooting Steps:
This scenario points towards solid-state hydrolysis , which can be influenced by several factors within the formulation itself.
-
Moisture Content: The primary culprit is often residual moisture within the excipients or moisture absorbed from the environment.[10]
-
Action: Measure the water content of your final tablet formulation and individual excipients using Karl Fischer titration. High moisture content is a major red flag.
-
-
Excipient Hygroscopicity: Some excipients are highly hygroscopic and can attract and hold water, creating localized high-moisture environments that promote hydrolysis of the API.
-
Action: Review the properties of your chosen excipients. Consider replacing highly hygroscopic excipients (e.g., certain starches or clays) with less hygroscopic alternatives.
-
-
Microenvironmental pH: Acidic or basic impurities in excipients can alter the microenvironmental pH within the solid dosage form, catalyzing hydrolysis even with low overall moisture content.[1]
-
Action: Create a slurry of each excipient in water and measure the pH. An excipient with a pH that promotes the hydrolysis of your API should be investigated as a potential cause.
-
-
API-Excipient Compatibility Studies: Perform compatibility studies by creating binary mixtures of the API with each excipient (e.g., at a 1:1 ratio), adding a small amount of water (e.g., 5%), and storing them at accelerated conditions (e.g., 40°C/75% RH).[1] Analyze the mixtures at various time points to identify which excipient(s) promote degradation.
-
-
Logical Troubleshooting Flow for Solid-State Hydrolysis:
Caption: Troubleshooting Solid-State Hydrolysis.
Mitigation Strategies
Once a hydrolysis byproduct has been identified, several strategies can be employed to mitigate its formation in the final product.
| Strategy | Description | Applicability |
| pH Adjustment | Formulate the drug product at a pH where the API exhibits maximum stability. This is often determined through a pH-rate profile study.[8] | Liquid and semi-solid formulations. |
| Buffering | Use a buffer system to maintain the optimal pH throughout the product's shelf life.[17][18] | Liquid formulations. |
| Moisture Control | For solid dosage forms, reduce moisture content by using anhydrous excipients, controlling manufacturing humidity, and using protective packaging with desiccants.[17] | Solid oral dosage forms. |
| Solvent Selection | In liquid formulations, replacing water with non-aqueous solvents (e.g., glycerin, propylene (B89431) glycol) can reduce the rate of hydrolysis.[17] | Liquid and injectable formulations. |
| Prodrug Approach | Modify the susceptible functional group to create a more stable prodrug that is converted to the active API in vivo.[4] | Early-stage drug development. |
| Complexation | Use complexing agents like cyclodextrins to physically protect the hydrolyzable group from water.[18] | Liquid and solid formulations. |
Key Experimental Protocols
Protocol: pH-Rate Profile Study
-
Objective: To determine the pH of maximum stability for a drug substance in solution.
-
Methodology:
-
Prepare a series of buffers covering a wide pH range (e.g., pH 2 to pH 10).
-
Dissolve the API in each buffer solution at a known concentration.
-
Store the solutions at a constant, elevated temperature (e.g., 50°C or 60°C) to accelerate degradation.
-
At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Analyze the aliquots using a validated stability-indicating HPLC method to quantify the remaining concentration of the API.
-
For each pH, plot the natural logarithm of the API concentration versus time. The slope of this line gives the observed first-order rate constant (k_obs).
-
Plot log(k_obs) versus pH. The nadir of this V-shaped or U-shaped plot indicates the pH of maximum stability.
-
Data Presentation: Example pH-Rate Profile Data
| pH | Temperature (°C) | Rate Constant (k_obs) (hours⁻¹) | Half-life (t½) (hours) |
| 2.0 | 60 | 0.085 | 8.2 |
| 4.0 | 60 | 0.015 | 46.2 |
| 5.5 | 60 | 0.009 | 77.0 |
| 7.0 | 60 | 0.022 | 31.5 |
| 9.0 | 60 | 0.110 | 6.3 |
This data indicates a pH of maximum stability around 5.5.
References
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hydrolysis - Wikipedia [en.wikipedia.org]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. scribd.com [scribd.com]
- 6. ajpsonline.com [ajpsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Factors Affecting Drug Stability: pH – StabilityStudies.in [stabilitystudies.in]
- 9. Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00191H [pubs.rsc.org]
- 10. Troubleshooting API Degradation in Slow-Release Tablets – Pharma.Tips [pharma.tips]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. Prediction of hydrolysis products of organic chemicals under environmental pH conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Prediction of Hydrolysis Products of Organic Chemicals under Environmental pH Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Prediction of Hydrolysis Products of Organic Chemicals under Environmental pH Conditions. | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. scribd.com [scribd.com]
- 18. quora.com [quora.com]
scaling up the synthesis of ribose derivatives for multi-gram preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for scaling up the synthesis of ribose derivatives.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the multi-gram synthesis of ribose derivatives, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yields in Glycosylation Reactions
-
Question: My glycosylation reaction yield is significantly lower upon scaling up from milligram to multi-gram scale. What are the potential causes and how can I troubleshoot this?
-
Answer: Scaling up glycosylation reactions can be challenging due to several factors. Here are common causes and troubleshooting steps:
-
Poor Reactivity of Nucleobase: Nucleobases can be poorly nucleophilic, leading to incomplete reactions.[1]
-
Solution: Consider using a silylated nucleobase to increase its nucleophilicity, as is done in the Silyl-Hilbert-Johnson (Vorbrüggen) reaction.[2]
-
-
Sub-optimal Reaction Conditions: Temperature, solvent, and catalyst concentration are critical and may need re-optimization at a larger scale.
-
Solution: Perform small-scale optimizations to find the ideal conditions for the multi-gram scale. For instance, some methods like the Mitsunobu reaction can be sensitive to stoichiometry and temperature.[3]
-
-
Side Reactions: Increased reaction times on a larger scale can lead to a higher incidence of side reactions, consuming starting materials and complicating purification.[4]
-
Solution: Analyze crude reaction mixtures by techniques like TLC or LC-MS to identify major byproducts. This can help in adjusting reaction conditions to minimize their formation. For example, in purine (B94841) synthesis, glycosylation can occur at different nitrogen atoms (e.g., N3 kinetically, N1 thermodynamically), so reaction time and temperature control are crucial.[2][5]
-
-
Moisture Contamination: Ribose and its derivatives are often hygroscopic, and residual water can quench reagents.
-
Solution: Ensure all glassware is rigorously dried, and use anhydrous solvents. Co-evaporation of the ribose derivative with an anhydrous solvent like toluene (B28343) can help remove residual water.[6]
-
-
Issue 2: Difficulty in Product Purification
-
Question: I am struggling to purify my target ribose derivative from the crude reaction mixture at a multi-gram scale. What purification strategies are most effective?
-
Answer: Large-scale purification requires different strategies compared to small-scale experiments.
-
Chromatography Overload: Standard silica (B1680970) gel chromatography may not be efficient for multi-gram quantities.
-
Solution: Consider using a larger column with an appropriate diameter-to-height ratio. Automated flash chromatography systems can also handle larger sample loads with better resolution.
-
-
Co-eluting Impurities: Byproducts with similar polarity to the desired product can be difficult to separate.
-
Solution: High-Performance Liquid Chromatography (HPLC) is often necessary for high-purity products. For oligonucleotides, anion-exchange HPLC is effective for lengths up to ~40 bases, while reverse-phase HPLC is suitable for lengths up to ~50 bases.[7][8] Hydrophobic Interaction Chromatography (HIC) is another option for large-scale purification.[8]
-
-
Product Crystallization: If the product is a solid, crystallization can be a highly effective and scalable purification method.
-
Solution: Experiment with different solvent systems to induce crystallization. This can sometimes be challenging for sugar derivatives which may form syrups.[6]
-
-
Issue 3: Incomplete Deprotection or Presence of Side-Products
-
Question: After the final deprotection step, I am observing incomplete removal of protecting groups and the formation of unexpected byproducts. How can I address this?
-
Answer: Protecting group strategy is a critical aspect of multi-gram synthesis.[9]
-
Inefficient Deprotection: Steric hindrance or reagent degradation can lead to incomplete deprotection on a larger scale.
-
Solution: Increase the excess of the deprotection reagent and/or extend the reaction time. Ensure the chosen protecting groups are compatible with the overall synthetic route and can be removed under conditions that do not affect the final product.[10]
-
-
Common Side Reactions: A frequent side reaction during the deprotection of oligonucleotides is the alkylation of thymidine (B127349) residues by acrylonitrile, which is formed from the elimination of cyanoethyl phosphate (B84403) protecting groups.[4]
-
Solution: Optimize deprotection conditions (e.g., temperature, concentration of the amine used for deprotection) to minimize this side reaction.
-
-
Frequently Asked Questions (FAQs)
General Synthesis Strategy
-
Q1: What are the main advantages of synthesizing my own ribose derivatives in-house for multi-gram preparations?
-
Q2: What are the most common methods for synthesizing nucleosides on a large scale?
-
A2: The most prevalent method is the Silyl-Hilbert-Johnson (or Vorbrüggen) reaction, which involves reacting a silylated heterocyclic base with a protected sugar acetate (B1210297) in the presence of a Lewis acid.[2] Other methods include the metal salt method and the fusion method, though these are often less mild.[2] For oligonucleotide synthesis, automated solid-phase synthesis using phosphoramidite (B1245037) chemistry is the standard.[8][11]
-
-
Q3: Why is protecting group strategy so critical when scaling up?
-
A3: Protecting groups are essential to mask reactive functional groups and allow for selective reactions.[9] An effective strategy ensures high yields and minimizes the formation of byproducts that are difficult to separate at a large scale. The choice of protecting groups impacts the reactivity of the carbohydrate building blocks.[10]
-
Safety and Facility Considerations
-
Q4: What are the key safety considerations when scaling up the synthesis of ribose derivatives?
-
A4: Large-scale synthesis often involves hazardous and highly flammable chemicals.[12] It is crucial to have proper organic solvent storage and disposal systems, adequate ventilation, and to ensure the setup complies with local fire codes.[7] A robust building exhaust system on emergency power is recommended in case of a spill.[12]
-
-
Q5: Are there specific facility requirements for multi-gram oligonucleotide synthesis?
-
A5: Yes, scaling up may require moving from a standard laboratory (Business occupancy) to a facility designed for handling larger quantities of hazardous materials (High Hazard occupancy).[12] This includes space for bulk storage tanks, fire department access, and spill containment systems.[12] Adequate cold storage for raw materials and products is also a key consideration.[12]
-
Data Presentation
Table 1: Comparison of Common Glycosylation Methods for Nucleoside Synthesis
| Method | Key Reagents | Typical Yields (Small Scale) | Advantages | Disadvantages | Citations |
| Silyl-Hilbert-Johnson (Vorbrüggen) | Silylated nucleobase, protected sugar acetate, Lewis acid (e.g., TMSOTf, SnCl₄) | Often >90% | Mild conditions, avoids insolubility of bases. | Site selectivity can be an issue with some bases, reaction can be reversible. | [2] |
| Mitsunobu Reaction | Nucleobase, protected ribose, DIAD/DEAD, PPh₃/P(n-Bu)₃ | 50-70% | Can be performed under neutral conditions. | Stoichiometry is critical, removal of phosphine (B1218219) oxide byproduct can be difficult. | [3][13] |
| Enzymatic/Biocatalytic | Nucleoside phosphorylase, guanine (B1146940) deaminase | Up to 79% (isolated) | High selectivity, environmentally friendly ("green chemistry"). | Enzyme availability and stability can be limiting, optimization of reaction conditions is required. | [14] |
Table 2: Overview of Purification Techniques for Multi-Gram Scale
| Technique | Scale | Target Molecule | Advantages | Disadvantages | Citations |
| Automated Flash Chromatography | Multi-gram | Small molecule ribose derivatives | Faster than manual chromatography, better separation. | Requires specialized equipment, solvent consumption can be high. | N/A |
| Reverse-Phase HPLC (RP-HPLC) | Gram to Kilogram | Oligonucleotides (<50 bases), protected nucleosides | High resolution, well-established for commercial manufacturing. | Purity and yield may suffer for longer oligonucleotides. | [7][8] |
| Anion-Exchange HPLC (AEX-HPLC) | Gram to Kilogram | Oligonucleotides (<40 bases) | Excellent for charged molecules, proven for commercial use. | Best for shorter oligonucleotides. | [7][8] |
| Crystallization | Multi-gram to Bulk | Crystalline solid products | Highly effective for achieving high purity, very scalable. | Not all ribose derivatives crystallize easily. | [15] |
Experimental Protocols
Protocol 1: General Procedure for Silyl-Hilbert-Johnson (Vorbrüggen) Glycosylation
-
Silylation of Nucleobase:
-
Suspend the nucleobase (1.0 eq) in anhydrous acetonitrile (B52724).
-
Add N,O-Bis(trimethylsilyl)acetamide (BSA) (2.5 eq) and a catalytic amount of ammonium (B1175870) sulfate.
-
Reflux the mixture under an inert atmosphere (e.g., Argon) until the solution becomes clear (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and then remove the solvent under reduced pressure.
-
-
Glycosylation:
-
Dissolve the silylated nucleobase and the protected ribose acetate (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) (1.2 eq) in anhydrous acetonitrile under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add the Lewis acid (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate, TMSOTf) (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: General Procedure for Deprotection of Benzoyl Groups
-
Reaction Setup:
-
Dissolve the benzoyl-protected nucleoside in anhydrous methanol (B129727).
-
Cool the solution to 0 °C.
-
Add a solution of sodium methoxide (B1231860) in methanol (e.g., 0.5 M) dropwise until the pH is basic (pH 9-10).
-
-
Reaction and Monitoring:
-
Stir the reaction at room temperature and monitor its progress by TLC until all starting material is consumed.
-
-
Neutralization and Purification:
-
Neutralize the reaction mixture by adding an acidic resin (e.g., Dowex 50W-X8) until the pH is neutral.
-
Filter off the resin and wash it with methanol.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the resulting deprotected nucleoside by an appropriate method (e.g., crystallization or column chromatography).
-
Mandatory Visualizations
Caption: General workflow for the multi-gram synthesis of ribose derivatives.
Caption: Troubleshooting decision tree for scaling up ribose derivative synthesis.
References
- 1. Route efficiency assessment and review of the synthesis of β-nucleosides via N -glycosylation of nucleobases - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02665D [pubs.rsc.org]
- 2. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. glenresearch.com [glenresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. blog.biosearchtech.com [blog.biosearchtech.com]
- 8. pharmtech.com [pharmtech.com]
- 9. jocpr.com [jocpr.com]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Large-scale oligo synthesis: Scaling-up requirements | CRB [crbgroup.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A deamination-driven biocatalytic cascade for the synthesis of ribose-1-phosphate - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
overcoming challenges in the structural identification of D-ribonolactone derivatives
Welcome to the technical support center for the structural identification of D-ribonolactone derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in the structural identification of D-ribonolactone derivatives?
A1: The primary challenge lies in the unambiguous determination of the lactone ring size. D-ribonolactone derivatives can exist as five-membered (γ-lactones) or six-membered (δ-lactones) rings. These structures can be difficult to distinguish and may undergo interconversion through complex rearrangements and acetal (B89532) migrations, particularly during synthesis and derivatization.[1][2]
Q2: Why can't I rely solely on 13C NMR spectroscopy to determine the lactone ring size?
A2: While 13C NMR can provide some clues, it can be misleading for distinguishing between five- and six-membered lactones in D-ribonolactone derivatives.[1] Although there are general trends, such as shielded C-3 and C-4 signals in six-membered rings compared to five-membered ones, the chemical shift differences may not always be significant or consistent enough for a definitive assignment.[1][2]
Q3: What is the most reliable spectroscopic method for determining the lactone ring size in solution?
A3: One-dimensional and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR and 1H-1H NOESY (Nuclear Overhauser Effect Spectroscopy), is a fast and reliable method for assigning the lactone ring size in solution.[1][2][3] The presence or absence of specific NOE correlations can provide clear evidence for the spatial proximity of protons, which is dependent on the ring conformation and size.
Q4: When should I consider using X-ray crystallography?
A4: X-ray crystallography provides definitive, solid-state structural information and is the gold standard for unambiguous structure determination.[4] It is particularly useful when NMR data is ambiguous or when the absolute stereochemistry needs to be confirmed. However, a significant challenge is obtaining single crystals of suitable quality, which can be difficult for some D-ribonolactone derivatives, especially those with free hydroxyl groups.[5]
Troubleshooting Guides
Problem 1: Ambiguous NMR spectra leading to uncertain lactone ring size.
-
Symptom: 1D 1H and 13C NMR spectra are complex or do not provide clear diagnostic peaks to differentiate between a γ-lactone and a δ-lactone.
-
Troubleshooting Steps:
-
Perform a 1H-1H NOESY Experiment: This is often the most direct method. For a five-membered 1,4-lactone, an NOE contact between H-3 and H-4 can be a key indicator.[1]
-
Acquire 2D COSY and HSQC/HMQC Spectra: These experiments will help in assigning all proton and carbon signals, which is a prerequisite for a thorough NOESY analysis.[1]
-
Compare with Literature Data: Carefully compare the obtained chemical shifts and coupling constants with validated data for similar D-ribonolactone derivatives.
-
Consider O-acylation: Derivatization of a free hydroxyl group, for example, through acetylation, can sometimes lock the conformation or lead to a crystal structure that is more easily analyzed by X-ray crystallography, which surprisingly revealed a six-membered lactone in one case.[2]
-
Problem 2: Synthesis of a protected D-ribonolactone yields a mixture of unexpected isomers.
-
Symptom: The reaction of D-ribonolactone with a protecting group reagent (e.g., benzaldehyde (B42025) or acetone (B3395972) in acidic media) results in a complex product mixture that is difficult to separate and characterize.
-
Cause: The reaction conditions can promote equilibrium between different kinetic and thermodynamic products, including various ring sizes and acetal isomers.[1][6] Acetal migration and ring expansion are common side reactions.[2][6]
-
Troubleshooting Steps:
-
Optimize Reaction Conditions:
-
Temperature: Lower temperatures may favor the kinetic product (often the five-membered lactone), while higher temperatures can lead to the thermodynamic product (potentially a six-membered lactone).[1]
-
Reaction Time: Shorter reaction times may also favor the kinetic product.
-
Catalyst: The choice and amount of acid catalyst can significantly influence the product distribution.
-
-
Purification Strategy:
-
Crystallization: If one of the products is solid, fractional crystallization can be an effective purification method.[1]
-
Chromatography: While challenging, careful optimization of column chromatography (e.g., gradient elution) may allow for the separation of isomers. However, in some cases, chromatographic separation of tosylated derivatives has been reported as unsuccessful.[5]
-
-
Thorough Characterization of the Mixture: Utilize advanced NMR techniques (NOESY, ROESY) to identify the major and minor components of the mixture, which can provide insights into the reaction mechanism and guide further optimization.[6]
-
Experimental Protocols
Key Experiment: Lactone Ring Size Determination by 1H-1H NOESY
-
Objective: To differentiate between a five-membered (1,4-lactone) and a six-membered (1,5-lactone) D-ribonolactone derivative.
-
Methodology:
-
Dissolve a pure sample of the D-ribonolactone derivative in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Acquire a standard 1H NMR spectrum to identify the chemical shifts of all protons.
-
Acquire a 2D 1H-1H COSY spectrum to establish proton-proton scalar coupling networks.
-
Acquire a 2D 1H-1H NOESY spectrum with an appropriate mixing time (e.g., 500-800 ms) to allow for the development of cross-peaks between spatially close protons.
-
Analysis:
-
For a five-membered (1,4-) lactone , look for a Nuclear Overhauser Effect (NOE) cross-peak between H-3 and H-4.[1]
-
The absence of this H-3 to H-4 NOE and the presence of other specific long-range correlations may suggest a six-membered (1,5-) lactone conformation.
-
-
Data Presentation
Table 1: Comparative ¹³C NMR Chemical Shifts (ppm) for Five- and Six-Membered D-Ribonolactone Derivatives
| Compound Type | C-3 Chemical Shift (ppm) | C-4 Chemical Shift (ppm) | Reference |
| Five-membered Lactones | ~68.6 | Higher (less shielded) | [1][2] |
| Six-membered Lactones | Lower (more shielded) | ~6 ppm upfield (more shielded) | [1][2] |
Note: These are general trends and can be influenced by other substituents on the molecule. Definitive assignment should be supported by other data, such as NOESY.
Visualizations
Logical Workflow for Structural Identification
Caption: Workflow for the structural identification of D-ribonolactone derivatives.
Decision Pathway for Lactone Ring Size Determination
Caption: Decision tree for lactone ring size determination using NOESY data.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and 1H NMR Spectroscopic Elucidation of Five- and Six-Membered d-Ribonolactone Derivatives - Dialnet [dialnet.unirioja.es]
- 4. Synthesis of (2R,3S,4R)-3,4-dihydroxyproline from D-ribonolactone; an approach to the synthesis of polyfunctionalised D-amino acids from sugar lactones. X-Ray molecular structures of 2-azido-3,4-O-(R)-benzylidene-2-deoxy-D-ribono-1,5-lactone, 2-azido-2-deoxy-D-ribono-1,4-lactone, and (2R,3S,3R)-3,4-dihydroxyproline - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Crystal Structures of d-Lyxono-1,4-lactone and Its O-Tosyl Derivative [mdpi.com]
- 6. Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone, an Essential Building Block in the Synthesis of C-Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Buffer Conditions for the Purification of Carbohydrate-Based Biomolecules
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing buffer conditions for the purification of glycoproteins, polysaccharides, and glycolipids.
I. Glycoprotein (B1211001) Purification
Glycoproteins, with their dual protein and carbohydrate nature, present unique purification challenges. Buffer conditions must be carefully optimized to ensure the stability and integrity of both moieties.
Troubleshooting Guide: Glycoproteins
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Suboptimal pH or Ionic Strength: The pH of the buffer may be too close to the glycoprotein's isoelectric point (pI), causing aggregation and loss of product.[1] Incorrect ionic strength can lead to poor binding to the chromatography resin. | - Adjust the buffer pH to be at least one unit away from the glycoprotein's pI to maintain solubility.[1]- Optimize the salt concentration (e.g., 150-500 mM NaCl) in your binding and wash buffers to enhance binding to affinity or ion-exchange columns.[2] |
| Glycan Masking of Affinity Tag: The carbohydrate portion of the molecule may sterically hinder the affinity tag, preventing efficient binding to the resin. | - Consider using a longer linker between the protein and the affinity tag.- If using lectin affinity chromatography, ensure the chosen lectin specifically recognizes the glycan structures present on your protein. | |
| Protein Aggregation: Hydrophobic patches on the protein or glycan portions can lead to aggregation, especially at high protein concentrations or in high salt buffers.[3] | - Add stabilizing agents to your buffers, such as 5-10% glycerol (B35011), or non-denaturing detergents.[4]- Include reducing agents like DTT or β-mercaptoethanol if aggregation is due to incorrect disulfide bond formation.[4] | |
| Poor Purity / Contamination | Non-specific Binding: Host cell proteins or other contaminants may bind non-specifically to the chromatography resin. | - Increase the salt concentration in the wash buffer to disrupt weak, non-specific ionic interactions.- Add a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) to the wash buffer to reduce hydrophobic interactions. |
| Co-elution with Contaminants: Contaminants with similar properties to the target glycoprotein may co-elute. | - Optimize the elution gradient (e.g., a shallower pH or salt gradient) to improve resolution.- Incorporate an additional purification step using a different chromatography technique (e.g., size-exclusion or hydrophobic interaction chromatography). | |
| Loss of Glycosylation | Harsh Elution Conditions: Low pH or high concentrations of denaturants in the elution buffer can lead to the loss of labile glycan structures. | - Use a gentler elution method, such as competitive elution with a specific sugar for lectin affinity chromatography.[5] - If using ion-exchange or affinity chromatography, neutralize the low pH of the elution fractions immediately with a suitable buffer (e.g., 1M Tris-HCl, pH 8.5).[6] |
FAQs: Glycoprotein Purification
Q1: What is the ideal starting buffer for purifying a new glycoprotein?
A1: A good starting point is a buffer with a pH around 7.4 to mimic physiological conditions, such as phosphate-buffered saline (PBS).[6] However, the optimal buffer will depend on the specific properties of your glycoprotein, particularly its isoelectric point (pI). It is crucial to choose a buffer with a pKa within one pH unit of your desired pH.[7]
Q2: How can I prevent my glycoprotein from aggregating during purification?
A2: Aggregation can often be mitigated by optimizing buffer components. Consider adding stabilizers like glycerol (5-10%), arginine (0.1-2 M), or non-denaturing detergents.[4][8] Maintaining a buffer pH at least one unit away from the protein's pI is also critical to prevent precipitation.[1]
Q3: My glycoprotein is not binding to the affinity column. What could be the issue?
A3: This could be due to several factors. The affinity tag may be inaccessible due to steric hindrance from the glycan portions. Alternatively, the buffer conditions may not be optimal for binding. Ensure your binding buffer has the appropriate pH and ionic strength for the specific affinity resin you are using. For lectin affinity, the specific carbohydrate structures on your glycoprotein must match the lectin's specificity.
Experimental Protocol: Lectin Affinity Chromatography of a Glycoprotein
-
Column Preparation:
-
Wash the lectin-coupled agarose (B213101) beads with 10 column volumes of binding buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 1 mM MnCl₂, 1 mM CaCl₂, pH 7.4).
-
Equilibrate the column with 5 column volumes of binding buffer.[5]
-
-
Sample Application:
-
Dissolve or dialyze the glycoprotein sample into the binding buffer.
-
Apply the sample to the column at a slow flow rate to allow for efficient binding.
-
-
Washing:
-
Wash the column with 10-15 column volumes of binding buffer to remove unbound proteins.[5]
-
-
Elution:
-
Elute the bound glycoprotein with an elution buffer containing a competitive sugar (e.g., 0.2-0.5 M methyl-α-D-mannopyranoside in binding buffer for Concanavalin A).[9]
-
Alternatively, use a low pH elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5-3.0) and immediately neutralize the collected fractions.[6]
-
-
Regeneration:
-
Wash the column with 5 column volumes of a high salt buffer (e.g., binding buffer with 1 M NaCl), followed by 5 column volumes of a low pH buffer (e.g., 0.1 M acetate, pH 4.5), and then re-equilibrate with binding buffer.
-
Visualization: Glycoprotein Purification Workflow
Caption: A typical workflow for glycoprotein purification.
II. Polysaccharide Purification
The high viscosity and potential for aggregation of polysaccharides necessitate careful buffer optimization to achieve effective purification.
Troubleshooting Guide: Polysaccharides
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete Elution from Ion-Exchange Column: The polysaccharide may be too tightly bound to the resin. | - Increase the salt concentration in the elution buffer in a stepwise or gradient manner (e.g., 0.1 M to 2.0 M NaCl).[10] - Adjust the pH of the elution buffer to alter the charge of the polysaccharide and facilitate its release. |
| Aggregation and Precipitation: High molecular weight polysaccharides can aggregate, especially in the presence of certain salts or at inappropriate pH values. | - Work with dilute polysaccharide solutions to minimize aggregation. - Add chaotropic agents like urea (B33335) (2-4 M) or guanidine-HCl to the buffers to disrupt hydrogen bonds and prevent aggregation. | |
| Loss during Deproteinization: The method used to remove protein contaminants may also lead to the loss of polysaccharides. | - Optimize the deproteinization method. The Sevag method (chloroform/butanol extraction) is common but can be harsh. Enzymatic digestion with proteases is a gentler alternative.[11] | |
| Poor Purity / Contamination | Protein Contamination: Proteins are common contaminants in polysaccharide preparations. | - Incorporate a protein removal step before chromatography, such as enzymatic digestion with proteases or precipitation with trichloroacetic acid (TCA).[3][12] |
| Pigment Contamination: Crude extracts are often colored, and these pigments can interfere with downstream applications. | - Use activated carbon or a weakly basic ion-exchange resin to decolorize the polysaccharide solution. Be aware that this may lead to some loss of the target polysaccharide.[13] | |
| High Viscosity | Inherent Property of the Polysaccharide: High viscosity can lead to high backpressure in chromatography columns and poor separation. | - Work with lower concentrations of the polysaccharide. - Increase the temperature of the column and buffers (if the polysaccharide is stable at higher temperatures) to reduce viscosity. |
FAQs: Polysaccharide Purification
Q1: What type of chromatography is best for separating neutral and acidic polysaccharides?
A1: Anion-exchange chromatography is highly effective for this separation.[13] At a pH around 6.0, acidic polysaccharides will bind to an anion-exchange resin (like DEAE-cellulose), while neutral polysaccharides will flow through. The bound acidic polysaccharides can then be eluted with a salt gradient.[13]
Q2: My polysaccharide solution is very viscous. How can I handle this during purification?
A2: High viscosity can be managed by working with more dilute solutions. If possible, performing the chromatography at a slightly elevated temperature can also help to reduce the viscosity of the solution. However, you must first confirm the thermal stability of your polysaccharide.
Q3: How do I remove salt from my purified polysaccharide sample?
A3: Dialysis against deionized water is a common and effective method for removing salt and other low-molecular-weight impurities.[12] Alternatively, size-exclusion chromatography with a resin that has a low molecular weight cut-off can be used for desalting.
Experimental Protocol: Ion-Exchange Chromatography of Polysaccharides
-
Column Preparation:
-
Swell and equilibrate the DEAE-cellulose resin according to the manufacturer's instructions.
-
Pack the column and equilibrate with 5-10 column volumes of the starting buffer (e.g., 20 mM Tris-HCl, pH 7.5).
-
-
Sample Application:
-
Dissolve the crude polysaccharide extract in the starting buffer and apply it to the column.
-
-
Washing and Elution:
-
Wash the column with the starting buffer to elute any unbound, neutral polysaccharides.
-
Elute the bound acidic polysaccharides using a stepwise or linear gradient of NaCl in the starting buffer (e.g., 0.1 M, 0.3 M, 0.5 M, and 1.0 M NaCl).[10]
-
-
Fraction Analysis:
-
Collect fractions and analyze for carbohydrate content using a method like the phenol-sulfuric acid assay.
-
-
Further Purification:
-
Pool the fractions containing the polysaccharide of interest, desalt by dialysis, and consider further purification by size-exclusion chromatography.[13]
-
Visualization: Polysaccharide Purification Troubleshooting
Caption: A decision tree for troubleshooting polysaccharide purification.
III. Glycolipid Purification
The amphipathic nature of glycolipids requires careful selection of both aqueous buffers and organic solvents for successful purification.
Troubleshooting Guide: Glycolipids
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Poor Extraction from Source Material: The initial extraction may not be efficient in solubilizing the glycolipids. | - Optimize the solvent system for extraction. A common choice is a chloroform (B151607)/methanol (B129727) mixture. The ratio may need to be adjusted depending on the specific glycolipid.[14] |
| Irreversible Binding to Chromatography Media: The hydrophobic lipid portion can bind very tightly to reversed-phase or hydrophobic interaction chromatography resins. | - Use a less hydrophobic resin or a different chromatography mode like normal-phase silica (B1680970) gel chromatography.[15] - Add organic modifiers to the elution buffer to disrupt strong hydrophobic interactions. | |
| Poor Purity / Contamination | Co-extraction of other Lipids: The initial extract will contain a complex mixture of lipids. | - Use silica gel column chromatography to separate glycolipids from neutral lipids and phospholipids. Elute neutral lipids with chloroform, and then use increasingly polar solvents like acetone (B3395972) and methanol to elute glycolipids.[14][15] |
| Contamination with Phospholipids: Phospholipids often co-purify with glycolipids. | - A DEAE-cellulose column can be used to separate charged lipids (like many phospholipids) from neutral glycolipids.[15] | |
| Sample Insolubility | Inappropriate Solvent System: Glycolipids can be difficult to dissolve, especially after drying. | - Dissolve the dried lipid extract in a small volume of a solvent like chloroform before applying to a column. Sonication may be helpful.[15] |
FAQs: Glycolipid Purification
Q1: What is a good general strategy for purifying glycolipids from a crude lipid extract?
A1: A common strategy is to first use silica gel column chromatography to separate the total lipid extract into neutral lipid, glycolipid, and phospholipid fractions.[14] The glycolipid fraction can then be further purified using techniques like DEAE-cellulose chromatography to separate by charge or HPLC for higher resolution.[15]
Q2: What solvents are typically used for silica gel chromatography of glycolipids?
A2: A typical elution scheme starts with a non-polar solvent like chloroform or hexane (B92381) to elute neutral lipids. The polarity is then gradually increased with solvents like acetone and methanol to elute the more polar glycolipids.[15][16]
Q3: How can I detect glycolipids in my column fractions if they don't absorb UV light?
A3: Thin-layer chromatography (TLC) followed by staining with a reagent that detects carbohydrates (like phenol-sulfuric acid spray) is a common method for identifying glycolipid-containing fractions.[16]
Experimental Protocol: Silica Gel Column Chromatography of Glycolipids
-
Column Preparation:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., chloroform) and pack it into a column.
-
Equilibrate the column with the same solvent.
-
-
Sample Application:
-
Dissolve the crude lipid extract in a minimal volume of the equilibration solvent and apply it to the top of the column.
-
-
Elution:
-
Elute the column with a series of solvents of increasing polarity. A typical sequence might be:
-
-
Fraction Analysis:
-
Collect fractions and analyze by TLC, staining with a carbohydrate-specific reagent to identify the glycolipid-containing fractions.
-
Visualization: Glycolipid Purification Logic
Caption: A logical diagram for the separation of glycolipids.
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. Investigation of the effect of salt additives in Protein L affinity chromatography for the purification of tandem single-chain variable fragment bispecific antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biopharminternational.com [biopharminternational.com]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for Lectin Affinity Chromatography - Creative Proteomics [creative-proteomics.com]
- 6. Automated Hydrophobic Interaction Chromatography Column Selection for Use in Protein Purification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bitesizebio.com [bitesizebio.com]
- 8. ast.uga.edu [ast.uga.edu]
- 9. Preparation of glycopeptides by lectin affinity chromatography (LAC) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Isolation and purification of the polysaccharides [bio-protocol.org]
- 11. What Are the Effective Strategies for Removing Impurities from Crude Polysaccharide Extracts? | MtoZ Biolabs [mtoz-biolabs.com]
- 12. What Are the Polysaccharide Extraction Steps? Does Skipping Acetone Washing Affect Subsequent Experiments? | MtoZ Biolabs [mtoz-biolabs.com]
- 13. Bioactivities, isolation and purification methods of polysaccharides from natural products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Critical Assessment of Glyco- and Phospholipid Separation by Using Silica Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Column chromatography glycoglycerolipids | Cyberlipid [cyberlipid.gerli.com]
- 16. mdpi.com [mdpi.com]
improving protocols for magnetic particle-based purification of nucleic acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their magnetic particle-based nucleic acid purification protocols.
Troubleshooting Guide
This guide addresses common issues encountered during magnetic particle-based nucleic acid purification in a question-and-answer format.
Issue 1: Low or No Yield of Nucleic Acids
Question: Why is my nucleic acid yield consistently low or undetectable?
Answer: Low nucleic acid yield can result from several factors throughout the purification process, from initial sample lysis to the final elution step. Incomplete cell lysis, inefficient binding of nucleic acids to the magnetic beads, loss of beads during washing steps, or inefficient elution can all contribute to poor recovery.[1] It is also crucial to ensure that the magnetic beads have not expired and have been stored correctly, as freezing can damage their surface and reduce performance.[2]
Experimental Protocol: Optimizing Lysis and Binding
-
Sample Lysis Evaluation:
-
Ensure the appropriate lysis buffer is used for your specific sample type (e.g., blood, tissue, cells).[1]
-
For tissue samples, ensure complete homogenization using mechanical methods like bead beating or a tissue homogenizer before adding the lysis buffer.[1]
-
Optimize incubation time and temperature during lysis. For complex samples, increasing the proteinase K digestion time may be beneficial.
-
-
Binding Optimization:
-
Ensure the magnetic bead suspension is fully homogenized by vortexing before use.[3]
-
Optimize the bead-to-sample volume ratio. A common starting point is a 1.8x ratio of beads to the sample volume, but this may need to be adjusted based on the expected nucleic acid concentration.[4]
-
Increase the binding incubation time, mixing gently, to allow for sufficient interaction between the nucleic acids and the beads.[2]
-
Issue 2: Bead Clumping or Aggregation
Question: My magnetic beads are clumping together during the procedure. What is causing this and how can I prevent it?
Answer: Bead aggregation can be caused by several factors, including the presence of viscous components in the sample lysate (such as mucus in respiratory samples), high concentrations of proteins, or electrostatic interactions between the beads.[5][6] Clumping can trap impurities and lead to lower purity and yield.
Experimental Protocol: Preventing Bead Clumping
-
Sample Pre-treatment for Viscous Samples:
-
If working with viscous samples like sputum, consider a pre-treatment step with a mucolytic agent (e.g., dithiothreitol (B142953) - DTT) to reduce viscosity before adding the magnetic beads.
-
-
Optimizing Washing Steps:
-
Ensure thorough resuspension of the bead pellet during each wash step to break up aggregates and effectively remove contaminants.[6] Pipetting up and down is an effective method for resuspension.[6]
-
Consider adding a low concentration of a non-ionic detergent (e.g., Tween 20) to the wash buffers to reduce non-specific binding and aggregation.[7]
-
-
Adjusting Lysis Conditions:
-
For samples with high protein content, ensure complete protein digestion with proteinase K. Incomplete digestion can lead to bead clumping.
-
Issue 3: Contamination of the Eluted Nucleic Acid
Question: My purified nucleic acid is contaminated with proteins or other inhibitors. How can I improve the purity?
Answer: Contamination with proteins, salts from buffers, or residual ethanol (B145695) can inhibit downstream applications like PCR and sequencing. This is often due to inadequate washing of the magnetic beads or carryover of supernatants.[1][7]
Experimental Protocol: Improving Nucleic Acid Purity
-
Enhancing Wash Steps:
-
Perform the recommended number of wash steps as per the manufacturer's protocol. For samples with a high load of inhibitors, an additional wash step may be beneficial.[5]
-
Ensure complete removal of the supernatant after each wash step without disturbing the bead pellet. A brief centrifugation after the final wash can help collect any remaining droplets.[2]
-
-
Ethanol Removal:
-
Magnetic Separation:
-
Use a magnetic stand with sufficient strength to ensure all beads are captured during separation steps, preventing bead carryover.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage condition for magnetic beads?
Magnetic beads should typically be stored at 2-8°C. Never freeze the beads , as this can cause cracking of the bead surface, leading to reduced performance and potential contamination.[2] Always allow the beads to come to room temperature before use.[3]
Q2: How can I optimize the elution step for higher nucleic acid concentration?
To increase the final concentration, you can use a smaller elution volume, typically between 30-50 µL.[2] Pre-heating the elution buffer to 60-70°C can also improve elution efficiency, especially for larger nucleic acid fragments and RNA.[1][2] Incubating the beads with the elution buffer for a few minutes before magnetic separation can also enhance recovery.[1]
Q3: Can I automate the magnetic bead purification process?
Yes, magnetic bead-based purification is highly amenable to automation and is compatible with various liquid handling robots and automated magnetic separators.[2][8] This allows for high-throughput processing with minimal hands-on time and increased reproducibility.[8][9]
Q4: What are the key differences between silica-coated and other types of magnetic beads?
Silica-coated beads are widely used and bind nucleic acids in the presence of chaotropic salts.[10] Other bead chemistries, such as those with carboxyl or streptavidin coatings, can be used for more specific applications.[8] The choice of bead depends on the specific nucleic acid being isolated and the downstream application.
Q5: How do I choose the right lysis buffer for my sample type?
The choice of lysis buffer is critical and depends on the sample source. For example, tough-to-lyse samples like bacteria or tissue may require enzymatic digestion (e.g., lysozyme, proteinase K) in addition to detergents and chaotropic salts.[1] It is important to use a lysis buffer that effectively disrupts the cell or viral structure while protecting the nucleic acids from degradation.
Data Summary Tables
Table 1: Optimizing Lysis Buffer Composition for Improved Yield
| Component | Function | Typical Concentration | Notes |
| Chaotropic Agents | Denature proteins and facilitate nucleic acid binding to silica | 4-6 M Guanidinium Isothiocyanate (GITC) or Guanidinium Hydrochloride (GuHCl) | High concentrations can be inhibitory to downstream enzymes if not properly washed away.[11] |
| Detergents | Solubilize cell membranes | 0.5-2% SDS, Triton X-100, or Sarkosyl | The choice of detergent can depend on the cell type.[1] |
| Reducing Agents | Inhibit RNases by breaking disulfide bonds | 1-2% β-mercaptoethanol or 100 mM DTT | Essential for RNA purification to prevent degradation.[2] |
| Enzymes | Degrade proteins and cellular structures | 10-20 mg/mL Proteinase K | Incubation temperature and time should be optimized for the specific sample. |
| pH Buffers | Maintain optimal pH for lysis and binding | Tris-HCl | pH is a critical factor for efficient binding.[12] |
Table 2: Comparison of Elution Buffer Parameters on Nucleic Acid Recovery
| Parameter | Condition 1 | Condition 2 | Expected Outcome |
| Elution Buffer | Nuclease-free water | 10 mM Tris-HCl, pH 8.0-8.5 | Tris buffer provides a more stable pH environment for long-term storage of DNA.[13] |
| Temperature | Room Temperature | 60-70°C | Heating can increase elution efficiency, particularly for high molecular weight DNA and RNA.[2][13] |
| Volume | 100 µL | 30-50 µL | A smaller volume will result in a more concentrated nucleic acid sample.[2] |
| Incubation Time | 1 minute | 5-10 minutes | A longer incubation allows for more complete rehydration and release of nucleic acids from the beads. |
Visualizations
Caption: General workflow for magnetic particle-based nucleic acid purification.
References
- 1. Maximizing Yield from Nucleic Acid Extraction/Purification: A Troubleshooting Guide - IMCS [imcstips.com]
- 2. Magnetic Beads in Nucleic Acid Extraction: Protocol Optimization for DNA and RNA Purity – ARKdb-chicken Public Database, Roslin Institute [thearkdb.org]
- 3. Magnetic particle based DNA purification [protocols.io]
- 4. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Automating Nucleic Acid Extraction [promega.jp]
- 7. Dynabeads Nucleic Acid Purification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Magnetic Beads in Nucleic Acid Extraction: Protocol Optimization for DNA and RNA Purity – Gevaert [gevaert.com]
- 9. Magnetic bead-based methods of Nucleic Acid isolation [vhbio.com]
- 10. Magnetic particles for the separation and purification of nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bio-On-Magnetic-Beads (BOMB): Open platform for high-throughput nucleic acid extraction and manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A rapid and high-yield method for nucleic acid extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. abrf.memberclicks.net [abrf.memberclicks.net]
Technical Support Center: Resolving NMR Peak Assignment in Complex D-Ribose Derivatives
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the NMR analysis of complex D-ribose derivatives. Severe signal overlap and conformational flexibility are frequent challenges in the structural elucidation of these molecules. This guide offers strategies to resolve these issues and obtain high-quality, interpretable NMR data.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your NMR experiments.
Issue 1: Severe signal overlap in the ¹H NMR spectrum, especially in the H-2' to H-5' region.
-
Question: My ¹H NMR spectrum of a protected D-ribose derivative shows a crowded, unresolved region between approximately 3.5 and 4.5 ppm, making it impossible to assign individual proton signals. What can I do?
-
Answer: This is a very common problem due to the similar chemical environments of the non-anomeric protons in the ribofuranose ring.[1][2] Here are several strategies to resolve this overlap, ranging from simple adjustments to more advanced NMR experiments.
-
Strategy 1: Simple Adjustments
-
Change the Solvent: Acquiring the spectrum in a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆ or DMSO-d₆) can induce differential chemical shift changes, potentially resolving some overlapping signals.[3]
-
Vary the Temperature: Acquiring spectra at different temperatures can alter the conformational equilibrium of the furanose ring and affect chemical shifts, which may help to separate crowded signals.[4]
-
-
Strategy 2: 2D NMR Spectroscopy The most powerful method to resolve overlap is to use two-dimensional (2D) NMR experiments, which spread the signals into a second dimension.[5][6]
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). By starting with a well-resolved signal, like the anomeric proton (H-1'), you can "walk" through the spin system to identify connected protons (H-1' to H-2', H-2' to H-3', and so on).[7][8]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to.[9] Since ¹³C spectra have a much wider chemical shift dispersion, this is extremely effective at resolving overlapping proton signals.[10] An edited HSQC can also distinguish between CH, CH₂, and CH₃ groups.[9]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-3 bonds).[9][11] It is invaluable for assigning quaternary carbons (like those in protecting groups) and for confirming assignments by connecting different spin systems. It is also the ideal experiment for determining glycosidic linkages.[1]
-
TOCSY (Total Correlation Spectroscopy): This experiment reveals correlations between all protons within a coupled spin system, not just adjacent ones. This can be very useful for identifying all the protons belonging to a single ribose ring in a complex molecule.[7]
-
-
Issue 2: Ambiguity in assigning stereochemistry or identifying the anomeric configuration.
-
Question: I am unsure about the α or β configuration of the anomeric center, or the relative stereochemistry of other chiral centers in my D-ribose derivative. How can NMR help?
-
Answer: NMR spectroscopy is a powerful tool for determining stereochemistry through the analysis of coupling constants and Nuclear Overhauser Effects (NOEs).
-
Anomeric Configuration: The coupling constant between the anomeric proton (H-1') and H-2' (³JH1',H2') is diagnostic of the anomeric configuration. In ribofuranosides, smaller coupling constants (typically < 2 Hz) are often indicative of a cis relationship between H-1' and H-2', while larger values (typically > 4 Hz) suggest a trans relationship. However, this can be conformation-dependent. A more reliable indicator can be the one-bond carbon-proton coupling constant (¹JC1',H1'), which can be measured from a coupled HSQC experiment.[12]
-
Relative Stereochemistry:
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close to each other in space, regardless of whether they are connected through bonds. The presence of a cross-peak between two protons indicates they are spatially proximate, which provides crucial information about the relative stereochemistry.[1]
-
Chemical Derivatization with a Chiral Agent: Reacting your D-ribose derivative with a chiral derivatizing agent, such as Mosher's acid (MTPA), creates diastereomers that will have distinct NMR signals.[13][14] By analyzing the chemical shift differences between the two diastereomeric esters, the absolute configuration of the alcohol center can be determined.[14]
-
-
Issue 3: Difficulty in assigning signals due to conformational flexibility of the furanose ring.
-
Question: The peaks in my NMR spectrum are broad, or I suspect there is a mixture of conformers in solution. How does this affect peak assignment, and how can I address it?
-
Answer: The five-membered furanose ring of ribose is inherently flexible and can exist in a dynamic equilibrium of various "envelope" and "twist" conformations.[4] This can lead to peak broadening or the appearance of multiple sets of signals, complicating the analysis.
-
Variable Temperature NMR: As mentioned earlier, acquiring spectra at different temperatures can help to understand the conformational dynamics. At low temperatures, you may be able to "freeze out" a single predominant conformer, resulting in sharper signals. At higher temperatures, rapid interconversion between conformers can lead to averaged, sharper signals.
-
Protecting Groups: The presence of bulky protecting groups, such as a 2',3'-O-isopropylidene group, can significantly restrict the conformational flexibility of the ribose ring, often locking it into a specific conformation and resulting in sharp, well-defined NMR signals.[4]
-
Analysis of Coupling Constants: The vicinal proton-proton coupling constants (³JHH) are dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By carefully measuring these coupling constants, you can gain insight into the predominant conformation of the ribose ring in solution.[9]
-
Frequently Asked Questions (FAQs)
Q1: What are the typical ¹H and ¹³C NMR chemical shift ranges for D-ribose derivatives?
A1: The chemical shifts can vary depending on the solvent, temperature, and the nature of the substituents. However, some general ranges are provided in the tables below.
Q2: How can I distinguish between the different isomers (α/β anomers, pyranose/furanose forms) of unprotected D-ribose in solution?
A2: Unprotected D-ribose in solution exists as an equilibrium mixture of α- and β-pyranose and α- and β-furanose forms. Each of these isomers will give rise to a distinct set of NMR signals. The anomeric signals are usually the most diagnostic. The relative integration of these signals can provide the ratio of the different isomers in solution.[9] 2D NMR techniques are essential to fully assign the signals for each isomer.
Q3: My compound has multiple protecting groups (e.g., isopropylidene, acetyl, benzoyl). How do they affect the NMR spectrum?
A3: Protecting groups have a significant impact on the NMR spectrum. They can restrict conformational flexibility, leading to sharper signals.[4] They also have characteristic signals in the NMR spectrum (e.g., methyl signals for isopropylidene and acetyl groups, aromatic signals for benzoyl groups) and can cause significant changes in the chemical shifts of the nearby ribose protons and carbons. These effects can actually be beneficial for assignment, as they can help to disperse the signals.
Q4: I have access to limited NMR time. Which 2D NMR experiments should I prioritize for assigning a novel D-ribose derivative?
A4: For the most efficient assignment, the following order of priority is recommended:
-
¹H-¹³C HSQC: This is the most crucial experiment as it resolves the severe proton overlap by spreading the signals along the well-dispersed ¹³C axis.[9]
-
¹H-¹H COSY: This experiment is essential for establishing the connectivity of the protons within the ribose ring.[8]
-
¹H-¹³C HMBC: This experiment is vital for assigning quaternary carbons and for confirming the overall structure by identifying long-range correlations, including across glycosidic bonds or to protecting groups.[1][11]
Data Presentation
Table 1: Typical ¹H and ¹³C Chemical Shifts (ppm) for D-Ribose and Selected Derivatives
| Position | D-Ribose (in D₂O)[9] | 2',3'-O-Isopropylidene-β-D-ribofuranoside derivative (in CDCl₃)[4] | 5'-O-Acetyl-2',3'-O-isopropylidene-β-D-ribofuranoside derivative (in CDCl₃)[4] | 1',3',5'-Tri-O-benzoyl-2'-O-methyl-D-ribofuranose (in CDCl₃)[11] |
| ¹H NMR | ||||
| H-1' | α-Furanose: 5.23β-Furanose: 5.17α-Pyranose: 5.15β-Pyranose: 4.89 | ~5.1 | ~5.0-5.2 | ~5.8-6.2 |
| H-2' | ~4.1-4.3 | ~4.6 | ~4.6 | ~4.0-5.2 |
| H-3' | ~4.0-4.2 | ~4.8 | ~4.7 | ~4.0-5.2 |
| H-4' | ~3.9-4.1 | ~4.4 | ~4.3 | ~4.0-5.2 |
| H-5'a | ~3.6-3.8 | ~3.6-3.7 | ~4.1 | ~4.0-5.2 |
| H-5'b | ~3.6-3.8 | ~3.6-3.7 | ~4.1 | ~4.0-5.2 |
| ¹³C NMR | ||||
| C-1' | α-Furanose: 97.8β-Furanose: 102.5α-Pyranose: 95.1β-Pyranose: 95.4 | ~107-110 | ~106-110 | ~60-100 |
| C-2' | ~71-77 | ~86 | ~85 | ~60-100 |
| C-3' | ~70-72 | ~82 | ~82 | ~60-100 |
| C-4' | ~68-85 | ~88 | ~84 | ~60-100 |
| C-5' | ~62-65 | ~64 | ~65 | ~60-100 |
| Protecting Group Signals | ||||
| Isopropylidene CH₃ | - | ~1.3, 1.5 | ~1.3, 1.5 | - |
| Isopropylidene C(CH₃)₂ | - | ~112 | ~113 | - |
| Acetyl CH₃ | - | - | ~2.1 | - |
| Acetyl C=O | - | - | ~171 | - |
| Benzoyl Aromatic H | - | - | - | ~7.4-8.0 |
| Benzoyl C=O | - | - | - | ~165-170 |
| OCH₃ | - | - | - | ~3.4 (H), ~56 (C) |
Note: Chemical shifts are approximate and can vary based on the specific derivative and experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for 2D NMR Data Acquisition (COSY, HSQC, HMBC)
-
Sample Preparation: Dissolve 5-10 mg of the D-ribose derivative in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). Ensure the solution is clear and free of particulate matter.
-
1D ¹H NMR Acquisition: Acquire a standard 1D ¹H NMR spectrum to determine the spectral width and transmitter offset for the proton dimension in the 2D experiments.[15]
-
1D ¹³C NMR Acquisition (Optional but Recommended): Acquire a proton-decoupled ¹³C spectrum to determine the spectral width for the carbon dimension.
-
2D Experiment Setup:
-
COSY: Use a standard gradient-selected COSY pulse sequence (e.g., cosygpqf on Bruker instruments). Set the spectral width in both dimensions to cover all proton signals. Acquire a sufficient number of scans (e.g., 2-8) and increments in the indirect dimension (e.g., 256-512) to achieve adequate resolution.[15]
-
HSQC: Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.3 on Bruker instruments for multiplicity editing).[16] Set the ¹H spectral width as determined from the 1D ¹H spectrum and the ¹³C spectral width to cover the expected range for the compound (e.g., 0-180 ppm). Optimize the one-bond coupling constant (¹J_CH) to an average value for carbohydrates (~145 Hz).[17]
-
HMBC: Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker instruments).[16] Set the spectral widths for ¹H and ¹³C. The long-range coupling constant (ⁿJ_CH) is typically optimized to 8 Hz, but acquiring a second HMBC with a different value (e.g., 4 Hz) can be beneficial for observing a wider range of correlations.[9]
-
-
Data Processing: Process the acquired data using appropriate window functions (e.g., sine-bell) and perform Fourier transformation in both dimensions. Phase the spectra carefully and calibrate the chemical shift axes.
Protocol 2: Chemical Derivatization with Mosher's Acid for Stereochemical Assignment
-
Reaction Setup: In two separate vials, dissolve a small amount of the D-ribose derivative (containing a free hydroxyl group) in a dry, aprotic solvent (e.g., pyridine (B92270) or CH₂Cl₂).
-
Addition of Mosher's Acid Chloride: To one vial, add a slight excess of (R)-(-)-MTPA chloride. To the other vial, add a slight excess of (S)-(+)-MTPA chloride.[18]
-
Reaction Monitoring: Allow the reactions to proceed at room temperature, monitoring by TLC or ¹H NMR until the starting material is consumed.
-
Workup and Purification: Quench the reactions and purify the resulting diastereomeric Mosher esters.
-
NMR Analysis: Acquire ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA esters.
-
Data Interpretation: Carefully assign the proton signals for both diastereomers. Calculate the chemical shift difference (Δδ = δS - δR) for protons on either side of the newly formed ester linkage. A consistent pattern of positive and negative Δδ values can be used to deduce the absolute configuration of the alcohol center.[14]
Mandatory Visualization
Caption: Workflow for NMR peak assignment of complex D-ribose derivatives.
Caption: Troubleshooting logic for common NMR issues in D-ribose derivatives.
References
- 1. Correlations across glycosidic bonds - NMR Wiki Q&A Forum [qa.nmrwiki.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 10. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. cigs.unimo.it [cigs.unimo.it]
- 13. Mosher's acid - Wikipedia [en.wikipedia.org]
- 14. Mosher ester derivatives [sites.science.oregonstate.edu]
- 15. ulethbridge.ca [ulethbridge.ca]
- 16. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 17. Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
techniques to prevent rearrangement reactions during carbohydrate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent common rearrangement reactions during carbohydrate synthesis.
Frequently Asked Questions (FAQs)
Neighboring Group Participation and Orthoester Formation
Q1: My glycosylation reaction is giving a mixture of the desired 1,2-trans glycoside and a stable orthoester byproduct. How can I favor the formation of the glycosidic linkage?
A1: Orthoester formation is a common side reaction when using glycosyl donors with a participating acyl group at the C-2 position (e.g., acetate, benzoate).[1] While the initial formation of a dioxolenium ion intermediate is necessary for achieving 1,2-trans stereoselectivity, it can be intercepted by the alcohol acceptor to form a stable orthoester instead of the desired glycoside.[2][3]
Troubleshooting Strategies:
-
Choice of Protecting Group: The steric bulk of the C-2 acyl group can influence the rate of orthoester rearrangement to the glycoside. Using a bulkier ester group, such as pivaloyl (Piv), can disfavor orthoester formation and promote the desired glycosylation.
-
Reaction Conditions: The choice of promoter and reaction conditions is critical. Stronger Lewis acids and higher temperatures can sometimes promote the rearrangement of the orthoester to the desired glycoside, but this is not always clean or predictable.[4] A better approach is often to choose conditions that inherently disfavor orthoester formation from the outset.
-
Pre-activation Protocols: Activating the glycosyl donor in the absence of the acceptor can sometimes favor the formation of the desired reactive intermediate, minimizing the chance of orthoester formation upon addition of the acceptor.
-
Alternative Participating Groups: Consider using participating groups that are less prone to forming stable orthoesters. For example, dialkylphosphate esters at the C-2 position have been shown to be effective stereodirecting groups for the synthesis of 1,2-trans glycosides without the formation of orthoester byproducts.[2]
Q2: I am trying to synthesize a 1,2-trans glycoside, but I am getting poor stereoselectivity. What is causing this and how can I improve it?
A2: Poor stereoselectivity in the synthesis of 1,2-trans glycosides often arises from a lack of effective neighboring group participation from the C-2 substituent. For successful 1,2-trans glycosylation, the C-2 protecting group must be able to form a stable cyclic intermediate that blocks one face of the pyranose ring, directing the incoming nucleophile to the opposite face.
Troubleshooting Strategies:
-
Ensure a Participating Group is Present: For 1,2-trans glycosides, a participating group at C-2 is essential. Acyl groups like acetyl (Ac) and benzoyl (Bz) are commonly used.[5]
-
Optimize Reaction Conditions: The efficiency of neighboring group participation can be influenced by the solvent, temperature, and promoter system. For instance, certain solvent effects can either enhance or diminish the participating effect.
-
Consider Donor and Acceptor Reactivity: A mismatch in the reactivity of the glycosyl donor and acceptor can sometimes lead to competing reaction pathways that result in poor stereoselectivity.
-
Alternative Participating Groups: If standard acyl groups are not providing the desired selectivity, consider other participating groups. A variety of specialized protecting groups have been developed to enhance stereocontrol in challenging glycosylations.
Acyl Group Migration
Q3: I have isolated my product, but NMR analysis shows that one of the acyl protecting groups has moved to a different hydroxyl position. How can I prevent this acyl migration?
A3: Acyl migration is a common problem in carbohydrate chemistry, where multiple hydroxyl groups are in close proximity. It is often catalyzed by acidic or basic conditions and proceeds through a cyclic orthoester intermediate. The migration is typically driven by the formation of a thermodynamically more stable product, often with the acyl group on a primary hydroxyl.
Troubleshooting Strategies:
-
Control of pH: Avoid strongly acidic or basic conditions during reaction workup and purification. Use of buffered solutions or mild purification techniques like size-exclusion chromatography can be beneficial.
-
Strategic Use of Protecting Groups:
-
Bulky Acyl Groups: Using sterically demanding acyl groups like pivaloyl can disfavor the formation of the cyclic intermediate required for migration.
-
Orthogonal Protecting Groups: Protect adjacent hydroxyl groups with non-participating groups (e.g., benzyl (B1604629) ethers) to prevent acyl migration between them.
-
Cyclic Acetals: The use of cyclic acetals, such as benzylidene acetals, can lock the conformation of the sugar and prevent acyl migration between the protected hydroxyls. Regioselective opening of these acetals can then unmask a single hydroxyl group for subsequent reactions.
-
-
Reaction Temperature: Lowering the reaction temperature can often slow down the rate of acyl migration.
Q4: How can I selectively protect or deprotect hydroxyl groups to avoid acyl migration in a multi-step synthesis?
A4: Regioselective protection and deprotection are key to preventing acyl migration. One of the most powerful techniques is the use of benzylidene acetals to protect 4,6-diols in pyranosides.
Troubleshooting and Strategy:
-
Formation of Benzylidene Acetal (B89532): This protects the C-4 and C-6 hydroxyls, preventing acyl migration to or from these positions.
-
Regioselective Reductive Opening: The benzylidene acetal can be regioselectively opened to reveal either the C-4 or C-6 hydroxyl group, while the other remains protected as a benzyl ether. The choice of reagents dictates the regioselectivity:
-
To obtain a free C-4 hydroxyl and a 6-O-benzyl ether, reagents such as triethylsilane (Et3SiH) and trifluoromethanesulfonic acid (TfOH) can be used.[6]
-
To obtain a free C-6 hydroxyl and a 4-O-benzyl ether, a different set of reagents, like dichlorophenylborane (B1345638) (PhBCl2) with triethylsilane, is employed.[7]
-
-
Subsequent Reactions: The newly freed hydroxyl group can then be glycosylated or otherwise functionalized without the risk of acyl migration from the adjacent positions.
Ferrier Rearrangement
Q5: I am attempting a Ferrier rearrangement to synthesize a 2,3-unsaturated glycoside, but the yields are low and I'm getting a mixture of anomers. How can I optimize this reaction?
A5: The Ferrier rearrangement is a powerful tool for the synthesis of 2,3-unsaturated glycosides from glycals. Low yields and poor stereoselectivity can result from suboptimal reaction conditions or an inappropriate choice of catalyst.
Troubleshooting Strategies:
-
Catalyst Choice: A variety of Lewis and Brønsted acids can catalyze the Ferrier rearrangement. Common choices include indium(III) chloride, boron trifluoride etherate, and iron(III) triflate. The choice of catalyst can significantly impact the yield and stereoselectivity.[8][9]
-
Solvent: The solvent can influence the stability of the intermediate allyloxocarbenium ion and thus affect the outcome of the reaction. Dichloromethane is a commonly used solvent.
-
Temperature: The reaction temperature can affect the rate and selectivity. Many Ferrier rearrangements are performed at or below room temperature.
-
Nucleophile: The nature of the alcohol or other nucleophile used can also influence the anomeric ratio of the product.
-
Glycal Protecting Groups: The protecting groups on the glycal can influence its reactivity. Acetylated glycals are commonly used starting materials.
Data Presentation
Table 1: Influence of C-2 Participating Group on Anomeric Selectivity in the Synthesis of 1,2-trans Glycosides
| C-2 Protecting Group | Glycosyl Donor | Acceptor | Promoter | Solvent | α:β Ratio | Yield (%) | Reference |
| Acetyl (Ac) | Glucosyl Bromide | Methanol | Ag2CO3 | CH2Cl2 | 1:9 | 85 | [5] |
| Benzoyl (Bz) | Mannosyl Bromide | Cyclohexanol | AgOTf | CH2Cl2 | 9:1 | 90 | [5] |
| Pivaloyl (Piv) | Galactosyl Bromide | Isopropanol | NIS/TfOH | CH2Cl2 | 1:19 | 88 | [10] |
| 2-O-(o-trifluoromethylbenzenesulfonyl) | Mannosyl Donor | Disaccharide | - | - | 1:10 | High | [5] |
| Phenylcarbamoyl (PhCar) | Glucosyl Donor | Various | - | - | - | 54 | [5] |
| Propargyloxycarbonyl (Poc) | Glucosyl Donor | Various | - | - | >1:20 | 78 | [5] |
Table 2: Comparison of Yields and Anomeric Ratios in Ferrier Rearrangement with Different Catalysts
| Glycal | Nucleophile | Catalyst | Solvent | α:β Ratio | Yield (%) | Reference |
| Tri-O-acetyl-D-glucal | Methanol | InCl3 | Dichloromethane | 7:1 | - | [11] |
| Tri-O-acetyl-D-glucal | Methanol | SnCl4 | Dichloromethane | 86:14 | 83 | [11] |
| Tri-O-acetyl-D-glucal | Isopropanol | BF3·O(C2H5)2 | Dichloromethane | - | 95 | [11] |
| Tri-O-acetyl-D-glucal | Ethanol | ZnCl2 | Toluene | 89:11 | 65-95 | [11] |
| C3-CCBz-D-glucal | Various Alcohols | Cu(OTf)2 | Dichloromethane | α only to 3:1 | 56-98 | [8] |
Experimental Protocols
Protocol 1: Suppression of Orthoester Formation using a Pivaloyl Protecting Group
This protocol describes the glycosylation of a glucosamine (B1671600) derivative with an O-pivaloyl protected galactosyl bromide, which minimizes the formation of the orthoester side product.
Materials:
-
4,6-O-Benzylidene protected glucosamine derivative (Acceptor)
-
Tetra-O-pivaloyl-α-D-galactopyranosyl bromide (Donor)
-
Silver trifluoromethanesulfonate (B1224126) (AgOTf)
-
2,6-Di-tert-butyl-4-methylpyridine (DTBMP)
-
Dichloromethane (DCM), anhydrous
-
Molecular sieves (4 Å), activated
Procedure:
-
To a solution of the glucosamine acceptor (1.0 equiv) and DTBMP (1.5 equiv) in anhydrous DCM, add activated 4 Å molecular sieves.
-
Stir the mixture at room temperature for 30 minutes under an inert atmosphere (e.g., Argon).
-
In a separate flask, dissolve the pivaloyl-protected galactosyl bromide donor (1.2 equiv) in anhydrous DCM.
-
Cool the acceptor mixture to -40 °C.
-
Add the solution of the donor to the acceptor mixture, followed by the addition of AgOTf (1.1 equiv).
-
Allow the reaction to slowly warm to room temperature and stir for 12-18 hours, monitoring by TLC.
-
Upon completion, quench the reaction with triethylamine (B128534) and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by silica (B1680970) gel column chromatography to yield the desired disaccharide.
Protocol 2: Regioselective Reductive Opening of a 4,6-O-Benzylidene Acetal to Prevent Acyl Migration
This protocol details the regioselective opening of a 4,6-O-benzylidene acetal to generate a 6-O-benzyl ether, leaving the C-4 hydroxyl free for subsequent reactions. This strategy is effective in preventing acyl migration between the C-4 and C-6 positions.
Materials:
-
4,6-O-Benzylidene protected glycoside
-
Triethylsilane (Et3SiH)
-
Dichlorophenylborane (PhBCl2)
-
Dichloromethane (DCM), anhydrous
-
Molecular sieves (4 Å), activated
Procedure:
-
Dissolve the 4,6-O-benzylidene protected glycoside (1.0 equiv) in anhydrous DCM under an inert atmosphere.
-
Add activated 4 Å molecular sieves and stir for 30 minutes at room temperature.
-
Cool the mixture to -78 °C.
-
Add triethylsilane (2.0 equiv) followed by the dropwise addition of dichlorophenylborane (1.5 equiv).
-
Stir the reaction at -78 °C for 1 hour, then allow it to warm to 0 °C and stir for an additional 2-4 hours, monitoring by TLC.
-
Quench the reaction by the addition of triethylamine, followed by methanol.
-
Allow the mixture to warm to room temperature, then dilute with DCM and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford the 4-O-benzyl-6-hydroxy product.
Visualizations
Caption: Troubleshooting workflow for identifying and addressing common rearrangement reactions.
Caption: Competing pathways of neighboring group participation leading to either the desired 1,2-trans glycoside or an orthoester byproduct.
Caption: Experimental workflow using a benzylidene acetal to prevent acyl migration during carbohydrate synthesis.
References
- 1. ffame.org [ffame.org]
- 2. mdpi.com [mdpi.com]
- 3. Recent studies on reaction pathways and applications of sugar orthoesters in synthesis of oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Orthoesters formation leading to mismatched Helferich glycosylations at O-3 of N-trichloroacetylated glucosamine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BJOC - The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation [beilstein-journals.org]
- 6. Reductive opening of benzylidene group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Regioselective Reductive Opening of Benzylidene Acetals with Dichlorophenylborane/Triethylsilane: Previously Unreported Side Reactions and How to Prevent Them - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Direct Method for β-Selective Glycosylation with an N-Acetylglucosamine Donor Armed by a 4-O-TBDMS Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent Advances in Site-Selective Functionalization of Carbohydrates Mediated by Organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Structural Elucidation of D-Ribopyranosylamine: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy for the structural validation of D-ribopyranosylamine, a key carbohydrate motif relevant in drug discovery and development. Objective experimental data is presented to highlight the strengths and limitations of each technique, enabling researchers to make informed decisions for their analytical workflows.
Performance Comparison: X-ray Crystallography vs. NMR Spectroscopy
The definitive three-dimensional structure of a molecule in the solid state is provided by single-crystal X-ray crystallography. For this compound and its derivatives, this technique has been pivotal in confirming the pyranose ring conformation, the anomeric configuration, and the stereochemistry of the substituents. In contrast, NMR spectroscopy offers insights into the molecule's structure and dynamics in solution, which can be more representative of its state in biological systems.
The following tables summarize the key quantitative data obtained from the structural analysis of this compound derivatives using X-ray crystallography and the typical data obtained from NMR spectroscopy.
Table 1: Crystallographic Data for this compound Derivatives
| Parameter | N-phenyl-2-deoxy-α-D-ribopyranosylamine | N-(2,4-dinitrophenyl)-α-D-ribopyranosylamine |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁ | P2₁2₁2₁ |
| a (Å) | 6.5375(9) | 5.864(2) |
| b (Å) | 7.7140(9) | 14.287(4) |
| c (Å) | 10.7865(16) | 15.353(4) |
| β (º) | 97.578(11) | 90 |
| V (ų) | 539.22(13) | 1285.8(6) |
| Z | 2 | 4 |
| Calculated Density (g/cm³) | 1.289 | 1.629 |
| Conformation | ¹C₄ chair-like | ¹C₄ |
Table 2: Representative NMR Spectroscopic Data for Glycosylamines
| Parameter | Description | Typical Data Range for Protons on the Pyranose Ring |
| Chemical Shift (δ) in ppm | Indicates the electronic environment of a nucleus. | 3.0 - 5.5 ppm |
| Coupling Constant (J) in Hz | Measures the interaction between neighboring nuclei, providing information on dihedral angles and thus conformation. | 1 - 10 Hz |
Experimental Protocols
X-ray Crystallography
The following is a generalized protocol for the structural validation of a small molecule like this compound by X-ray crystallography.
1. Synthesis and Crystallization:
-
This compound can be synthesized by the reaction of D-ribose with ammonia.
-
The crude product is purified, typically by recrystallization.
-
Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol/hexane mixture).
2. Data Collection:
-
A suitable single crystal is mounted on a goniometer.
-
The crystal is irradiated with a monochromatic X-ray beam.
-
Diffraction patterns are collected at different crystal orientations using a detector.
3. Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The initial crystal structure is solved using direct methods or Patterson methods.
-
The structural model is refined against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.
NMR Spectroscopy
This protocol outlines the general steps for acquiring and analyzing NMR spectra for the structural elucidation of this compound in solution.
1. Sample Preparation:
-
A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., D₂O, CD₃OD).
-
The solution is transferred to an NMR tube.
2. Data Acquisition:
-
The NMR tube is placed in the spectrometer.
-
A series of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra are acquired.
3. Spectral Analysis:
-
The chemical shifts of the protons and carbons are assigned to specific atoms in the molecule.
-
The coupling constants between protons are measured from the ¹H spectrum to determine the relative stereochemistry and ring conformation.
-
Through-bond and through-space correlations from 2D NMR spectra are used to confirm the connectivity and overall structure of the molecule.
Visualizing Workflows and Pathways
Experimental Workflow for Structural Validation
Caption: Experimental workflow for the synthesis and structural validation of this compound.
Metabolic Context: Pentose (B10789219) Phosphate (B84403) Pathway
This compound is expected to be readily hydrolyzed to D-ribose in biological systems. D-ribose is a key intermediate in the pentose phosphate pathway, a fundamental metabolic route for the synthesis of nucleotides and NADPH.
Unveiling the Solution-State Structure of D-Ribopyranosylamine by NMR Spectroscopy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the solution-state conformation of D-ribopyranosylamine, a crucial molecular moiety in various biological contexts. Utilizing Nuclear Magnetic Resonance (NMR) spectroscopy, we delve into the experimental data that confirms its predominant three-dimensional structure. This document compares the conformational preferences of this compound with alternative forms and derivatives, offering valuable insights for researchers in medicinal chemistry and structural biology.
Executive Summary
Nuclear Magnetic Resonance (NMR) studies have established that in an aqueous solution (D₂O), β-D-ribopyranosylamine predominantly adopts a single, well-defined conformation: the ⁴C₁ chair form. This conformation is characterized by a specific arrangement of its constituent atoms in space, which can be elucidated through the analysis of proton (¹H) NMR parameters, primarily vicinal coupling constants (J-values). The large, axial-axial coupling constants observed for most of the ring protons are the key indicators of this chair conformation. In contrast, the furanose form of ribosylamine and other ribose derivatives can exhibit different and often more flexible solution-state structures.
Data Presentation: Confirming the ⁴C₁ Conformation
The conformational analysis of this compound relies heavily on the interpretation of its ¹H NMR spectrum. The magnitude of the three-bond proton-proton coupling constants (³JH,H) is directly related to the dihedral angle between the coupled protons, as described by the Karplus equation. This relationship allows for the determination of the relative orientation of substituents on the pyranose ring.
Table 1: Expected ¹H NMR Parameters for β-D-Ribopyranosylamine in the ⁴C₁ Conformation (in D₂O)
| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Key Coupling Constants (³JH,H, Hz) | Inferred Orientation |
| H-1 | ~4.5 - 4.8 | Doublet | J1,2 ≈ 8 - 10 | Axial |
| H-2 | ~3.4 - 3.7 | Doublet of doublets | J2,1 ≈ 8 - 10, J2,3 ≈ 8 - 10 | Axial |
| H-3 | ~3.6 - 3.9 | Doublet of doublets | J3,2 ≈ 8 - 10, J3,4 ≈ 2 - 4 | Axial |
| H-4 | ~3.5 - 3.8 | Doublet of doublets | J4,3 ≈ 2 - 4, J4,5ax ≈ 10 - 12 | Equatorial |
| H-5ax | ~3.7 - 4.0 | Doublet of doublets | J5ax,4 ≈ 10 - 12, J5ax,5eq ≈ 11 - 13 | Axial |
| H-5eq | ~3.5 - 3.8 | Doublet of doublets | J5eq,4 ≈ 4 - 6, J5eq,5ax ≈ 11 - 13 | Equatorial |
Note: The chemical shift values are estimates based on related ribopyranose derivatives. The crucial information for conformational assignment lies in the coupling constants. Large J-values (8-13 Hz) are indicative of axial-axial relationships between protons, which is a hallmark of the ⁴C₁ chair conformation for this molecule.
Comparison with Alternatives
The solution-state conformation of this compound can be compared with two main alternatives: its furanose form and other substituted D-ribose derivatives.
1. Pyranose vs. Furanose Forms:
In solution, reducing sugars like ribose can exist in equilibrium between pyranose (six-membered ring) and furanose (five-membered ring) forms, as well as the open-chain aldehyde form. While the pyranose form of this compound is conformationally rigid, the furanose ring is known to be more flexible, typically existing as a mixture of rapidly interconverting "envelope" and "twist" conformations. This conformational flexibility of the furanose form can be observed by smaller and averaged vicinal proton-proton coupling constants in the ¹H NMR spectrum. For many ribose derivatives, the pyranose form is thermodynamically more stable and thus predominates in solution.
2. Comparison with Other Ribose Derivatives:
The conformation of the ribopyranose ring can be influenced by the nature of the substituent at the anomeric carbon (C-1) and other positions.
-
D-Ribose: Unmodified D-ribose exists as a complex mixture of α- and β-pyranose and furanose anomers in solution. The pyranose forms are in equilibrium between the ⁴C₁ and ¹C₄ chair conformations.
-
Ribonucleosides: In ribonucleosides (where a nucleobase is attached at C-1), the sugar moiety is a ribofuranose ring. The conformation of this furanose ring is crucial for the overall structure of RNA and is typically described by a pseudorotational cycle, with the C2'-endo and C3'-endo puckers being the most common.
-
O-Glycosides: The conformation of O-glycosides of ribose can also vary. For instance, some acetylated ribopyranosides show a preference for the ¹C₄ conformation.
The unique and stable ⁴C₁ conformation of β-D-ribopyranosylamine highlights the significant influence of the amino group at the anomeric center on the conformational preferences of the ribose ring.
Experimental Protocols
The following is a generalized protocol for the synthesis and NMR-based conformational analysis of this compound.
1. Synthesis of this compound:
-
Materials: D-ribose, saturated aqueous ammonia (B1221849).
-
Procedure:
-
Dissolve D-ribose in a minimal amount of water.
-
Add an excess of concentrated aqueous ammonia.
-
Stir the reaction mixture at room temperature for several hours to days, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Remove the excess ammonia and water under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or chromatography.
-
2. NMR Spectroscopic Analysis:
-
Sample Preparation: Dissolve a few milligrams of the purified this compound in deuterium (B1214612) oxide (D₂O). D₂O is used to avoid the large solvent signal from water in the ¹H NMR spectrum.
-
NMR Data Acquisition:
-
Acquire a one-dimensional (1D) ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) to observe the chemical shifts and coupling patterns of the protons.
-
Acquire two-dimensional (2D) NMR spectra, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), to establish the connectivity between protons in the spin system and aid in the assignment of all proton signals.
-
Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum to identify through-space correlations between protons. For a rigid molecule like the ⁴C₁ chair, specific NOE patterns, such as those between axial protons on the same face of the ring (e.g., H-1, H-3, H-5ax), would be expected.
-
-
Data Analysis:
-
Assign all proton resonances in the ¹H NMR spectrum using the 1D and 2D NMR data.
-
Measure the vicinal coupling constants (³JH,H) for all coupled protons from the 1D spectrum or cross-peaks in high-resolution 2D spectra.
-
Compare the measured coupling constants to the expected values for different chair (⁴C₁ and ¹C₄) and boat conformations. The presence of multiple large (8-12 Hz) axial-axial couplings is strong evidence for a chair conformation.
-
Analyze the NOESY/ROESY spectrum to confirm the spatial proximity of protons consistent with the assigned conformation.
-
Visualization of the Experimental Workflow
The logical flow of the experimental process to determine the solution-state conformation of this compound is depicted in the following diagram.
This structured approach, combining chemical synthesis with detailed NMR spectroscopic analysis, provides a robust framework for confirming the solution-state conformation of this compound and similar carbohydrate derivatives. The predominance of the ⁴C₁ chair conformation has significant implications for its interactions with biological macromolecules and the design of novel therapeutics.
References
A Comparative Guide to the Conformational Analysis of N-Aryl-D-Glycopyranosylamine Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the conformational analyses of N-aryl-D-glycopyranosylamine isomers, supported by experimental data from X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. These compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Understanding their three-dimensional structures is crucial for elucidating structure-activity relationships.
Data Presentation: Conformational Parameters
The conformational preferences of N-aryl-D-glycopyranosylamine isomers are influenced by the anomeric configuration (α or β), the stereochemistry of the pyranose ring (e.g., glucose, galactose, mannose), and the nature of the N-aryl substituent. The following table summarizes key quantitative data from solid-state (X-ray crystallography) and solution-state (NMR) studies.
| Compound Class | Isomer | Method | Key Conformational Parameters | Reference |
| N-Aryl-β-D-Mannopyranosylamines | ||||
| N-p-bromophenyl | X-ray Crystallography | Assumes a specific crystal packing arrangement. A recurring hydrogen bonding motif involves O-3-H...O-5 and O-6-H...O-4 interactions between translationally related molecules. | [1] | |
| N-p-tolyl | X-ray Crystallography | Shares the same packing arrangement as the N-p-bromophenyl derivative. | [1] | |
| N-m-chlorophenyl | X-ray Crystallography | Adopts the same packing arrangement as the N-p-bromophenyl and N-p-tolyl derivatives. | [1] | |
| N-p-methoxyphenyl | X-ray Crystallography | Assumes a unique packing arrangement, though closely related to the other mannose derivatives. | [1] | |
| N-o-chlorophenyl | X-ray Crystallography | Exhibits a unique packing arrangement. | [1] | |
| N-o-tolyl | X-ray Crystallography | Shows a unique packing arrangement. | [1] | |
| N-Aryl-β-D-Galactopyranosylamines | ||||
| N-phenyl | X-ray Crystallography | Assumes a consistent packing arrangement with several other p-substituted derivatives. | [1] | |
| N-p-chlorophenyl | X-ray Crystallography | Shares the same packing arrangement as the N-phenyl derivative. | [1] | |
| N-p-bromophenyl | X-ray Crystallography | Adopts the same packing arrangement as the N-phenyl derivative. | [1] | |
| N-p-iodophenyl | X-ray Crystallography | Follows the same packing arrangement as the N-phenyl derivative. | [1] | |
| N-p-nitrophenyl | X-ray Crystallography | Exhibits the same packing arrangement as the N-phenyl derivative. | [1] | |
| N-p-tolyl | X-ray Crystallography | Has a packing arrangement closely related to the other galactose derivatives. | [1] | |
| General Glycopyranosylamines | α/β anomers | NMR Spectroscopy | Conformational equilibria can be investigated using three-bond coupling constants (e.g., ³JHH) across the glycosidic linkage and conformationally dependent one-bond and two-bond C-H and C-C couplings. | [2] |
| Various epimers | NMR Spectroscopy | Different pyranose ring conformations (e.g., ¹C₄, ⁴C₁, boat, skew) can be populated and distinguished by the absence or presence of specific Nuclear Overhauser Effect (NOE) signals, such as H3-H5 NOEs. | [2] |
Experimental Protocols
Detailed methodologies are essential for the accurate conformational analysis of N-aryl-D-glycopyranosylamines. The primary techniques employed are single-crystal X-ray crystallography for solid-state analysis and high-resolution NMR spectroscopy for solution-state analysis.
Synthesis of N-Aryl-D-Glycopyranosylamines
The synthesis of N-aryl-D-glycopyranosylamines is typically achieved through the condensation of a D-glycopyranose with a corresponding substituted aniline (B41778).
-
Reaction Setup: The D-glycopyranose (e.g., D-mannose, D-galactose) is dissolved in a suitable solvent, often a lower alcohol like methanol (B129727) or ethanol.
-
Addition of Aniline: The desired substituted aniline (e.g., p-toluidine, p-chloroaniline) is added to the sugar solution. An acid catalyst, such as acetic acid, may be used to facilitate the reaction.
-
Reaction Conditions: The mixture is typically heated under reflux for a period ranging from a few hours to overnight, with reaction progress monitored by thin-layer chromatography (TLC).
-
Crystallization and Purification: Upon completion, the reaction mixture is cooled, and the product often crystallizes directly from the solution. The crystals are then collected by filtration, washed with a cold solvent, and can be further purified by recrystallization to yield high-purity crystals suitable for X-ray analysis.[1]
X-Ray Crystallography
Single-crystal X-ray crystallography provides precise atomic coordinates, allowing for the unambiguous determination of the molecular conformation and intermolecular interactions, such as hydrogen bonding, in the solid state.[1]
-
Crystal Selection: A suitable single crystal of the N-aryl-D-glycopyranosylamine is mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer, and diffraction data are collected, typically at a controlled temperature.
-
Structure Solution and Refinement: The collected diffraction data are processed to solve the crystal structure using direct methods or Patterson methods. The structural model is then refined to obtain accurate atomic positions, bond lengths, bond angles, and torsion angles.[1]
NMR Spectroscopy
NMR spectroscopy is a powerful tool for studying the conformation and dynamics of molecules in solution.[3][4]
-
Sample Preparation: A sample of the N-aryl-D-glycopyranosylamine is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
1D and 2D NMR Experiments: A suite of NMR experiments is performed, including:
-
¹H NMR: To determine chemical shifts and proton-proton coupling constants (³JHH), which are related to dihedral angles via the Karplus equation.
-
¹³C NMR: To identify the chemical environment of each carbon atom.
-
2D Correlation Spectroscopy (COSY): To establish proton-proton connectivity.
-
2D Heteronuclear Single Quantum Coherence (HSQC): To correlate protons with their directly attached carbons.[3]
-
Nuclear Overhauser Effect Spectroscopy (NOESY or ROESY): To identify protons that are close in space, providing through-space distance constraints.[5]
-
-
Data Analysis: The NMR data, particularly coupling constants and NOE intensities, are analyzed to determine the preferred conformation of the pyranose ring and the orientation of the N-aryl substituent relative to the sugar moiety. This may involve the use of computational modeling to correlate experimental data with specific conformational isomers.[6]
Mandatory Visualization
Caption: Experimental workflow for comparative conformational analysis.
Caption: Isomeric relationships in N-aryl-D-glycopyranosylamines.
References
- 1. Molecular and crystal structures of N-aryl-beta-D-glycopyranosylamines from mannose and galactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycan Shape, Motions, and Interactions Explored by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel NMR Avenues to Explore the Conformation and Interactions of Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. auremn.org.br [auremn.org.br]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and conformational and NMR studies of alpha-D-mannopyranosyl and alpha-D-mannopyranosyl-(1----2)-alpha-D-mannopyranosyl linked to L-serine and L-threonine - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of the Biological Activity of 2-deoxy-D-ribo-hexopyranosyl Nucleoside Analogs
A comprehensive guide for researchers and drug development professionals on the antiviral and anticancer potential of 2-deoxy-D-ribo-hexopyranosyl nucleoside analogs. This report synthesizes available experimental data, details methodologies for key biological assays, and visualizes relevant pathways and workflows to facilitate further research and development in this area.
Introduction
Nucleoside analogs represent a cornerstone of antiviral and anticancer chemotherapy. Their structural similarity to natural nucleosides allows them to interfere with critical cellular processes such as DNA and RNA synthesis, ultimately leading to the inhibition of viral replication or cancer cell proliferation. Within this broad class of compounds, 2-deoxy-D-ribo-hexopyranosyl nucleoside analogs have emerged as a subject of interest due to their potential therapeutic activities. This guide provides a comparative evaluation of the biological activity of these analogs, focusing on their efficacy, underlying mechanisms of action, and the experimental protocols used for their assessment.
Data Presentation: Antiviral and Anticancer Activities
The biological activities of several 2-deoxy-β-D-ribo-hexopyranosyl nucleoside analogs have been evaluated against various viruses and cancer cell lines. The data, primarily from in vitro studies, indicates a range of potencies depending on the specific heterocyclic base attached to the sugar moiety.
Anticancer Activity
A notable UMP (uridine monophosphate) analog, 1-(2-deoxy-6-O-phosphono-beta-D-ribo-hexopyranosyl)-2,4-pyrimidinedione, has demonstrated significant cytotoxic activity against murine leukemia cell lines.[1][2] The half-maximal inhibitory concentration (ID50) values, which represent the concentration of the drug that inhibits 50% of cell growth, are summarized in the table below.
| Compound | Cell Line | ID50 (µM) |
| 1-(2-deoxy-6-O-phosphono-beta-D-ribo-hexopyranosyl)-2,4-pyrimidinedione (UMP analog) | L1210 | 39 |
| 1-(2-deoxy-6-O-phosphono-beta-D-ribo-hexopyranosyl)-2,4-pyrimidinedione (UMP analog) | P388 | 33 |
Table 1: In vitro anticancer activity of a 2-deoxy-D-ribo-hexopyranosyl nucleoside analog against murine leukemia cell lines.[1][2]
Antiviral Activity
The antiviral potential of 2-deoxy-D-ribo-hexopyranosyl nucleoside analogs has been explored against herpes simplex virus type 2 (HSV-2) and parainfluenza 3 virus. While specific quantitative data such as IC50 or EC50 values are not extensively reported in the readily available literature, qualitative assessments have indicated moderate activity for certain analogs.
| Compound | Virus | Activity |
| Guanosine analog of 2-deoxy-β-D-ribo-hexopyranose | HSV-2 | Moderate |
| 1-(2-deoxy-6-O-phosphono-beta-D-ribo-hexopyranosyl)-2,4-pyrimidinedione (UMP analog) | HSV-2 | Moderate |
| 1-(2-deoxy-6-O-phosphono-beta-D-ribo-hexopyranosyl)-2,4-pyrimidinedione (UMP analog) | Parainfluenza 3 virus | Moderate |
Table 2: Qualitative antiviral activity of 2-deoxy-D-ribo-hexopyranosyl nucleoside analogs.[1][2]
Experimental Protocols
The evaluation of the biological activity of these nucleoside analogs involves a series of standardized in vitro assays. Below are detailed methodologies for the key experiments cited.
Synthesis of 2-deoxy-β-D-ribo-hexopyranosyl Nucleosides
The synthesis of 2-deoxy-β-D-ribo-hexopyranosyl nucleosides with various aglycons (adenine, hypoxanthine, guanine, cytosine, and uracil) is typically achieved through a Lewis-acid catalyzed condensation reaction. This involves reacting an appropriate trimethylsilylated heterocyclic base with 2-deoxy-1,3,4,6-tetrakis-O-(4-nitrobenzoyl)-β-D-ribo-hexopyranose.[1][2] This method generally yields the desired β-anomers in good yields. The structural confirmation of the synthesized nucleosides is carried out using techniques such as single-crystal X-ray methods and proton magnetic resonance analysis.[1][2]
Cytotoxicity Assay for L1210 and P388 Murine Leukemia Cells
The cytotoxic effects of the nucleoside analogs on L1210 and P388 murine leukemia cell lines are commonly determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: L1210 and P388 cells are seeded in 96-well microplates at a density of approximately 5 x 10³ cells per well in a suitable culture medium, such as RPMI-1640.
-
Compound Preparation and Addition: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted with the culture medium to achieve a range of final concentrations. These dilutions are then added to the wells containing the cells.
-
Incubation: The plates are incubated for a specified period, typically 24 to 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Assay: Following incubation, an MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization and Absorbance Measurement: The culture medium is carefully removed, and a solubilization solution (e.g., acidified isopropanol) is added to each well to dissolve the formazan crystals. The absorbance is then measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The ID50 value is determined by plotting the percentage of cell death against the compound concentration.
Antiviral Plaque Reduction Assay for Herpes Simplex Virus Type 2 (HSV-2)
The plaque reduction assay is a standard method to quantify the antiviral activity of a compound against cytopathic viruses like HSV-2.
-
Cell Seeding: A monolayer of a susceptible cell line, such as Vero cells, is prepared in 6-well or 12-well plates and grown overnight to confluency.
-
Virus Inoculation: The cell monolayers are washed with phosphate-buffered saline (PBS) and then infected with a known titer of HSV-2. The virus is allowed to adsorb for a specific period, typically 1-2 hours at 37°C.
-
Compound Treatment: After viral adsorption, the inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compound. The overlay medium is typically semi-solid (e.g., containing methylcellulose) to restrict the spread of the virus to adjacent cells, leading to the formation of localized plaques.
-
Incubation: The plates are incubated for 2-3 days at 37°C in a CO₂ incubator to allow for plaque formation.
-
Plaque Visualization and Counting: After incubation, the overlay is removed, and the cell monolayer is fixed and stained with a solution like crystal violet. The stain is taken up by the cells, and the areas of viral-induced cell death (plaques) appear as clear zones. The number of plaques in each well is then counted.
-
Data Analysis: The percentage of plaque reduction is calculated for each compound concentration relative to the virus control (no compound). The IC50 value, the concentration that inhibits plaque formation by 50%, is then determined.[1][3]
Hemagglutination Inhibition (HI) Assay for Parainfluenza 3 Virus
The hemagglutination inhibition assay is used to determine the ability of a compound to inhibit the agglutination of red blood cells by a hemagglutinating virus like parainfluenza 3.
-
Virus and Red Blood Cell Preparation: A standardized amount of parainfluenza 3 virus, known to cause hemagglutination, is prepared. A suspension of red blood cells (e.g., from chickens or guinea pigs) is also prepared.
-
Serial Dilution of Compound: The test compound is serially diluted in a 96-well V-bottom plate.
-
Virus Addition: A fixed amount of the virus is added to each well containing the diluted compound. The plate is incubated to allow the compound to interact with the virus.
-
Red Blood Cell Addition: The red blood cell suspension is added to all wells.
-
Observation: The plate is observed for hemagglutination. In the absence of an effective inhibitor, the virus will cause the red blood cells to agglutinate, forming a lattice structure at the bottom of the well. If the compound inhibits viral activity, the red blood cells will settle at the bottom of the well, forming a distinct button.
-
Data Analysis: The highest dilution of the compound that inhibits hemagglutination is determined as the endpoint. This can be used to calculate the inhibitory concentration of the compound.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the potential mechanisms of action and the experimental processes involved in the evaluation of these nucleoside analogs, the following diagrams have been generated using the DOT language.
Figure 1: General mechanism of action for nucleoside analogs.
Figure 2: Proposed signaling pathway of 2-deoxy-D-ribose in apoptosis.[3][4]
Figure 3: Experimental workflow for nucleoside analog drug discovery.
Conclusion
2-deoxy-D-ribo-hexopyranosyl nucleoside analogs exhibit promising, albeit moderately characterized, antiviral and anticancer activities. The available data suggests that their efficacy is dependent on the nature of the attached heterocyclic base and that their mechanism of action likely involves the disruption of nucleic acid synthesis and the induction of apoptosis. Further research is warranted to expand the quantitative dataset on a wider range of these analogs against a broader spectrum of viruses and cancer cell lines. Detailed structure-activity relationship studies will be crucial in optimizing the potency and selectivity of these compounds. The experimental protocols and visualizations provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of this class of nucleoside analogs.
References
- 1. Virus Plaque Assay: A Technique to Measure Infectious Herpes Simplex Virus via Quantification of Plaques Formed in Monolayer of Virus-Infected Cells [jove.com]
- 2. Synthesis, structure, and biological activity of certain 2-deoxy-beta-D-ribo-hexopyranosyl nucleosides and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plaquing of Herpes Simplex Viruses [jove.com]
- 4. 2-Deoxy-D-ribose inhibits hypoxia-induced apoptosis by suppressing the phosphorylation of p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of derivatization reagents for mass spectrometry of amines
For Researchers, Scientists, and Drug Development Professionals
The quantitative analysis of amines by mass spectrometry is fundamental in various scientific disciplines, including metabolomics, proteomics, and pharmaceutical development. However, the inherent physicochemical properties of many amines, such as high polarity and poor ionization efficiency, present analytical challenges. Chemical derivatization is a powerful strategy to overcome these limitations by modifying the amine functional group to enhance detectability and chromatographic separation. This guide provides a comparative analysis of common derivatization reagents, supported by experimental data, to aid in the selection of the most suitable reagent for your analytical needs.
Overview of Common Derivatization Reagents
The choice of a derivatization reagent is a critical step that depends on the specific analytical goals, the nature of the analyte and sample matrix, and the available instrumentation. An ideal reagent should offer high reaction efficiency, produce stable derivatives, and significantly improve the mass spectrometric response. This comparison focuses on four widely used reagents: Dansyl Chloride, 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl), Diethyl ethoxymethylenemalonate (DEEMM), and Isobutyl Chloroformate (IBCF).
A systematic comparison of Dansyl-Cl, Fmoc-Cl, and other reagents highlighted that Dansyl-Cl is a versatile method, yielding fluorescent products with high ionization efficiency.[1] Fmoc-Cl is also highly effective, particularly under acidic chromatography conditions.[1] No single reagent is universally superior, and a combination of methods may be necessary for comprehensive amine coverage.[1][2]
Quantitative Performance Comparison
The following table summarizes the key performance characteristics of the selected derivatization reagents based on reported experimental data.
| Reagent | Reaction Conditions | Improvement in Sensitivity | Key Advantages | Limitations |
| Dansyl Chloride | Alkaline pH (9.5-10.5), 60°C for 60 min[3][4] | Detection limits in the picomole to femtomole range[3][5] | Simple, robust, enhances hydrophobicity and ionization efficiency[6] | Reaction can be time-consuming |
| Fmoc-Cl | Alkaline pH (e.g., pH 10 borate (B1201080) buffer), reaction within minutes[7] | Limit of detection as low as 1 fmol/µl[5] | Rapid reaction, stable derivatives, improves chromatographic separation[5][8] | Can be less stable compared to dansyl derivatives[9] |
| DEEMM | pH 9, 70°C for 2 hours[10] | Limits of detection up to 0.001 mM[11] | Good sensitivity, excess reagent decomposes on heating[12] | Longer reaction time at elevated temperature[10] |
| IBCF | Aqueous alkaline medium, rapid reaction[13][14] | Provides more sensitivity for GC-MS analysis compared to other alkyl chloroformates[13] | Rapid, one-step reaction in aqueous media[13] | Derivatives of some amines like histamine (B1213489) can be unstable[14] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of derivatization strategies. Below are representative protocols for each of the discussed reagents.
Dansyl Chloride Derivatization Protocol
This protocol is a general procedure and may require optimization.[4]
-
Sample Preparation: To 25 µL of the sample extract, add a 1:1 (v/v) mixture of 100 mM sodium carbonate-bicarbonate buffer (pH 9.8) and 50 mM dansyl chloride in acetonitrile (B52724).[4][6]
-
Derivatization: Incubate the mixture at 60°C for 60 minutes in the dark.[4]
-
Quenching: Add 10 µL of 10% (v/v) ammonium (B1175870) hydroxide (B78521) to quench the excess dansyl chloride.[4]
-
Analysis: The sample is now ready for LC-MS analysis.
9-Fluorenylmethoxycarbonyl Chloride (Fmoc-Cl) Derivatization Protocol
This is a general protocol and may need to be optimized for specific applications.[7]
-
Reaction Mixture Preparation: Dissolve the amine-containing sample in acetonitrile followed by the addition of deionized water. Add 2.5 mM of borate buffer (pH 10) and 2.0 mM of Fmoc-Cl solution. The ratio of acetonitrile to water should be 6:4 (v/v).[7]
-
Derivatization: Allow the reaction to proceed for 40 minutes.[7]
-
Quenching: Add 100 μL of 0.1 M HCl to stop the reaction.[7]
-
Analysis: The sample is ready for injection into the HPLC-DAD or LC-MS system.
Diethyl ethoxymethylenemalonate (DEEMM) Derivatization Protocol
This protocol is based on a method for the analysis of diamines and can be adapted for other amines.[10]
-
Reaction Setup: In a reaction vial, combine 180 µl of 0.05 M borate buffer (pH 9), 60 µl of 100% methanol, 47 µl of distilled water, 30 µl of 10 mM sample, and 3 µl of 200 mM DEEMM.[10]
-
Derivatization and Excess Reagent Removal: Heat the samples at 70 °C for 2 hours. This allows for complete derivatization and the degradation of excess DEEMM.[10][12]
-
Analysis: After cooling, the sample is ready for LC-MS analysis.
Isobutyl Chloroformate (IBCF) Derivatization Protocol
This protocol describes a general procedure for the derivatization of amino acids in an aqueous medium.[13]
-
Reaction Initiation: To an aqueous sample containing the amines, add an alcohol (e.g., isobutanol) and pyridine.
-
Derivatization: Add isobutyl chloroformate to the mixture. The reaction proceeds rapidly as a one-step process in the aqueous medium.[13]
-
Extraction: After the reaction, the derivatives can be extracted into an organic solvent (e.g., chloroform) for analysis by GC-MS or LC-MS.
Visualizing the Derivatization Workflow
A typical workflow for amine derivatization prior to mass spectrometry analysis involves several key steps, as illustrated in the diagram below.
Caption: General workflow for amine derivatization for LC-MS analysis.
The reaction mechanisms for these derivatization reagents are distinct. For instance, Dansyl chloride and Fmoc-Cl, both being sulfonyl and chloroformate chlorides respectively, react with the nucleophilic amine group in an alkaline environment to form stable sulfonamides and carbamates.[3]
Caption: Simplified reaction schemes for common amine derivatization reagents.
References
- 1. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ikm.org.my [ikm.org.my]
- 8. Sensitive and Selective Amino Acid Profiling of Minute Tissue Amounts by HPLC/Electrospray Negative Tandem Mass Spectrometry Using 9-Fluorenylmethoxycarbonyl (Fmoc-Cl) Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. repository.kopri.re.kr [repository.kopri.re.kr]
- 11. KOPRI Repository: Application of diethyl ethoxymethylenemalonate (DEEMM) derivatization for monitoring of lysine decarboxylase activity [repository.kopri.re.kr]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Gas chromatography-mass spectrometry assessment of amines in Port wine and grape juice after fast chloroformate extraction/derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Direct Comparison of Ribose-Containing vs. Methanocarba Adenosine Derivatives as Adenosine Receptor Ligands
A comprehensive guide for researchers and drug development professionals on the comparative performance, experimental validation, and signaling pathways of two key classes of adenosine (B11128) analogues.
In the pursuit of potent and selective adenosine receptor modulators, medicinal chemists have extensively explored modifications of the adenosine scaffold. Among the most fruitful strategies has been the alteration of the ribose moiety, leading to two prominent classes of derivatives: traditional ribose-containing nucleosides and conformationally constrained methanocarba analogues. This guide provides a direct comparison of these two classes, supported by experimental data, to inform rational drug design and development.
The fundamental difference between these two series lies in the sugar ring. Ribose-containing derivatives retain the natural, flexible five-membered furanose ring, while methanocarba derivatives replace this with a rigid bicyclo[3.1.0]hexane system. This structural alteration has profound implications for receptor affinity, selectivity, and ultimately, therapeutic potential.
Performance Comparison: A Quantitative Analysis
A side-by-side pharmacological comparison consistently demonstrates that the (N)-methanocarba modification offers distinct advantages, particularly for agonists of the A3 adenosine receptor (A3AR).[1][2] The rigid bicyclic structure of the methanocarba ring system constrains the molecule into a "North" (N) conformation, which is believed to be the preferred geometry for binding to the A3AR.[3][4][5] This pre-organization of the ligand for receptor binding is thought to provide a significant entropic advantage over the more flexible ribose-containing counterparts.[1][2]
Experimental data from radioligand binding assays quantitatively support this hypothesis. The following tables summarize the binding affinities (Ki values) of several pairs of analogous ribose and (N)-methanocarba derivatives at human adenosine receptor subtypes.
| Compound Pair | Modification | Ribose Ki (nM) at hA3AR | (N)-Methanocarba Ki (nM) at hA3AR | Fold Improvement |
| Pair 1 | 5'-N-methylamide | 7.7 | 0.70 | 11 |
| Pair 2 | C2-(5-chlorothien-2-ylethynyl)-5'-N-methylamide | 6.0 | 0.44 | 13.6 |
| Pair 3 | C2-(5-fluorothien-2-ylethynyl)-5'-N-methylamide | 8.0 | 0.28 | 28.6 |
Data compiled from multiple sources, including[1].
As the data indicates, the (N)-methanocarba analogues consistently exhibit higher affinity for the human A3AR. The mean affinity enhancement across five pairs of 5'-methylamides was found to be 11-fold at the human A3AR and even more pronounced at the mouse A3AR, with a 42-fold average increase.[1][2]
Furthermore, the (N)-methanocarba scaffold can enhance selectivity for the A3AR over other adenosine receptor subtypes (A1 and A2A). This is a critical attribute for developing therapeutics with minimized off-target effects. For instance, a representative methanocarba agonist was shown to interact potently and exclusively with the A3AR when screened against a large panel of other G protein-coupled receptors (GPCRs) and kinases.[1][2]
While the synthetic complexity and cost are higher for methanocarba derivatives, the significant gains in affinity and selectivity often justify the additional effort for therapeutic applications targeting the A3AR.[1]
Experimental Methodologies
The quantitative data presented in this guide are derived from well-established in vitro pharmacological assays. The following are detailed protocols for the key experiments used to characterize and compare ribose-containing and methanocarba adenosine derivatives.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of a test compound for a specific receptor subtype.
Objective: To measure the displacement of a radiolabeled ligand from a receptor by a non-labeled test compound.
Materials:
-
Cell membranes expressing the human adenosine receptor of interest (e.g., A1, A2A, or A3).
-
Radioligand specific for the receptor subtype (e.g., [3H]R-PIA for A1AR, [3H]CGS21680 for A2AAR, [125I]I-AB-MECA for A3AR).[6]
-
Test compounds (ribose-containing and methanocarba adenosine derivatives).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound.
-
Incubate the mixture at a specific temperature (e.g., room temperature) for a set period (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The data are used to generate a dose-response curve, from which the IC50 (the concentration of test compound that inhibits 50% of radioligand binding) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assays: cAMP Accumulation
These assays measure the functional consequence of receptor activation, such as the inhibition or stimulation of adenylyl cyclase. A3ARs are Gi-coupled, meaning their activation leads to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
Objective: To determine the potency (EC50) and efficacy of an agonist in modulating cAMP production.
Materials:
-
Whole cells expressing the adenosine receptor of interest (e.g., CHO or HEK293 cells).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test compounds (adenosine receptor agonists).
-
cAMP assay kit (e.g., competitive protein binding assay or HTRF-based assay).
Procedure:
-
Cell Plating: Plate the cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., rolipram) to prevent the degradation of cAMP.
-
Stimulation: Add varying concentrations of the test agonist to the cells, followed by the addition of forskolin to stimulate cAMP production.
-
Incubation: Incubate the cells for a defined period (e.g., 15-30 minutes) at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels against the agonist concentration to generate a dose-response curve and determine the EC50 and maximal effect (Emax).
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental processes described, the following diagrams have been generated using Graphviz.
Caption: A3 Adenosine Receptor Signaling Cascade.
Caption: Radioligand Binding Assay Workflow.
Conclusion
The direct comparison of ribose-containing and methanocarba adenosine derivatives reveals a clear structure-activity relationship, particularly in the context of A3AR agonism. The conformational constraint imposed by the methanocarba scaffold consistently translates to enhanced binding affinity and selectivity. While the synthesis of these rigid analogues is more challenging, the superior pharmacological profile makes them highly attractive candidates for the development of novel therapeutics targeting the A3 adenosine receptor for a variety of conditions, including inflammatory diseases, cancer, and ischemia.[1] This guide provides the foundational knowledge and experimental context for researchers to make informed decisions in the design and advancement of next-generation adenosine receptor modulators.
References
- 1. Direct Comparison of (N)-Methanocarba and Ribose-Containing 2-Arylalkynyladenosine Derivatives as A3 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct Comparison of (N)-Methanocarba and Ribose-Containing 2-Arylalkynyladenosine Derivatives as A3 Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A New Synthetic Route to (North)-Methanocarba Nucleosides Designed as A3 Adenosine Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Substituted (N)-Methanocarba A3 Adenosine Receptor Agonists: In Silico, In Vitro, and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ring-Constrained (N)-Methanocarba Nucleosides as Adenosine Receptor Agonists: Independent 5′-Uronamide and 2′-Deoxy Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Differentiating D-Ribonolactone Derivatives: A Comparative Guide Using 1H NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the precise structural elucidation of carbohydrate derivatives is paramount. This guide provides a comparative analysis of D-ribonolactone derivatives, focusing on the utility of 1H NMR spectroscopy to distinguish between five-membered (furanose) and six-membered (pyranose) ring structures. We present key experimental data and detailed protocols to support the structural assignment of these versatile chiral building blocks.
D-Ribonolactone and its derivatives are crucial intermediates in the synthesis of various biologically active compounds, including C-nucleoside analogues with antiviral properties. The cyclization of D-ribonolactone can result in either a thermodynamically favored five-membered γ-lactone (1,4-lactone) or a six-membered δ-lactone (1,5-lactone). The formation of derivatives, such as acetals, can influence the ring size, making their unambiguous structural determination essential. 1H NMR spectroscopy, particularly the analysis of proton chemical shifts (δ) and scalar coupling constants (J), serves as a powerful, non-destructive tool for this purpose.[1][2]
Comparative 1H NMR Data
The following table summarizes the characteristic 1H NMR data for two representative D-ribonolactone derivatives: the five-membered 2,3-O-isopropylidene-D-ribono-1,4-lactone and the six-membered 3,4-O-benzylidene-D-ribono-1,5-lactone. The significant differences in the coupling constants, especially J2,3, are diagnostic for the ring size.
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
| 2,3-O-Isopropylidene-D-ribono-1,4-lactone (Five-membered) | H-2 | 4.65 | d | J2,3 = 5.8 | [1] |
| H-3 | 4.88 | dd | J3,4 = 2.5, J2,3 = 5.8 | [1] | |
| H-4 | 4.35 | m | - | [1] | |
| H-5a | 3.65 | dd | J5a,5b = 12.0, J5a,4 = 3.0 | [1] | |
| H-5b | 3.55 | dd | J5b,5a = 12.0, J5b,4 = 3.5 | [1] | |
| 3,4-O-Benzylidene-D-ribono-1,5-lactone (Six-membered) | H-2 | 4.65 | d | J2,3 = 3.2 | [2] |
| H-3 | 4.30 | dd | J3,4 = 7.8, J2,3 = 3.2 | [2] | |
| H-4 | 4.15 | t | J4,5a ≈ J4,3 = 7.8 | [2] | |
| H-5a | 4.05 | dd | J5a,5b = 11.5, J5a,4 = 7.8 | [2] | |
| H-5b | 3.80 | dd | J5b,5a = 11.5, J5b,4 = 2.0 | [2] |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
A key distinguishing feature is the smaller J2,3 coupling constant observed for the six-membered pyranoside lactones (3.2–3.3 Hz) compared to the five-membered furanoside lactones (5.6–6.0 Hz).[2] This difference arises from the distinct dihedral angles between H-2 and H-3 in the respective ring conformations.
Experimental Protocols
The following are detailed methodologies for the synthesis and 1H NMR analysis of the compared D-ribonolactone derivatives.
Synthesis of 2,3-O-Isopropylidene-D-ribonolactone (Five-membered)[1]
-
To a 10 mL round-bottomed flask containing D-ribonolactone (150 mg), add acetone (B3395972) (1.5 mL).
-
Add concentrated HCl (12 M, 0.1 mL) to the mixture.
-
Stir the reaction at room temperature for 15 minutes.
-
Add dichloromethane (B109758) (CH2Cl2, 0.5 mL) and sodium bicarbonate (NaHCO3, 0.3 g) to neutralize the acid.
-
Perform a standard aqueous workup.
-
The resulting solid product can be characterized without further purification.
Synthesis of 3,4-O-Benzylidene-D-ribonolactone (Six-membered)[1]
-
In a suitable reaction vessel, add D-ribonolactone (85 mg) to benzaldehyde (B42025) (0.58 mL).
-
Warm the mixture to 50 °C.
-
Add concentrated HCl (12 M, 0.05 mL).
-
Heat the mixture at 90 °C for 1.5 hours.
-
After the reaction is complete, perform a standard aqueous workup.
-
The product is obtained as a solid and can be characterized.
1H NMR Spectroscopic Analysis[2]
-
Sample Preparation: Dissolve approximately 10-20 mg of the D-ribonolactone derivative in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Instrument: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal spectral dispersion.
-
Data Acquisition: Record 1D 1H NMR spectra at a constant temperature (e.g., 298 K).
-
Data Processing: Process the acquired spectra, including Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
-
Analysis: Analyze the chemical shifts, multiplicities, and coupling constants to determine the structure. For ambiguous cases, 2D NMR experiments like COSY and NOESY can be employed to confirm proton connectivity and spatial proximity, respectively. A NOESY cross-peak between H-3 and H-4 is indicative of a six-membered lactone.[1]
Visualization of Workflow and Structures
The following diagrams illustrate the experimental workflow for differentiating D-ribonolactone derivatives and the structural differences between the five- and six-membered rings.
Caption: Workflow for Synthesis and 1H NMR Analysis.
References
Rise of D-Ribofuranosyl Derivatives as Potent Antimicrobial Agents: A Comparative Analysis
A new wave of research into D-ribofuranosyl derivatives is revealing a promising class of compounds with significant antimicrobial properties. These novel molecules are demonstrating potent activity against a range of pathogenic bacteria, in some cases surpassing the efficacy of conventional antibiotics. This guide provides a comparative overview of the in vitro antimicrobial activity of recently developed D-ribofuranosyl derivatives, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Performance Comparison: Antimicrobial Activity of Novel D-Ribofuranosyl Derivatives
The antimicrobial efficacy of newly synthesized D-ribofuranosyl derivatives has been quantified using the Minimum Inhibitory Concentration (MIC) assay. The MIC value represents the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The data presented below summarizes the in vitro activity of various novel compounds against several bacterial strains, benchmarked against established antibiotics.
N-Ribofuranosyl Tetrazole Derivatives
A recent study focused on the synthesis and evaluation of 2,5-disubstituted tetrazole derivatives incorporating an O-methyl-2,3-O-isopropylidene-(D)-ribofuranoside group.[1][2][3][4][5] Several of these compounds exhibited strong antibacterial activity. Notably, compounds 1c and 5c were particularly effective against both Escherichia coli and Staphylococcus aureus, demonstrating lower MIC values than the standard antibiotics chloramphenicol (B1208) and ampicillin.[1][2][3]
| Compound | Target Microorganism | MIC (μM) | Reference Antibiotic | MIC (μM) |
| 1c | Escherichia coli | 15.06 | Chloramphenicol | 19.34 |
| Ampicillin | 28.62 | |||
| Staphylococcus aureus | 15.06 | Chloramphenicol | 38.68 | |
| Ampicillin | 57.24 | |||
| Pseudomonas aeruginosa | 26.46 | Chloramphenicol | 38.68 | |
| Ampicillin | 28.62 | |||
| 5c | Escherichia coli | 13.37 | Chloramphenicol | 19.34 |
| Ampicillin | 28.62 | |||
| Staphylococcus aureus | 13.37 | Chloramphenicol | 38.68 | |
| Ampicillin | 57.24 | |||
| Pseudomonas aeruginosa | 27.70 | Chloramphenicol | 38.68 | |
| Ampicillin | 28.62 |
Deoxyribofuranosyl Indole (B1671886) Derivatives
In a separate line of research, three novel deoxyribofuranosyl indole derivatives, designated FG050227 (1), FG050223 (2), and FG050204 (3), were identified as effective antimicrobial agents against Gram-positive bacteria and some fungi.[6] Their activity against methicillin-resistant Staphylococcus aureus (MRSA) is particularly noteworthy.
| Compound | Target Microorganism | MIC (μg/mL) |
| FG050227 (1) | Methicillin-resistant S. aureus | 3.0 |
| FG050223 (2) | Methicillin-resistant S. aureus | 6.0 |
| FG050204 (3) | Methicillin-resistant S. aureus | 13.0 |
Insights into the Mechanism of Action
Computational and experimental studies have begun to shed light on the mechanisms by which these D-ribofuranosyl derivatives exert their antimicrobial effects.
Molecular docking studies with N-ribofuranosyl tetrazole derivatives suggest that these compounds interact with the active site of the DNA polymerase sliding clamp (protein 7AZ5), indicating a potential mechanism of action involving the disruption of DNA replication.[1][2][3] Compounds 1c and 5c exhibited the highest binding energies in these models, correlating with their potent antibacterial activity.[1][2][3]
For the deoxyribofuranosyl indole derivatives, studies on their effect on macromolecular biosynthesis in S. aureus revealed that compounds FG050227 (1) and FG050204 (3) have bactericidal activity and inhibit the biosynthesis of peptidoglycan, protein, RNA, and DNA.[6] In contrast, compound FG050223 (2) was found to be bacteriostatic, inhibiting only protein and RNA synthesis.[6]
Experimental Protocols
The following section details the methodologies employed in the synthesis and antimicrobial evaluation of the D-ribofuranosyl derivatives discussed.
Synthesis of N-Ribofuranosyl Tetrazole Derivatives
The synthesis of the tetrazole-based compounds (1c–8c) was achieved through N-alkylation reactions.[1][2] This involved reacting 5-substituted tetrazoles (1b–8b) with 1-O-methyl-2,3-O-isopropylidene-5-O-p-toluenesulfonyl-(D)-ribofuranoside.[1][2] The reaction was carried out using tetra-n-butylammonium bromide as a phase transfer catalyst in dimethylformamide (DMF) under reflux conditions at 150 °C.[1][2] The resulting compounds were characterized using 1H and 13C nuclear magnetic resonance (NMR) spectroscopy.[1][2][3][4]
In Vitro Antimicrobial Activity Assay
The antibacterial activity of the synthesized compounds was determined against several bacterial strains, including Pseudomonas aeruginosa, Escherichia coli, Streptococcus fasciens, and Staphylococcus aureus.[1][2][3][4] The Minimum Inhibitory Concentration (MIC) values were determined using a standard broth microdilution method.
Concluding Remarks
The exploration of novel D-ribofuranosyl derivatives is proving to be a fruitful area for the discovery of new antimicrobial agents. The compounds highlighted in this guide demonstrate significant potential, with some exhibiting superior activity to existing antibiotics against clinically relevant bacteria. The detailed experimental protocols and insights into their mechanisms of action provide a solid foundation for further research and development in this promising field. Future work should focus on optimizing the structure-activity relationship of these derivatives to enhance their antimicrobial potency and pharmacokinetic properties, paving the way for potential clinical applications.
References
- 1. Novel D-Ribofuranosyl Tetrazoles: Synthesis, Characterization, In Vitro Antimicrobial Activity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel D-Ribofuranosyl Tetrazoles: Synthesis, Characterization, In Vitro Antimicrobial Activity, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of novel deoxyribofuranosyl indole antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling D-Ribopyranosylamine
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate and essential safety and logistical information for handling D-Ribopyranosylamine, including personal protective equipment (PPE), operational protocols, and disposal plans.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is based on the safety data for the closely related and structurally similar compound, D-Ribose. It is crucial to handle this compound with the care required for a novel substance whose toxicological properties have not been fully characterized.
Personal Protective Equipment (PPE)
A risk assessment should always be conducted to determine the specific PPE required for any procedure.[1] The following table summarizes the recommended PPE for handling this compound, based on information for related compounds.
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Glasses or Goggles | Should be worn at all times in the laboratory.[1] Safety glasses must have side shields.[2] For splash hazards, chemical safety goggles or a face shield are recommended.[1][2] |
| Hand Protection | Gloves | Wear appropriate protective gloves to prevent skin exposure.[3] Nitrile gloves are often preferred in a laboratory setting.[4] |
| Body Protection | Laboratory Coat or Gown | A lab coat or gown should be worn to protect skin and clothing from potential contamination.[1][2] |
| Respiratory Protection | Respirator | Not typically required under normal use conditions with adequate ventilation.[3][5] If dust is generated, a NIOSH-approved respirator may be necessary.[2][6] |
Hazard Identification and First Aid
While not classified as hazardous, this compound may pose the following risks based on related compounds:
-
Skin and Eye Irritation: May cause irritation upon contact.[7]
-
Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[7]
First Aid Measures:
-
After inhalation: Move the person to fresh air.[10]
-
In case of skin contact: Wash off with soap and plenty of water.[10]
-
After eye contact: Flush eyes with water as a precaution.[10]
-
If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[10]
Experimental Protocol: Safe Handling of this compound
This protocol outlines the procedural steps for the safe handling of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
- Ensure a well-ventilated work area, such as a chemical fume hood, especially when handling the solid form to minimize dust inhalation.
- Clear the workspace of any unnecessary items and ensure all required equipment is clean and readily accessible.
- Have an emergency eyewash station and safety shower in close proximity and ensure they are in working order.
2. Donning Personal Protective Equipment (PPE):
- Put on a laboratory coat or gown.
- Don safety glasses with side shields or chemical safety goggles.
- Wear nitrile gloves.
3. Handling the Compound:
- Handle this compound in a designated area.
- Avoid the formation of dust and aerosols.
- Use appropriate tools (e.g., spatula, weigh paper) to handle the solid.
- Keep the container tightly closed when not in use.[11]
- Avoid contact with skin and eyes.[11]
4. Disposal:
- Dispose of waste this compound and any contaminated materials in a designated, labeled waste container.
- All waste must be disposed of in accordance with local, state, and federal regulations.
- Do not allow the product to enter drains.[8]
- Contaminated packaging should be handled in the same manner as the substance itself.[8]
5. Doffing Personal Protective Equipment (PPE):
- Remove gloves first, avoiding contact with the outside of the glove.
- Remove the lab coat or gown.
- Remove eye protection.
- Wash hands thoroughly with soap and water after handling.
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 2. isotope.com [isotope.com]
- 3. fishersci.com [fishersci.com]
- 4. Executive summary - Personal Protective Equipment for Use in a Filovirus Disease Outbreak: Rapid Advice Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. gerpac.eu [gerpac.eu]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. carlroth.com [carlroth.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
